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  • Product: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
  • CAS: 91830-17-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Introduction and Structural Significance As modern drug discovery paradigms shift away from flat, sp²-hybridized aromatic compounds toward more complex, sp³-rich three-dimensional architectures, spirocyclic scaffolds hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

As modern drug discovery paradigms shift away from flat, sp²-hybridized aromatic compounds toward more complex, sp³-rich three-dimensional architectures, spirocyclic scaffolds have emerged as highly privileged structures. Among these, 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 91830-17-0 for the free base; 89038-93-7 for the hydrochloride salt) represents a highly versatile and chemically robust building block[1].

The orthogonal arrangement of the benzofuran and piperidine rings provides a rigid 3D vector that enhances solubility, reduces off-target promiscuity, and allows for precise spatial projection of pharmacophores into deep enzymatic pockets. The presence of the bromine atom at the 5-position serves as an ideal synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this scaffold invaluable in the development of Histone Deacetylase (HDAC) inhibitors[2] and allosteric inhibitors of the SHP2 phosphatase[3].

Physicochemical and Structural Profiling

Understanding the physicochemical baseline of the spiro[benzofuran-2,4'-piperidine] core is critical for predicting its pharmacokinetic behavior and optimizing its drug-likeness. The scaffold exhibits a favorable balance of lipophilicity and topological polar surface area (TPSA), ideal for central nervous system (CNS) penetration and oral bioavailability[4].

PropertyValuePharmacological Implication
Molecular Formula C₁₂H₁₄BrNODefines the core spirocyclic framework.
Molecular Weight 268.15 g/mol (Free Base)Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Exact Mass 267.02588 DaCritical for high-resolution LC-MS validation.
XLogP3-AA 2.6Optimal lipophilicity for membrane permeability and target binding.
TPSA 21.3 ŲLow polar surface area ensures excellent blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 1 (Secondary Amine)Provides a critical interaction point for hinge-binding or solvent-exposed regions.
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Facilitates interactions with backbone amides in target binding sites.

Synthetic Methodology & Mechanistic Causality

The construction of the spiro[benzofuran-2,4'-piperidine] core requires precise formation of the quaternary spiro stereocenter (C2 of the benzofuran). While methods like Umpolung flow chemistry exist for related 3-oxo derivatives[5], a highly robust and scalable approach for the 3H-dihydrobenzofuran core leverages a tandem organometallic addition followed by an intramolecular Nucleophilic Aromatic Substitution (S_NAr).

Causality in Reagent Selection

The strategic selection of 5-bromo-2-fluorobenzyl bromide as the starting material is deliberate. The fluorine atom at the ortho position is highly electronegative, which severely depletes electron density at the adjacent carbon, making it highly susceptible to nucleophilic attack by the tertiary alkoxide. Unlike heavier halogens, fluorine is an exceptional leaving group in S_NAr reactions due to its ability to stabilize the transition state of the Meisenheimer intermediate.

SynthesisWorkflow A 5-Bromo-2-fluorobenzyl bromide + Mg (Grignard Formation) B 1-Boc-4-piperidone Addition (-78°C) A->B THF C Tertiary Alcohol Intermediate (1-Boc-4-(5-bromo-2-fluorobenzyl)..) B->C Quench (NH4Cl) D Intramolecular S_NAr (NaH, DMF, 80°C) C->D Cyclization E Boc Deprotection (4N HCl in Dioxane) D->E Isolation F 5-Bromo-3H-spiro [benzofuran-2,4'-piperidine] HCl E->F Precipitation

Fig 1. Tandem organometallic addition and intramolecular SNAr cyclization workflow.

Step-by-Step Synthesis Protocol
  • Grignard Formation & Addition: Suspend magnesium turnings (1.2 eq) in anhydrous THF under argon. Slowly add 5-bromo-2-fluorobenzyl bromide (1.0 eq) to form the Grignard reagent. Cool the solution to -78°C and dropwise add 1-Boc-4-piperidone (1.0 eq) in THF. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate to yield the tertiary alcohol intermediate.

  • Intramolecular S_NAr Cyclization: Dissolve the intermediate in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C to deprotonate the tertiary alcohol. Heat the reaction to 80°C for 4 hours. The resulting alkoxide attacks the fluorinated aromatic carbon, expelling the fluoride ion and forming the spirocyclic ether. Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Boc Deprotection: Dissolve the purified spirocycle in dichloromethane (DCM) and add 4N HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under vacuum and triturate with diethyl ether to precipitate 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride as a white solid.

Target Engagement: The SHP2 Allosteric Paradigm

Spiro-piperidine derivatives are heavily utilized in the design of allosteric inhibitors for SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2)[3]. SHP2 acts as a critical node in the RAS/MAPK signaling pathway, driving tumor cell proliferation.

In its inactive state, SHP2 is auto-inhibited; its N-terminal SH2 domain blocks the catalytic PTP domain. Functionalized spiro[benzofuran-2,4'-piperidine] compounds bind specifically to the allosteric interface between these two domains, acting as a "molecular glue" that locks the enzyme in its closed, inactive conformation. The orthogonal geometry of the spirocycle is perfectly suited to wedge into this deep, narrow allosteric cleft.

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SHP2_Open SHP2 (Active State) PTP domain exposed RTK->SHP2_Open Phospho-Tyrosine Binding SHP2_Closed SHP2 (Auto-inhibited) N-SH2 blocks PTP domain SHP2_Closed->SHP2_Open Activation RAS RAS Activation SHP2_Open->RAS Dephosphorylation ERK ERK/MAPK Cascade RAS->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibitor Spiro-piperidine Inhibitor (Allosteric Binder) Inhibitor->SHP2_Closed Stabilizes Closed State Inhibitor->SHP2_Open Prevents Activation

Fig 2. Mechanism of action for spiro-piperidine derivatives in stabilizing the auto-inhibited state of SHP2.

Self-Validating Experimental Protocols

Analytical Validation of the Synthesized Scaffold

To ensure the structural integrity of the synthesized scaffold before downstream library generation, a self-validating LC-MS and NMR workflow must be employed:

  • LC-MS (ESI+): The presence of the bromine isotope pattern is the primary validation marker. The mass spectrum must show a distinct 1:1 doublet at m/z 268.0 and 270.0 [M+H]⁺, confirming the preservation of the bromine atom during the S_NAr cyclization.

  • ¹H-NMR (400 MHz, DMSO-d₆): The disappearance of the Boc group (singlet at ~1.4 ppm) and the presence of the broad secondary amine proton (NH₂⁺) at ~9.0 ppm confirms successful deprotection. The spirocyclic nature is validated by the distinct splitting pattern of the diastereotopic protons on the piperidine ring.

Biochemical Assay: SHP2 Enzyme Inhibition

When evaluating downstream functionalized derivatives of this scaffold, the assay design must account for the allosteric mechanism of action.

Protocol:

  • Buffer Preparation: Prepare a working buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM DTT, and 0.05% Tween-20. Causality: DTT is strictly required to maintain the catalytic cysteine of SHP2 in a reduced, active state, while Tween-20 prevents non-specific compound aggregation.

  • Enzyme Selection (Critical Step): Utilize full-length SHP2 (amino acids 1-593). Causality: Truncated versions of SHP2 lacking the N-SH2 domain are constitutively active and lack the allosteric pocket. Testing an allosteric spiro-inhibitor on a truncated enzyme will yield false-negative results, rendering the assay biologically irrelevant.

  • Incubation: Dispense 10 nM of full-length SHP2 into a 384-well plate. Add the spiro-derivative (serial dilutions in DMSO, final DMSO concentration <1%) and an activating peptide (e.g., IRS1_pY1172) to stimulate the enzyme. Incubate for 30 minutes at room temperature to allow the allosteric equilibrium to settle.

  • Readout: Add 10 µM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Measure fluorescence continuously for 20 minutes (Ex: 358 nm / Em: 450 nm). Calculate the IC₅₀ based on the initial velocity of the reaction.

References

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity , ResearchGate,[Link]

  • SPIRO COMPOUND AND USE THEREOF - EP 4342891 A1, European P
  • Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Building Block , ResearchGate,[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in Medicinal Chemistry

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The transition from planar (sp²-rich) to three-dimensional (sp³-rich) architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition from planar (sp²-rich) to three-dimensional (sp³-rich) architectures represents a paradigm shift in modern medicinal chemistry, driven by the need to improve clinical success rates through enhanced solubility and target specificity[1][2]. Among these 3D scaffolds, spirocycles have emerged as highly privileged structures[3][4]. This technical guide provides an in-depth physicochemical profiling of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] , detailing its CAS registry numbers, exact mass calculations, high-resolution mass spectrometry (HRMS) analytical protocols, and its strategic utility as a bifunctional building block in early-stage drug discovery.

Physicochemical Profiling & Core Identifiers

Accurate compound registration and tracking are foundational to reproducible drug discovery. 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] exists primarily as a free base or as a hydrochloride (HCl) salt, each with distinct registry identifiers and molecular weights[5].

Table 1: Core Chemical Identifiers
PropertyValue
Chemical Name 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
CAS Registry Number (Free Base) 91830-17-0[5]
CAS Registry Number (HCl Salt) 89038-93-7
Molecular Formula C₁₂H₁₄BrNO
Monoisotopic Exact Mass (⁷⁹Br) 267.02588 Da[5]
Average Molecular Weight 268.15 g/mol [5]
SMILES (Canonical) C1CNCCC12CC3=C(O2)C=CC(=C3)Br[5]

Structural & Mechanistic Significance: The Spirocyclic Advantage

As a Senior Application Scientist, I frequently observe that the incorporation of spirocyclic motifs like the spiro[benzofuran-piperidine] core dramatically alters the physicochemical profile of a lead series[3][6].

  • Escape from Flatland: Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates[1][7]. The spiro carbon in this scaffold acts as a rigid, orthogonal pivot, projecting the piperidine ring out of the benzofuran plane. This 3D vector projection allows for deeper penetration into complex protein binding pockets.

  • Metabolic Stability: Unlike highly flexible acyclic amines, the rigidified spiro-piperidine restricts conformational entropy. This rigidity often reduces the rate of N-dealkylation by cytochrome P450 enzymes, significantly improving the in vivo half-life of the resulting drug candidates.

  • Bifunctional Handles: The C5-bromine atom and the secondary piperidine nitrogen provide orthogonal synthetic handles, allowing for divergent library synthesis without the need for complex protecting group strategies.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To validate the structural integrity and exact mass of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is the gold standard. The exact monoisotopic mass is calculated using the most abundant isotopes: ¹²C (12.00000), ¹H (1.00783), ⁷⁹Br (78.91834), ¹⁴N (14.00307), and ¹⁶O (15.99491), yielding 267.02588 Da [5].

Table 2: Expected HRMS Ion Species (Positive Mode)
Ion SpeciesFormulaExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Relative Abundance
[M+H]⁺ [C₁₂H₁₅BrNO]⁺268.0332270.0311~100% / ~98%
[M+Na]⁺ [C₁₂H₁₄BrNO+Na]⁺290.0151292.0130Variable
Step-by-Step HRMS Validation Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. Because the piperidine nitrogen is highly basic (pKa ~9.5), the acidic modifier ensures the molecule is fully protonated prior to aerosolization, maximizing ionization efficiency in ESI+.

  • Chromatographic Delivery: Inject 2 µL into a UPLC system coupled to a Q-TOF mass spectrometer. Use a short C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) with a fast gradient (5% to 95% Acetonitrile over 3 minutes).

    • Causality: The spirocycle has moderate lipophilicity. A fast gradient ensures a sharp chromatographic peak, reducing ion suppression and concentrating the analyte for maximum MS sensitivity.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Acquire data in MS1 mode over an m/z range of 100-1000.

    • Causality: 350 °C provides sufficient thermal energy to evaporate the aqueous/organic droplets without causing thermal degradation of the spirocyclic core.

  • Data Analysis & Isotopic Pattern Matching: Extract the chromatogram for m/z 268.0332 (± 5 ppm). Verify the presence of the ⁸¹Br isotopologue at m/z 270.0311.

    • Causality: Bromine naturally occurs as a ~50.69% (⁷⁹Br) and ~49.31% (⁸¹Br) mixture. Observing this characteristic 1:1 doublet separated by ~1.998 Da is definitive proof of the mono-brominated species, creating a self-validating system that prevents false positives from isobaric impurities.

HRMS Sample Sample Preparation (1 µg/mL in MeOH/H2O, 0.1% FA) Ionization ESI+ Ionization (Capillary: 3.0 kV, Temp: 350°C) Sample->Ionization Direct Infusion / LC TOF Q-TOF Mass Analyzer (m/z 100-1000) Ionization->TOF Ion Transfer Detection Detection of [M+H]+ m/z 268.0332 (79Br) TOF->Detection m/z Separation Validation Isotopic Pattern Matching (1:1 Doublet at m/z 270.0311) Detection->Validation Data Analysis

Caption: High-Resolution Mass Spectrometry (HRMS) analytical workflow for exact mass validation.

Synthetic Integration & Functionalization Pathways

The true value of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] lies in its modularity. The scaffold can be functionalized via two primary vectors to generate diverse chemical libraries:

  • C5-Bromine Vector (Aryl Halide): The aryl bromide is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid introduction of aryl, heteroaryl, or complex amine substituents at the 5-position.

  • Piperidine Nitrogen Vector (Secondary Amine): The secondary amine readily undergoes reductive amination, alkylation, or acylation. This handle is typically utilized late-stage to modulate the basicity, lipophilicity (LogP), and target residence time of the final drug candidate.

Synthesis Core 5-Bromo-3H-spiro [benzofuran-2,4'-piperidine] PdCat Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->PdCat C5 Bromine Handle NAlkyl N-Derivatization (Alkylation/Reductive Amination) Core->NAlkyl Piperidine NH Handle C5Prod C5-Aryl/Heteroaryl Derivatives PdCat->C5Prod NProd N-Substituted Derivatives NAlkyl->NProd Lead Dual-Functionalized Lead Compound C5Prod->Lead Orthogonal Rxn NProd->Lead Orthogonal Rxn

Caption: Divergent synthetic functionalization pathways utilizing orthogonal reactive handles.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

Sources

Foundational

Safety Data Sheet (SDS) and handling guidelines for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Title: Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in Drug Discovery Abstract: The spiro[benzofuran-2,4'-piperidine] scaffold has emerged as a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in Drug Discovery

Abstract: The spiro[benzofuran-2,4'-piperidine] scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry, particularly in the development of epigenetic modulators and targeted therapeutics. This whitepaper provides an authoritative guide on the physicochemical properties, Safety Data Sheet (SDS) guidelines, self-validating handling protocols, and synthetic workflows for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]. Designed for application scientists and drug development professionals, this guide bridges the gap between raw chemical handling and advanced pharmacological application.

Strategic Importance in Medicinal Chemistry

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic architectures is a defining trend in contemporary drug discovery. The spiro[benzofuran-2,4'-piperidine] core offers exceptional conformational rigidity, which enhances target selectivity and metabolic stability[1].

Specifically, the 5-bromo derivative serves as a versatile bifunctional building block. The secondary amine of the piperidine ring allows for rapid functionalization (e.g., acylation, alkylation), while the 5-bromo position on the benzofuran ring acts as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions[2]. This dual-reactivity profile makes it indispensable for constructing libraries of Histone Deacetylase (HDAC) inhibitors and other targeted agents[2][3].

Physicochemical Profiling & Safety Data (SDS)

Before integrating this compound into high-throughput synthesis workflows, it is critical to understand its physicochemical baseline and hazard profile. The data below synthesizes the parameters for both the free base and its commonly utilized hydrochloride salt[4][5][6].

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
CAS Number 91830-17-0 (Free Base) / 89038-93-7 (HCl Salt)
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol (Free Base)
Topological Polar Surface Area 21.3 Ų
Hydrogen Bond Donors/Acceptors 1 / 2
Storage Conditions 2-8°C, inert atmosphere, dark place

Table 2: GHS Hazard Classification & Safety Guidelines

GHS ParameterDetails
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation).
Precautionary Statements P261 (Avoid breathing dust); P280 (Wear protective gloves/eye protection); P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

Expert Insight on Causality: Why mandate storage at 2-8°C under an inert atmosphere? The secondary amine in the piperidine ring is susceptible to slow atmospheric oxidation, while the brominated benzofuran system can undergo trace photo-degradation. Storing the compound under Argon or N₂ in a dark environment prevents radical-initiated degradation, ensuring the high batch-to-batch reproducibility required for sensitive catalytic cross-coupling reactions.

Self-Validating Handling & Storage Protocols

To maintain scientific integrity, laboratory protocols must be self-validating—meaning the success of one step inherently proves the success of the previous step. The following methodology ensures the compound remains pristine from the reagent bottle to the reaction flask.

Step-by-Step Methodology: Inert Handling & Aliquoting

  • Visual & Gravimetric Validation: Transfer the vial from cold storage to a desiccator and allow it to equilibrate to room temperature (approx. 30 minutes) to prevent condensation. Weigh the required mass using an analytical balance. Validation: The powder should appear free-flowing; clumping indicates moisture ingress.

  • Inert Gas Purging: Place the weighed solid into an oven-dried reaction vessel. Seal with a septum and perform three cycles of vacuum/Argon backfilling.

  • Solvent Introduction: Inject anhydrous, degassed solvent (e.g., DMF or DCM) via syringe.

  • Dissolution Verification: Sonicate for 60 seconds. Validation: A completely clear solution confirms the absence of polymerized degradation products.

  • Quality Control (QC) Gate: Before committing the stock solution to a multi-step synthesis, run a 1 µL aliquot via LC-MS. Validation: A single peak corresponding to the [M+H]⁺ mass of 268.0/270.0 (bromine isotope pattern) confirms structural integrity.

Synthetic Methodologies: Exploiting the 5-Bromo Handle

The true value of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] lies in its orthogonal reactivity. However, direct cross-coupling on the unprotected molecule often leads to catalyst poisoning or unwanted N-arylation due to the nucleophilic piperidine nitrogen.

Causality of Protection: Masking the secondary amine with a tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity, forcing the palladium catalyst to oxidatively add exclusively at the C-Br bond.

Step-by-Step Methodology: Suzuki-Miyaura Functionalization

  • Amine Masking: React the spiro-compound with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in DCM at 0°C to room temperature for 4 hours.

  • Aqueous Workup: Wash with 10% citric acid to remove unreacted starting material, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Cross-Coupling: Combine the N-Boc protected intermediate with an aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 90°C for 12 hours.

  • Deprotection: Treat the purified coupled product with Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) for 2 hours to cleave the Boc group, yielding the functionalized spiro-scaffold.

Functionalization A 5-Bromo-3H-spiro [benzofuran-2,4'-piperidine] B N-Boc Protection (Amine Masking) A->B (Boc)2O, TEA C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) B->C Ar-B(OH)2, Pd(dppf)Cl2 D N-Boc Deprotection (TFA/DCM) C->D Acidic Cleavage E Target Lead Compound D->E Purification

Fig 1. Functionalization workflow of the spiro[benzofuran-piperidine] scaffold.

Pharmacological Application: Epigenetic Modulation

Spiro[benzofuran-2,4'-piperidine] derivatives have demonstrated profound efficacy as structurally novel Histone Deacetylase (HDAC) inhibitors[2][3]. HDACs are enzymes responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and the silencing of tumor suppressor genes.

By appending a hydroxamic acid moiety (a potent zinc-binding group) to the functionalized spiro-core, researchers create molecules that insert deeply into the HDAC catalytic pocket. The bulky, rigid spiro-system acts as a "surface recognition cap," interacting with the rim of the enzyme's active site to provide isoform selectivity[2].

HDAC_Pathway Spiro Spiro[benzofuran-piperidine] Derivative HDAC Histone Deacetylase (HDAC) Enzyme Spiro->HDAC Binds Zinc Ion & Surface Pocket Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExp Reactivation of Tumor Suppressor Genes Chromatin->GeneExp Epigenetic Modulation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Anti-Tumor Efficacy

Fig 2. Epigenetic modulation pathway via HDAC inhibition by spiro derivatives.

This targeted inhibition results in chromatin hyperacetylation, forcing the DNA to adopt an open, transcriptionally active conformation. This reactivates silenced tumor suppressor genes, ultimately driving cell cycle arrest and apoptosis in oncogenic cell lines[1][2].

References

  • Varasi, M., et al. "Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors." ResearchGate,[Link]

  • "Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review)." ResearchGate,[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Mechanism of Action for Brominated Spirocyclic Benzofuran Scaffolds

For Researchers, Scientists, and Drug Development Professionals Executive Summary The spirocyclic benzofuran scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a framework capa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spirocyclic benzofuran scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets. The strategic addition of bromine atoms to this scaffold often enhances its therapeutic properties, including potency and target selectivity.[1][2] This guide provides an in-depth exploration of the mechanisms through which these brominated compounds exert their biological effects, offering insights for researchers and professionals in drug development. We will delve into their primary molecular targets, the signaling pathways they modulate, and the critical role of bromine in their structure-activity relationships.

The Significance of the Brominated Spirocyclic Benzofuran Scaffold

Spirocycles, characterized by two rings joined at a single atom, offer a unique three-dimensional architecture that is increasingly utilized in modern drug design.[3] This inherent three-dimensionality can lead to improved physicochemical properties and more precise interactions with biological targets.[3] The benzofuran component of the scaffold is a common feature in many biologically active natural and synthetic compounds, known for a wide range of therapeutic activities, including anticancer effects.[4][5]

The introduction of bromine, a halogen, into the molecular structure is a well-established strategy in drug design to enhance therapeutic activity and favorably influence metabolism.[1][2][6] Bromine can participate in "halogen bonding," a type of non-covalent interaction that can improve drug-target binding affinity and the duration of the drug's action.[1][2][6]

Primary Molecular Targets and Mechanisms of Inhibition

Brominated spirocyclic benzofurans have demonstrated activity against several important classes of biological targets, most notably protein kinases and enzymes involved in inflammatory and cancer-related pathways.

Protein Kinase Inhibition

Protein kinases are a major class of "druggable" targets, with over 80 FDA-approved drugs targeting these enzymes.[7] Many brominated spirocyclic benzofuran derivatives have been identified as potent kinase inhibitors.[8][9]

Mechanism of Action: ATP-Competitive Inhibition

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site.[10] To confirm this mechanism, a series of experiments are typically performed:

  • Biochemical Assays: These are the first step to determine if a compound inhibits its target kinase.[7] Various formats are available, including radiometric, luminescent, or fluorescence-based assays.[7][11]

  • Binding Studies: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to confirm the direct binding of the inhibitor to the kinase.[7]

  • Kinetic Analysis: These studies determine whether the inhibition is competitive (binding to the same site as ATP), non-competitive, or mixed, providing insights into the mode of action.[7]

Visualizing the Kinase Inhibition Workflow

Caption: A simplified workflow for identifying and characterizing kinase inhibitors.

Modulation of Inflammatory Pathways: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses.[12] Dysregulation of this pathway is implicated in numerous diseases, making it a key therapeutic target.[12][13] Some brominated spirocyclic benzofurans may exert their anti-inflammatory effects by inhibiting key components of the NF-κB pathway.

The NF-κB Signaling Cascade:

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[13] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation.[13] This releases NF-κB, allowing it to move into the nucleus and activate the transcription of pro-inflammatory genes.[13] NF-κB inhibitors can act at various points in this pathway, such as by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.[13][14][15]

Visualizing NF-κB Pathway Inhibition

G A Inflammatory Stimuli B IKK Complex A->B C IκB Degradation B->C D NF-κB Nuclear Translocation C->D E Gene Transcription D->E F Brominated Spirocyclic Benzofuran F->B Inhibits

Caption: A simplified diagram of NF-κB pathway inhibition.

Downstream Cellular Effects: Induction of Apoptosis

A common consequence of inhibiting pro-survival signaling pathways in cancer cells is the induction of apoptosis, or programmed cell death.[16] Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines.[4]

Key Assays for Detecting Apoptosis:

A multi-assay approach is recommended to confidently identify and quantify apoptosis.[17]

  • Early-Stage Assays:

    • Annexin V Staining: Detects the translocation of phosphatidylserine to the outer cell membrane, an early hallmark of apoptosis.[17][18]

    • Mitochondrial Membrane Potential Assays: Measure changes in the mitochondrial membrane, which occur early in the apoptotic process.[17]

  • Mid-Stage Assays:

    • Caspase Activity Assays: Caspases are a family of proteases that are crucial mediators of apoptosis.[19][20] Measuring their activity is a key indicator of apoptosis.[19][20]

  • Late-Stage Assays:

    • TUNEL Assays: Detect DNA fragmentation, a characteristic of late-stage apoptosis.[18][20]

Experimental Workflow for Apoptosis Detection

Caption: A typical experimental workflow for assessing apoptosis induction.

The Crucial Role of Bromine in Structure-Activity Relationships (SAR)

The position and presence of halogen atoms, like bromine, on a drug molecule can significantly impact its biological activity.[5][21][22] SAR studies are essential for understanding how these structural modifications influence potency and selectivity. For halogenated compounds, the structural requirements for inhibitory activity often include the presence of the halogen atom and another functional group, such as a hydroxyl group, on a phenyl ring.[21]

Hypothetical SAR Data for a Brominated Spirocyclic Benzofuran Series

CompoundBromine PositionTarget Kinase IC50 (nM)
1None>10,000
25-bromo150
37-bromo85
45,7-dibromo25

This hypothetical data illustrates that the addition of bromine, and its specific placement, can dramatically improve the compound's potency against its target.

Conclusion and Future Directions

Brominated spirocyclic benzofuran scaffolds represent a promising class of compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. Their mechanism of action is often rooted in the inhibition of key protein kinases and the modulation of critical signaling pathways like NF-κB, leading to downstream effects such as apoptosis. The strategic use of bromine in their design is a key factor in optimizing their potency and drug-like properties.

Future research in this area should focus on:

  • Expanding the range of biological targets for this scaffold.

  • Conducting detailed SAR studies to further refine the scaffold for improved potency and selectivity.

  • Utilizing advanced techniques like structural biology to gain a deeper understanding of the molecular interactions between these compounds and their targets.

This comprehensive understanding will be instrumental in advancing the development of novel therapeutics based on the brominated spirocyclic benzofuran framework.

Sources

Foundational

Preliminary In Vitro Screening of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] Derivatives: A Technical Guide for Novel HDAC Inhibitor Discovery

Executive Summary The optimization of epigenetic modulators requires a rigorous, self-validating screening cascade to separate true mechanistic hits from non-specific cytotoxic agents. This whitepaper outlines the compre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of epigenetic modulators requires a rigorous, self-validating screening cascade to separate true mechanistic hits from non-specific cytotoxic agents. This whitepaper outlines the comprehensive in vitro screening strategy for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] derivatives . By leveraging the spirocyclic core as a privileged surface-recognition cap, these derivatives are primarily evaluated as novel Histone Deacetylase (HDAC) inhibitors [1]. This guide details the causality behind our assay selections, step-by-step methodologies, and the data interpretation frameworks necessary to advance these compounds from biochemical hits to viable lead candidates.

Target Rationale: The Spirocyclic Scaffold & Epigenetic Modulation

In the realm of HDAC inhibitor (HDACi) design, molecules typically follow a pharmacophore model consisting of a cap group, a linker, and a Zinc-Binding Group (ZBG). The spiro[benzofuran-2,4'-piperidine] scaffold is an exceptional cap group due to its rigid, three-dimensional conformation, which optimally interacts with the rim of the HDAC active site [1].

The presence of the 5-bromo substitution on the benzofuran ring is a critical synthetic vector. It allows medicinal chemists to utilize transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to append various linkers terminating in a ZBG, such as a hydroxamic acid. Once synthesized, the ZBG penetrates the narrow hydrophobic channel of the HDAC enzyme to chelate the catalytic zinc ion, leading to histone hyperacetylation, chromatin relaxation, and the subsequent transcription of tumor suppressor genes like p21 and Bax [2].

Pathway A Spiro-Deriv (HDACi) B Chelates Zinc Ion at Active Site A->B C HDAC Enzyme Inhibition B->C D Histone Hyperacetylation C->D E Chromatin Relaxation D->E F Transcription of p21 / Bax E->F G Cell Cycle Arrest & Apoptosis F->G

Mechanistic pathway of HDAC inhibition by spirocyclic derivatives leading to apoptosis.

In Vitro Screening Cascade: Strategic Workflow

To ensure high scientific integrity, our screening workflow is designed as a self-validating system. Each phase filters out false positives and confirms the mechanism of action before advancing to more resource-intensive assays.

Workflow L 5-Bromo Spirocyclic Library B Biochemical Assay (Fluorogenic HDAC) L->B IC50 < 100 nM C Cellular Assay (MTT/CellTiter-Glo) B->C IC50 < 1 µM M Mechanistic Validation (FACS/Annexin V) C->M Apoptosis Confirm A Early ADME (Microsomal Stability) M->A High Stability H Lead Candidate Selection A->H

Step-by-step in vitro screening workflow for novel spirocyclic HDAC inhibitors.

Phase 3.1: Biochemical Validation (HDAC Enzymatic Assay)

Causality: Before testing in cells, we must confirm direct target engagement. We utilize a fluorogenic substrate assay (e.g., Boc-Lys(Ac)-AMC) because it provides the extreme sensitivity and wide dynamic range required to resolve sub-nanomolar differences in affinity among highly potent derivatives. Self-Validation: The assay incorporates Vorinostat (SAHA) as a positive control and requires a Z'-factor > 0.6 to ensure high-throughput robustness.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Plating: Dispense 5-Bromo-spiro derivatives (10-point dose-response, 1:3 serial dilutions starting at 10 µM) into a 384-well black microplate.

  • Incubation: Add the HDAC enzyme solution and incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM) and incubate for 30 minutes at 37°C.

  • Development: Add the developer solution (containing trypsin and Trichostatin A to stop the HDAC reaction). Trypsin cleaves the deacetylated AMC, releasing a fluorescent signal.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate IC50 values using a 4-parameter logistic curve fit.

Phase 3.2: Phenotypic Efficacy (Antiproliferative Screening)

Causality: Biochemical potency does not guarantee cellular permeability. We screen against HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines because they possess well-documented overexpression of Class I HDACs, making them highly sensitive to epigenetic intervention [1]. We utilize CellTiter-Glo (ATP quantitation) as it avoids the metabolic artifacts sometimes seen with standard MTT assays.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-116 and MCF-7 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Treat cells with spiro-derivatives (dose-response from 0.001 to 50 µM) for 72 hours. Include DMSO vehicle control (0.1% final).

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis: Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and calculate the half-maximal inhibitory concentration (IC50) for cell viability.

Phase 3.3: Mechanistic Confirmation (Apoptosis & Cell Cycle)

Causality: A compound might kill cells via non-specific toxicity (necrosis) rather than the intended epigenetic pathway. By utilizing Annexin V/PI double staining via flow cytometry, we can differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). True HDAC inhibitors will induce a distinct apoptotic population and a sub-G1 cell cycle arrest.

Step-by-Step Protocol:

  • Treatment: Treat HCT-116 cells with the test compound at 1× and 5× its cellular IC50 for 24 and 48 hours.

  • Harvest: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing at least 10,000 events per sample.

Phase 3.4: Early ADME (Microsomal Stability)

Causality: Hydroxamic acid derivatives are notoriously prone to rapid metabolism (e.g., glucuronidation or hydrolysis). Screening for liver microsomal stability (HLM/MLM) early in the cascade prevents the advancement of "flat-line" compounds that possess high in vitro potency but zero in vivo half-life.

Representative Quantitative Data

To illustrate the screening progression, the following table summarizes representative data comparing the unfunctionalized 5-bromo scaffold, a highly optimized spiro-hydroxamate derivative, and the clinical standard Vorinostat (SAHA).

Note: The unfunctionalized 5-bromo scaffold is biologically inactive against HDACs, proving that the spiro core acts solely as a recognition cap and requires the ZBG for catalytic inhibition.

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)HLM T1/2 (min)
5-Bromo-Spiro Scaffold > 10,000> 10,000> 50.0> 50.0N/A
Spiro-Hydroxamate Deriv. A 45 ± 412 ± 20.8 ± 0.11.2 ± 0.245
Vorinostat (SAHA) 30 ± 325 ± 31.5 ± 0.32.0 ± 0.430

Conclusion

The 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] scaffold offers a highly tunable, privileged structure for the development of next-generation epigenetic modulators. By employing a rigorous, causality-driven screening cascade—moving from sensitive fluorogenic biochemical assays to phenotypic cellular models, and finally to mechanistic flow cytometry—researchers can confidently identify compounds that exert true target-mediated apoptotic effects. Early integration of ADME profiling ensures that only derivatives with viable pharmacokinetic potential are advanced to in vivo xenograft models.

References

  • Varasi, M., Thaler, F., Abate, A., Bigogno, C., Boggio, R., Carenzi, G., Cataudella, T., Dal Zuffo, R., Fulco, M. C., Rozio, M. G., Mai, A., Dondio, G., Minucci, S., & Mercurio, C. (2011). Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors. Journal of Medicinal Chemistry, 54(8), 3051-3064. URL: [Link]

  • Kelly, W. K., O'Connor, O. A., & Marks, P. A. (2002). Histone deacetylase inhibitors: from target to clinical trials. Expert Opinion on Investigational Drugs, 11(12), 1695-1713. URL: [Link]

Exploratory

Pharmacokinetics of Spiro[benzofuran-2,4'-piperidine] Scaffolds in Early Drug Discovery

A Technical Whitepaper for Medicinal Chemists and DMPK Scientists Executive Summary & Structural Rationale In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to highly three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and DMPK Scientists

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to highly three-dimensional architectures is a proven strategy to improve physicochemical properties and clinical success rates. The spiro[benzofuran-2,4'-piperidine] scaffold, alongside its closely related spiro[chromane-2,4'-piperidine] analog, represents a "privileged structure" in medicinal chemistry[1]. By fusing a benzofuran system with a piperidine ring via a single spiro-carbon atom, medicinal chemists achieve a high fraction of sp³ carbons ( Fsp3​ ).

This structural complexity restricts conformational flexibility, which not only enhances target binding affinity (e.g., as Histone Deacetylase (HDAC) inhibitors or CNS-active agents) but also mitigates promiscuous off-target binding[1]. However, the introduction of the basic piperidine nitrogen and the electron-rich benzofuran ring introduces specific Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This guide provides an in-depth analysis of the pharmacokinetics (PK) of spiro[benzofuran-2,4'-piperidine] compounds and outlines self-validating protocols for their optimization.

Physicochemical Properties and ADME Profiling

The spiro[benzofuran-2,4'-piperidine] core is inherently lipophilic, yet the basic amine of the piperidine ring (typically possessing a pKa of 8.5–9.5) ensures protonation at physiological pH, aiding aqueous solubility.

Metabolic Liabilities and Optimization

The primary metabolic soft spots on this scaffold are:

  • N-Dealkylation/Oxidation: The piperidine nitrogen is highly susceptible to CYP3A4-mediated oxidation.

  • Aromatic Hydroxylation: The benzofuran ring can undergo CYP2D6 and CYP3A4-mediated hydroxylation.

To overcome these liabilities, structural modifications such as N-alkylation (e.g., adding 4-fluorobenzyl or 2-phenylethyl groups) have been shown to significantly decrease the overall clearance rate, increase half-life, and boost the Area Under the Curve (AUC) in both intravenous and oral administration[2].

G Base Spiro[benzofuran-2,4'-piperidine] Base Scaffold Metab1 Piperidine N-Oxidation (CYP3A4 Liability) Base->Metab1 Phase I Metab2 Benzofuran Hydroxylation (CYP2D6/3A4 Liability) Base->Metab2 Phase I Opt1 N-Alkylation / Acylation (e.g., 4-fluorobenzyl) Metab1->Opt1 Optimization Opt2 Aromatic Fluorination (Block C-H oxidation) Metab2->Opt2 Optimization Result Improved PK Profile (Lower CL, Higher F%) Opt1->Result Opt2->Result

Optimization of spiro[benzofuran-2,4'-piperidine] metabolic liabilities.

Quantitative Pharmacokinetic Data

The optimization of the piperidine nitrogen via specific capping strategies directly correlates with improved in vivo exposure. Table 1 summarizes representative PK parameters demonstrating how N-substitution shifts the scaffold from a high-clearance liability to an orally bioavailable drug candidate[2][3].

Table 1: Representative In Vivo PK Parameters (Murine Model) for Spiro-piperidine Derivatives

Compound VariantClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life ( t1/2​ , h)Oral Bioavailability (F%)
Unsubstituted Piperidine (Base)65.43.20.8< 10%
N-Benzyl substituted42.14.51.522%
N-(4-Fluorobenzyl) substituted18.55.13.4> 35%
N-(2-Phenylethyl) substituted20.24.83.132%

Note: The addition of the 4-fluorobenzyl group sterically shields the nitrogen and blocks para-hydroxylation, drastically reducing hepatic clearance and enabling robust tumor growth inhibition in xenograft models[2].

Self-Validating Experimental Protocols

To ensure data integrity during the Design-Make-Test-Analyze (DMTA) cycle, DMPK assays must be designed as self-validating systems. The following protocols detail the mechanistic causality behind each step.

High-Throughput Microsomal Stability Assay ( CLint​ )

This assay determines the in vitro intrinsic clearance ( CLint​ ) of spiro[benzofuran-2,4'-piperidine] analogs.

Causality & Validation: We utilize cold acetonitrile to quench the reaction because it rapidly denatures CYP450 enzymes and precipitates microsomal proteins, halting metabolism instantly. Verapamil is run concurrently as a high-clearance positive control to validate the metabolic competency of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the spiro-compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Aliquot 40 µL of human or murine liver microsomes (0.5 mg/mL final protein concentration) into a 96-well plate. Add 10 µL of the 1 µM compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 15 µL of the reaction mixture into a quenching plate.

  • Quenching & Internal Standard: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 50 ng/mL). Purpose: The internal standard normalizes ionization fluctuations (matrix effects) during LC-MS/MS analysis.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound.

G Step1 1. Compound Incubation (1 µM + Liver Microsomes) Step2 2. NADPH Addition (Initiate Reaction) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Internal Std (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5 Control Positive Controls (Verapamil/Terfenadine) Control->Step1 Validate system

Self-validating microsomal stability assay workflow.

Caco-2 Permeability and Efflux Ratio (ER) Assessment

Because the spiro[benzofuran-2,4'-piperidine] scaffold is often utilized for CNS targets or intracellular targets like HDACs[3], assessing membrane permeability and P-glycoprotein (P-gp) efflux is critical.

Causality & Validation: The assay measures transport in two directions: Apical to Basolateral (A→B, simulating gut absorption) and Basolateral to Apical (B→A, simulating efflux). An Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ) greater than 2.0 indicates the compound is a P-gp substrate. Lucifer Yellow is used as a paracellular marker to validate the integrity of the Caco-2 monolayers (must be < 100 nm/s).

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solutions: Prepare 10 µM solutions of the spiro-compound in HBSS buffer (pH 7.4).

  • A→B Transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • B→A Transport: Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.

  • Analysis: Quench samples with acetonitrile containing an internal standard and quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Conclusion

The spiro[benzofuran-2,4'-piperidine] scaffold provides a robust, three-dimensional framework highly suited for modern drug discovery. While the bare scaffold presents inherent metabolic liabilities—specifically at the piperidine nitrogen and the electron-rich benzofuran core—systematic optimization through N-alkylation (e.g., fluorobenzyl capping) and aromatic halogenation yields compounds with exceptional in vivo stability, extended half-lives, and high oral bioavailability[2][3]. By employing rigorous, self-validating ADME protocols, drug development professionals can efficiently navigate the DMTA cycle to transform this privileged scaffold into viable clinical candidates.

References

  • Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors. ResearchGate. Available at:[Link]

  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. ResearchGate. Available at:[Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. Available at: [Link]

Sources

Foundational

Receptor Binding Affinity of Spiro[benzofuran-piperidine] Building Blocks: A Mechanistic and Methodological Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I have observed that the spiro[benzofuran-piperidine] scaffold is not merely a structural novelty; it is a privileged pharmacophore. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I have observed that the spiro[benzofuran-piperidine] scaffold is not merely a structural novelty; it is a privileged pharmacophore. The unique orthogonal arrangement of its fused ring system imparts exceptional structural rigidity, which minimizes entropic penalties upon receptor binding. This in-depth technical guide explores the receptor binding affinities of spiro[benzofuran-piperidine] derivatives across multiple targets—including Mu-Opioid, Dopamine D2, Sigma-1, and Cereblon (CRBN)—and provides field-proven, self-validating experimental protocols for quantifying these interactions.

Structural Dynamics: The Spirocyclic Advantage

The spirocyclic junction forces the benzofuran and piperidine rings into a rigid, perpendicular geometry. This conformational lock is critical for target selectivity. By restricting the rotational degrees of freedom, spiro[benzofuran-piperidine] minimizes off-target binding that typically plagues flexible aliphatic chains[1].

Furthermore, conformation-activity relationship (CAR) studies demonstrate that the spatial orientation of substituents on the piperidine ring dictates receptor affinity. For instance, energy calculations and NMR data reveal that highly potent opioid derivatives strongly favor a phenyl-axial conformation, whereas weak binders default to a phenyl-equatorial state[2].

Multi-Target Pharmacological Profiles

Mu-Opioid Receptor (MOR) Agonism

C-alkylated analogs of spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] have been extensively profiled for MOR affinity. The introduction of specific alkyl groups (e.g., 2-methyl, 2-ethyl, and cis 3'-methyl) forces the molecule into the highly active phenyl-axial conformation. The cis 3'-methyl analog, in particular, exhibits a binding affinity nearly equipotent to (-)-morphine, demonstrating how precise steric manipulation within the spiro scaffold can exponentially enhance target engagement[2].

Dopamine D2 Receptor: Biased Signaling

Traditional antipsychotics targeting the Dopamine D2 receptor often trigger severe motoric side effects due to indiscriminate pathway blockade. Spiro[benzofuran-piperidine] derivatives have emerged as highly selective biased ligands. Specifically, certain fluorobenzyl-substituted derivatives act as potent β-arrestin antagonists while simultaneously functioning as Gi/cAMP pathway agonists[3]. This functional selectivity produces robust antipsychotic efficacy while successfully preventing the motoric side effects associated with standard D2 antagonism[3].

Biased_Signaling Ligand Spiro[benzofuran-piperidine] Receptor Dopamine D2 Receptor Ligand->Receptor Binds Gi Gi/cAMP Pathway (Agonism) Receptor->Gi Activates Arrestin β-Arrestin Pathway (Antagonism) Receptor->Arrestin Blocks Efficacy Antipsychotic Efficacy Gi->Efficacy Mediates SideEffects Reduced Motoric Side Effects Arrestin->SideEffects Prevents

Dopamine D2 receptor biased signaling via spirocyclic ligands.

Cereblon (CRBN) Recruitment in Targeted Protein Degradation

Recently, the spiro-piperidine motif has proven invaluable in the design of Proteolysis Targeting Chimeras (PROTACs). Novel CRBN ligands incorporating this scaffold (e.g., Ligand C1) demonstrate exceptionally high binding affinities (IC50 = 55 nM) compared to traditional binders like lenalidomide (IC50 = 1.2 μM)[4]. The spiro-piperidine portion forms critical interactions with the His353 and Glu377 residues of CRBN, providing diverse exit vectors that allow medicinal chemists to precisely tune the ternary complex formation for degrading targets such as the Estrogen Receptor (ER)[4].

PROTAC_Mechanism Target Target Protein PROTAC Warhead Linker Spiro-Piperidine Target->PROTAC Binds Degradation Ubiquitination & Degradation Target->Degradation CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN->Degradation Catalyzes

Ternary complex formation in targeted protein degradation.

Quantitative Binding Data

To contextualize the versatility of this scaffold, the following table summarizes the binding affinities and functional outcomes of key spiro[benzofuran-piperidine] derivatives across distinct biological targets.

Target ReceptorLigand / DerivativeBinding AffinityMechanism / Application
Mu-Opioid (MOR) cis 3'-methyl analog ((+/-)-4)High (≈ Morphine)Agonist; favors phenyl-axial conformation[2]
Dopamine D2 Fluorobenzyl derivative (Cpd 90)HighBiased Ligand (β-arrestin antagonist / Gi agonist)[3]
Cereblon (CRBN) Spirocyclic Ligand C1IC50 = 55 nME3 Ligase Recruiter for PROTACs[4]
Sigma-1 (σ1) F-18 Fluorobutyl-substitutedHighPET Radiotracer for neuroimaging[5]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental step. These workflows are designed as self-validating systems to prevent false positives when screening spirocyclic compounds.

Protocol A: Radioligand Binding Assay (MOR/Sigma-1)

This protocol quantifies the affinity (Ki) of spiro[benzofuran-piperidine] derivatives via competitive displacement of a known radioligand.

  • Membrane Preparation: Homogenize target tissue (or transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: High-speed centrifugation isolates functional GPCRs localized in the plasma membrane from intracellular cytosolic noise, ensuring the radioligand interacts solely with the target receptor.

  • Assay Incubation: Incubate 50 µg of membrane protein with the radioligand (e.g.,[³H]-DAMGO for MOR) and varying concentrations of the spirocyclic test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

    • Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, which is a strict mathematical requirement for accurately calculating the inhibition constant (Ki) via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Spiro-piperidines are often positively charged at physiological pH. Pre-soaking filters in cationic PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the test compound and preserving the true signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) for CRBN

This protocol measures the binding of spiro-piperidine PROTAC ligands to the CRBN-DDB1 complex[4].

  • Complex Formation: Combine recombinant CRBN-DDB1 complex with a known fluorescently tagged tracer ligand in a 384-well microplate.

    • Causality: CRBN must be complexed with DDB1 to maintain its physiological folding and active site architecture; testing CRBN in isolation leads to biologically irrelevant binding data.

  • Compound Addition: Add the spiro[benzofuran-piperidine] test compound (e.g., Ligand C1) in a dose-response titration.

  • Time-Resolved Measurement: Excite the Terbium (Tb) cryptate donor at 337 nm. Introduce a 50-microsecond time delay before measuring the FRET emission at 665 nm (Acceptor) and 620 nm (Donor).

    • Causality: The 50-µs delay is the critical self-validating step. Because spirocyclic aromatic systems can exhibit intrinsic autofluorescence (which decays in nanoseconds), the delay ensures that only the long-lived FRET signal from the Terbium donor is recorded, completely eliminating compound-induced false positives.

Conclusion

The spiro[benzofuran-piperidine] building block represents a masterclass in structural pharmacology. By leveraging its rigid conformational geometry, researchers can precisely tune exit vectors and spatial orientations to achieve high-affinity binding across diverse targets—from biased GPCR signaling to the recruitment of E3 ligases in targeted protein degradation. As drug discovery moves toward increasingly complex modalities, mastering the binding mechanics of this spirocyclic scaffold will remain a critical asset for medicinal chemists.

References

  • Tsai, Y. C., et al. "C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study." Bioorganic & Medicinal Chemistry Letters, 1998. Available at:[Link]

  • Große, V., et al. "A F-18-Labeled Fluorobutyl-Substituted Spirocyclic Piperidine Derivative as a Potential Radiotracer for PET Imaging of Sigma(1) Receptors." ChemMedChem, 2011. Available at:[Link]

  • Beaulieu, J. M., et al. "Dopamine d2 receptor ligands." World Intellectual Property Organization (WIPO) Patent WO2016100940A1, 2016.
  • Wang, J., et al. "Discovery and Characterization of PVTX-321 as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2– Breast Cancer." Journal of Medicinal Chemistry, 2025. Available at:[Link]

Sources

Exploratory

Toxicity, Stability, and Application Profile of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

A Technical Whitepaper for Drug Discovery & Medicinal Chemistry Executive Summary As modern drug discovery programs navigate away from "flatland" (highly planar, aromatic molecules) to improve clinical translation, spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Discovery & Medicinal Chemistry

Executive Summary

As modern drug discovery programs navigate away from "flatland" (highly planar, aromatic molecules) to improve clinical translation, spirocyclic scaffolds have emerged as privileged structures. 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 91830-17-0 for the free base; 89038-93-7 for the hydrochloride salt) is a highly versatile building block. By incorporating a rigid spiro-fused benzofuran and a basic piperidine, this scaffold inherently increases the fraction of sp³ carbons (Fsp³). This whitepaper details the physicochemical causality, stability, toxicity profile, and experimental validation protocols for this critical intermediate, providing a self-validating framework for application scientists.

Structural Causality & Physicochemical Profile

The architecture of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] is purposefully designed to address common pharmacokinetic (PK) and pharmacodynamic liabilities encountered during lead optimization.

  • Fsp³ Maximization : The spiro carbon (C4 of the piperidine) forces a three-dimensional, orthogonal projection of the two rings. This 3D character disrupts planar π-π stacking, thereby enhancing aqueous solubility and reducing promiscuous protein binding compared to fused bicyclic heteroaromatics [1].

  • Conformational Restriction : Flexible basic amines often adopt conformations that perfectly fit the pharmacophore of the hERG potassium channel, leading to cardiotoxicity. The spirocyclic restriction limits the conformational vectors the basic piperidine nitrogen can adopt, systematically reducing hERG liability [2].

  • Synthetic Handle : The 5-bromo substituent on the benzofuran ring serves as a prime vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library diversification without altering the core trajectory.

Quantitative Data Summary

Table 1: Key Physicochemical Properties and their Drug Discovery Implications [3]

PropertyValueCausality / Implication
Molecular Weight 268.15 g/mol (Free Base)Optimal for fragment-based or lead-oriented synthesis (MW < 300).
Fsp³ Fraction 0.42 (5 sp³ carbons / 12 total)Exceeds the typical threshold (>0.3) associated with higher clinical success rates.
Topological Polar Surface Area 21.3 ŲHighly lipophilic core; excellent passive membrane permeability (e.g., BBB penetration).
Hydrogen Bond Donors/Acceptors 1 / 2Minimal desolvation penalty during target binding; favors oral bioavailability.

Stability Profile

Chemical Stability

The spiroether linkage is remarkably stable under standard physiological conditions (pH 7.4) and synthetic environments. Unlike acyclic ketals or acetals, the spiro[benzofuran-piperidine] system resists hydrolysis due to the significant ring strain that would be required to form the intermediate oxocarbenium ion. Consequently, it remains intact under harsh cross-coupling conditions, including the use of strong bases (e.g., KOtBu) at elevated temperatures.

Metabolic Stability

The spiro fusion provides significant steric hindrance adjacent to the piperidine ring. This steric bulk physically impedes Cytochrome P450 (CYP) enzymes from accessing the α-carbons of the amine. As a result, the rate of oxidative N-dealkylation or α-hydroxylation—a common metabolic liability in standard, unhindered piperidines—is drastically reduced, leading to prolonged intrinsic half-lives [4].

Toxicity & Safety Profile

Occupational Handling (In Vitro/In Vivo)

According to GHS classifications, the hydrochloride salt (CAS 89038-93-7) requires strict occupational safety protocols. It is categorized under H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) [5]. Standard PPE, including nitrile gloves, safety goggles, and handling within a certified fume hood, is mandatory to prevent mucosal irritation.

Off-Target Toxicity Mitigation

In medicinal chemistry, lipophilic amines are notorious for inducing phospholipidosis and hERG inhibition. By employing this spirocyclic piperidine, the pKa of the amine is slightly modulated. More importantly, the rigid 3D vector prevents the molecule from adopting the linear, amphiphilic conformation required to block the inner cavity of the hERG channel pore, thereby widening the therapeutic index [2].

Visualizations of Structural and Experimental Workflows

G A 5-Bromo-3H-spiro [benzofuran-2,4'-piperidine] B High Fsp3 Fraction (3D Character) A->B C Conformational Restriction A->C E Enhanced Metabolic Stability B->E D Reduced hERG Liability C->D C->E

Caption: Workflow illustrating how the spirocyclic core modulates PK properties and reduces toxicity.

G N1 1. Prepare Stock (10 mM in DMSO) N2 2. Incubate with HLM (0.5 mg/mL protein) N1->N2 N3 3. Initiate Reaction (Add NADPH) N2->N3 N4 4. Quench at Time Points (Ice-cold MeCN) N3->N4 N5 5. Centrifuge & LC-MS/MS Analysis N4->N5

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability (HLM assay).

Experimental Protocols: A Self-Validating System

To validate the stability and toxicity profile of derivatives synthesized from this building block, the following standardized protocols are recommended.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: This assay determines the intrinsic clearance ( CLint​ ) by measuring the disappearance of the parent compound. The specific addition of NADPH isolates CYP450-mediated metabolism from other degradation pathways.

  • Preparation : Prepare a 10 mM stock of the spirocyclic compound in anhydrous DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Incubation : Combine the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Rationale: A concentration of 0.5 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific protein binding that could artificially inflate apparent stability.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching : At precise time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly denatures CYP enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Protocol 2: hERG Liability Screening (Automated Patch-Clamp)

Causality: Essential for confirming that the spirocyclic restriction successfully mitigated cardiotoxicity. hERG channels have unique gating kinetics (rapid inactivation, slow deactivation); therefore, tail currents must be measured.

  • Cell Preparation : Culture HEK293 cells stably expressing the hERG potassium channel. Harvest and suspend in an extracellular recording solution.

  • Electrophysiology : Apply a specific voltage step protocol (depolarization to +20 mV for 2 seconds, followed by a repolarization step to -50 mV) to elicit hERG tail currents.

  • Compound Application : Perfuse the spirocyclic derivative at escalating concentrations (0.1, 1, 10, 30 µM). Rationale: Escalating doses on the exact same cell provide a robust IC50​ curve while minimizing cell-to-cell expression variability.

  • Data Acquisition : Measure the peak tail current reduction. An IC50​>10 µM indicates successful structural mitigation of hERG liability.

References

  • Title: Fsp3: A new parameter for drug-likeness Source: PubMed / NIH URL: [Link]

  • Title: Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747) Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Publications URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Laboratory Synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Introduction: The Architectural Significance of Spiro[benzofuran-piperidine] Scaffolds in Modern Drug Discovery The confluence of a benzofuran moiety and a piperidine ring through a spirocyclic linkage creates a rigid, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of Spiro[benzofuran-piperidine] Scaffolds in Modern Drug Discovery

The confluence of a benzofuran moiety and a piperidine ring through a spirocyclic linkage creates a rigid, three-dimensional molecular architecture that has garnered significant interest in medicinal chemistry.[1] Spirocycles, by their very nature, introduce a higher fraction of sp³-hybridized carbons, a characteristic often correlated with improved physicochemical properties such as increased aqueous solubility and metabolic stability.[1] The spiro[benzofuran-piperidine] core, in particular, is a privileged scaffold found in a variety of biologically active compounds, including potential antihypertensive agents and novel therapeutics for central nervous system disorders.[2][3][4] The bromine substituent at the 5-position of the benzofuran ring serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

This application note provides a detailed, step-by-step protocol for the laboratory synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]. The presented synthetic route is a multi-step process adapted from established methodologies for the construction of related spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds, followed by a final reduction step.[5][6] Each step has been meticulously detailed to ensure reproducibility and success in a standard organic chemistry laboratory setting.

Overall Synthetic Workflow

The synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates. The workflow is designed to first construct the core spiro[benzofuran-piperidine]-3-one structure, followed by a final reduction to yield the target compound.

G cluster_0 Synthesis of the Spirocyclic Ketone Intermediate cluster_1 Final Product Formation Starting_Materials 2,4-Dibromophenol & N-Boc-4-piperidone Alkylation Step 1: O-Alkylation Starting_Materials->Alkylation Intermediate_1 Intermediate 1: 1-((4-bromophenoxy)methyl)-N-Boc-4-piperidone Alkylation->Intermediate_1 Cyclization Step 2: Intramolecular Friedel-Crafts Acylation Intermediate_1->Cyclization Intermediate_2 Intermediate 2: 5-Bromo-N-Boc-spiro[benzofuran-2,4'-piperidin]-3-one Cyclization->Intermediate_2 Reduction Step 3: Ketone Reduction Intermediate_2->Reduction Deprotection Step 4: Boc Deprotection Reduction->Deprotection Final_Product Final Product: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] Deprotection->Final_Product

Figure 1: Overall workflow for the synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
2,4-DibromophenolC₆H₄Br₂O251.90Major SupplierStarting material
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25Major SupplierStarting material
2-(Bromomethyl)-2-methyldioxolaneC₅H₉BrO₂181.03Major SupplierAlkylating agent
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82Major SupplierBase for alkylation
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Major SupplierStrong acid for cyclization and deprotection
Dichloromethane (DCM)CH₂Cl₂84.93Major SupplierAnhydrous, for reactions and extractions
Acetonitrile (MeCN)C₂H₃N41.05Major SupplierAnhydrous, for reactions
Sodium Borohydride (NaBH₄)NaBH₄37.83Major SupplierReducing agent
Methanol (MeOH)CH₃OH32.04Major SupplierSolvent for reduction
Diethyl Ether (Et₂O)C₄H₁₀O74.12Major SupplierFor extractions
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Lab PreparationFor aqueous work-up
BrineNaCl (aq)-Lab PreparationFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Major SupplierDrying agent
Silica GelSiO₂60.08Major SupplierFor column chromatography

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((4-bromo-2-(1,3-dioxolan-2-yl)phenoxy)methyl)-4-hydroxypiperidine-1-carboxylate

The initial step involves a nucleophilic substitution reaction to couple the brominated phenol with the piperidone derivative. The choice of cesium carbonate as a base is crucial as its mild basicity and high solubility in organic solvents facilitate the reaction.

  • To a stirred solution of 2,4-dibromophenol (1.0 eq) in anhydrous acetonitrile (0.2 M), add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to form the phenoxide salt.

  • Add N-Boc-4-piperidone (1.1 eq) to the reaction mixture.

  • Follow with the addition of 2-(bromomethyl)-2-methyldioxolane (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Step 2: Synthesis of 5-bromo-1'-(tert-butoxycarbonyl)-3H-spiro[benzofuran-2,4'-piperidin]-3-one

This step involves an intramolecular Friedel-Crafts acylation to form the spirocyclic ketone. Trifluoroacetic acid serves as both the solvent and the catalyst for this crucial cyclization.

  • Dissolve the product from Step 1 (1.0 eq) in neat trifluoroacetic acid (0.1 M) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (ethyl acetate/hexanes) to yield the spirocyclic ketone.

Step 3: Synthesis of 5-bromo-1'-(tert-butoxycarbonyl)-3H-spiro[benzofuran-2,4'-piperidine]

The ketone at the 3-position is reduced to a methylene group. Sodium borohydride is a mild and effective reducing agent for this transformation.

  • Dissolve the spirocyclic ketone from Step 2 (1.0 eq) in methanol (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the Boc-protected target scaffold.

Step 4: Synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (Final Product)

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions to yield the final product.

  • Dissolve the Boc-protected compound from Step 3 (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude final product.

  • Purification can be achieved by recrystallization or flash column chromatography to yield 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The key ring-forming step of this synthesis is the intramolecular Friedel-Crafts acylation. The strong acid (TFA) protonates the carbonyl of the piperidone, activating it towards nucleophilic attack by the electron-rich aromatic ring.

G cluster_0 Mechanism of Spirocyclization start Intermediate 1 protonation Protonation of Carbonyl start->protonation + H+ activated Activated Intermediate protonation->activated attack Intramolecular Electrophilic Attack activated->attack cation Cationic Intermediate attack->cation deprotonation Deprotonation cation->deprotonation - H+ product Spirocyclic Ketone deprotonation->product

Figure 2: Simplified mechanism of the key intramolecular Friedel-Crafts acylation step.

Characterization Data

The final product, 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR (CDCl₃)Peaks corresponding to the aromatic protons on the benzofuran ring, the methylene protons of the 3H-benzofuran and piperidine rings, and a broad singlet for the N-H proton.
¹³C NMR (CDCl₃)Resonances for the spiro carbon, aromatic carbons (with C-Br showing a characteristic shift), and aliphatic carbons of the piperidine and benzofuran rings.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the exact mass of the protonated molecule (C₁₂H₁₅BrNO⁺). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.
Purity (HPLC) >95% purity is expected after purification.[7][8]

Trustworthiness and Self-Validation

The protocol described herein is built upon established and peer-reviewed synthetic transformations.[5][6] Each step includes a purification procedure (extraction and column chromatography) to ensure the purity of the intermediates, which is critical for the success of subsequent steps. The progress of each reaction should be diligently monitored by TLC to ensure complete conversion and identify any potential side products. The final product's identity and purity must be rigorously confirmed by spectroscopic methods (NMR and MS) and HPLC analysis, comparing the obtained data with expected values for the target structure.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], a valuable scaffold for medicinal chemistry and drug development. By following the outlined steps and adhering to good laboratory practices, researchers can reliably synthesize this compound for further investigation and derivatization. The synthetic strategy is robust and relies on well-understood organic reactions, ensuring a high degree of success for scientists with a foundational knowledge of synthetic organic chemistry.

References

  • Scalable Diastereoselective Electrosynthesis of Spiro[benzofuran-2,2′-furan]-3-ones. (2023). ACS Publications. [Link]

  • Li, X., et al. (2013). A novel reaction of the Huisgen zwitterion with benzofuran-2,3-diones: an efficient strategy for the synthesis of spirocyclic benzofuran-2-one derivatives. Tetrahedron Letters, 54(42), 5473-5476. [Link]

  • Wilson, R. A., Chan, L., Wood, R., & Brown, R. C. D. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228-3235. [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. (2005). Royal Society of Chemistry. [Link]

  • Diastereoselective Construction of Spirocyclic Isobenzofurans via a Tandem Michael Addition/5-Exo-dig Cyclization Reaction. (2024). The Journal of Organic Chemistry. [Link]

  • Davis, L., et al. (1983). 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 26(10), 1505-1510. [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). MDPI. [Link]

  • 3H-Spiro(1-benzofuran-2,4'-piperidine). PubChem. [Link]

  • Gschwend, H. W., & Gatsonis, C. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-1324. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

  • Electro Organic Feist–Benary Reaction for the Synthesis of Some New Spiro Dihydrofuran Derivatives. (2023). Journal of Synthetic Chemistry. [Link]

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] for Advanced Drug Discovery Executive Summary & Strategic Rationale In contemporary drug discovery, spirocyclic scaffolds ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] for Advanced Drug Discovery

Executive Summary & Strategic Rationale

In contemporary drug discovery, spirocyclic scaffolds are heavily utilized to increase the fraction of sp3-hybridized carbons (Fsp3) and lower log D, thereby dramatically improving the pharmacokinetic profiles and target selectivity of lead compounds[1]. Specifically, derivatives of spiro[benzofuran-2,4'-piperidine] have been successfully identified as potent Histone Deacetylase (HDAC) inhibitors and are actively explored as bioisosteres in the development of novel therapeutics[2].

The functionalization of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS 89038-93-7) via palladium-catalyzed Suzuki-Miyaura cross-coupling provides a robust, late-stage pathway to diverse biaryl and aryl-heteroaryl systems[3]. This application note details the mechanistic principles, reaction optimization, and self-validating experimental protocols required to successfully execute this transformation.

Mechanistic Framework & Causality

The Suzuki-Miyaura cross-coupling reaction remains the premier method for sp2-sp2 carbon-carbon bond formation due to its exceptional functional group tolerance and mild operating conditions[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst L₂Pd(0) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Ar-Br PdII_Br Pd(II) Intermediate Ar-Pd(L₂)-Br OxAdd->PdII_Br TransMet Transmetalation (Base-Assisted) PdII_Br->TransMet + Ar'-B(OH)₂ + Base PdII_Ar Pd(II) Intermediate Ar-Pd(L₂)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regenerates L₂Pd(0) Product Coupled Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Causality:

  • Oxidative Addition: The active L₂Pd(0) species inserts into the C-Br bond of the spirocycle. Because aryl bromides are less reactive than aryl iodides, this step is typically rate-determining. The use of bidentate or electron-rich phosphine ligands accelerates this insertion.

  • Transmetalation: This is a base-assisted process. The boronic acid must be activated by an inorganic base to form a nucleophilic "ate" complex (hydroxyboronate). Without water in the solvent system to dissolve the base and facilitate this activation, the reaction stalls completely.

  • Reductive Elimination: The newly formed Pd(II) biaryl complex releases the product and regenerates the Pd(0) catalyst. Bidentate ligands with large bite angles (like dppf) sterically force the two aryl groups closer together, accelerating this final release.

Reaction Optimization & Quantitative Analysis

To establish the most efficient protocol for the N-Boc protected spirocycle, various catalytic systems were evaluated using phenylboronic acid as a model coupling partner. The quantitative results are summarized below.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)9048
2Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (4:1)9055
3Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O (4:1)9089
4Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (4:1)10094
5Pd(dppf)Cl₂NoneK₂CO₃Dioxane (Anhydrous)90Trace

Data Interpretation: Entry 3 provides the optimal balance of cost, scalability, and efficiency. While Entry 4 yields slightly higher conversion, the Buchwald ligand (XPhos) significantly increases the cost per reaction. Entry 5 visually and quantitatively proves the absolute necessity of water; without it, transmetalation fails to occur.

Experimental Protocols: A Self-Validating Workflow

Workflow Step1 1. Amine Protection (Boc₂O, Et₃N) Step2 2. Reagent Assembly (Ar-Br, Boronic Acid, Pd) Step1->Step2 Step3 3. Cross-Coupling (90°C, Dioxane/H₂O) Step2->Step3 Step4 4. Workup & Purification (Extraction, Flash Silica) Step3->Step4

Caption: End-to-end workflow for the functionalization of the spirocyclic scaffold.

Phase 1: N-Boc Protection of the Spirocycle

Causality: The commercial precursor is typically supplied as a hydrochloride salt[3]. The free secondary amine must be protected prior to cross-coupling. If left unprotected, the basic amine can coordinate with the palladium center (causing catalyst poisoning) or undergo competitive Buchwald-Hartwig amination, drastically reducing the yield of the desired Suzuki product.

  • Initiation: Suspend 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.5 equiv) dropwise at 0 °C. Self-Validation: The cloudy suspension will become a clear solution as the free base is generated and dissolves into the organic phase.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in portions. Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Check reaction completion via TLC (Hexanes/EtOAc 3:1). The product spot will be UV-active and stain blue with phosphomolybdic acid (PMA).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected intermediate as a white solid.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: Degassing the solvent is non-negotiable. Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the N-Boc protected spirocycle (1.0 equiv, 5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent Addition & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Perform three freeze-pump-thaw cycles or bubble argon directly through the solution for 15 minutes.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath for 12 hours. Self-Validation: The reaction will transition from a pale yellow/orange suspension to a dark brown/black mixture, visually confirming the formation and active cycling of the Pd(0) species.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and pass the crude mixture through a short pad of Celite. Causality: This removes precipitated palladium black and inorganic salts, preventing severe emulsions during the subsequent aqueous extraction.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled spirocycle.

Troubleshooting & Scientific Insights

  • Protodeboronation: If the boronic acid is electron-poor or heteroaromatic, it may undergo protodeboronation (cleavage of the C-B bond) before coupling[4]. Solution: Lower the reaction temperature to 60 °C and switch to a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) to ensure the transmetalation rate outpaces degradation.

  • Homocoupling: The presence of biphenyl-type byproducts indicates oxygen ingress. Solution: Ensure rigorous degassing of the Dioxane/H₂O solvent mixture prior to heating and verify the integrity of the Schlenk flask seals.

References

  • Synthesis of oxaspiropiperidines as a strategy for lowering log D Source: Tetrahedron Letters URL:[Link]

  • Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (via PMC) URL:[Link]

Sources

Method

Applications of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in CNS drug discovery

Advanced Applications of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in CNS Drug Discovery: Scaffolding, Synthesis, and Receptor Profiling The Strategic Value of Spirocyclic Scaffolds in Neuropharmacology Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in CNS Drug Discovery: Scaffolding, Synthesis, and Receptor Profiling

The Strategic Value of Spirocyclic Scaffolds in Neuropharmacology

Historically, central nervous system (CNS) drug discovery relied heavily on flat, sp2 -carbon-rich molecules. However, from an application science perspective, spirocyclic scaffolds—particularly spirocyclic piperidines—offer a superior 3-dimensional trajectory that provides more points of contact with complex protein targets[1]. This 3D architecture increases the fraction of saturated carbons ( Fsp3​ ), which directly correlates with enhanced aqueous solubility, improved blood-brain barrier (BBB) penetrance, and reduced off-target promiscuity[1].

The specific building block, 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] , provides a highly versatile dual-functional hub for library generation:

  • The secondary piperidine nitrogen allows for rapid N-alkylation or reductive amination to tune receptor subtype selectivity.

  • The 5-bromo substituent on the benzofuran core serves as an ideal orthogonal handle for late-stage palladium-catalyzed cross-coupling reactions[2].

Application Note I: Late-Stage Functionalization via the 5-Bromo Handle

To build a diverse CNS-targeted library, the 5-bromo position must be functionalized after the piperidine nitrogen is protected or alkylated. The following workflow and protocol detail the optimal approach for expanding the chemical space of this scaffold.

Caption: Workflow for orthogonal derivatization of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

Protocol: Microscale Buchwald-Hartwig Amination (Self-Validating System)

Objective: Couple primary/secondary amines to the 5-bromo position to explore structure-activity relationships (SAR). Causality & Design: We utilize Pd2​(dba)3​ paired with the bulky, electron-rich biaryl phosphine ligand XPhos . XPhos is specifically chosen because its spatial bulk accelerates reductive elimination, preventing the formation of undesired β -hydride elimination byproducts common with aliphatic amines. We use Cs2​CO3​ as the base rather than NaOtBu to maintain tolerance for base-sensitive functional groups (e.g., esters or nitriles) already installed on the piperidine nitrogen.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with the N-alkylated 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] derivative (0.1 mmol), the desired amine (0.12 mmol), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and Cs2​CO3​ (0.14 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed 1,4-dioxane. Causality: Dioxane is preferred over toluene here to enhance the solubility of the polar spirocyclic core.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 90°C for 12 hours.

  • Self-Validation (Critical Step): Do not rely on Thin Layer Chromatography (TLC). Spirocyclic derivatives often exhibit severe streaking on silica. Instead, withdraw a 5 μ L aliquot, dilute in 1 mL MeCN, and run LC-MS.

    • Validation Metric: The reaction is deemed successful only if the characteristic bromine isotopic doublet (M and M+2 in a 1:1 ratio) is completely consumed and replaced by the target mass [M+H]+ .

Application Note II: Profiling Sigma-1 ( σ1​ ) Receptor Ligands

Spiro[benzofuran-piperidine] derivatives are hallmark scaffolds for σ1​ receptor ligands[3]. The σ1​ receptor, an endoplasmic reticulum chaperone protein, is a high-value target for neuroprotection, Alzheimer's disease, and neuropathic pain[4],[5].

Caption: Sigma-1 receptor modulation pathway by spirocyclic ligands leading to neuroprotection.

Protocol: Radioligand Binding Assay for σ1​ Affinity

Objective: Determine the inhibition constant ( Ki​ ) of synthesized spirocyclic derivatives at the σ1​ receptor. Causality & Design: We use [3H]−(+) -pentazocine as the radioligand because it is highly selective for σ1​ over σ2​ [5]. The assay buffer is set to 50 mM Tris-HCl at pH 8.0, as σ1​ receptors exhibit optimal binding kinetics in slightly alkaline conditions. Glass fiber filters (GF/B) must be pre-soaked in 0.5% Polyethylenimine (PEI). Causality: Spirocyclic piperidines are highly lipophilic; PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding (NSB) of the radioligand to the filter matrix.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (a tissue with high σ1​ expression[5]) in 50 mM Tris-HCl (pH 8.0) and centrifuge at 40,000 x g. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 μ L of test compound (varying concentrations, 10−10 to 10−5 M), 50 μ L of [3H]−(+) -pentazocine (final concentration 3 nM), and 100 μ L of membrane suspension.

  • Non-Specific Binding (NSB): Define NSB by adding 10 μ M Haloperidol to control wells[5].

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration: Rapidly filter the contents through 0.5% PEI-treated GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer to trap the receptor-bound radioligand while flushing out unbound ligand.

  • Self-Validation (Critical Step): Every assay plate must include a full dose-response curve of unlabeled (+)-pentazocine as an internal standard.

    • Validation Metric: If the calculated IC50​ of the (+)-pentazocine standard deviates by more than 0.5 log units from the established historical baseline (~5-10 nM), the entire plate's data must be discarded due to suspected membrane degradation or radioligand decay.

Data Presentation: Structure-Affinity Relationships (SAR)

The N-substitution on the piperidine ring heavily influences σ1​ vs σ2​ selectivity. Table 1 summarizes the quantitative binding data for representative spiro[benzofuran-piperidine] analogs[3].

Table 1: Structure-Affinity Relationships of Spiro[benzofuran-piperidine] Derivatives

Compound / N-Substitution σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity ( σ1​/σ2​ )
N-Benzyl (WMS-1813) 1.4>800>600-fold
N-Cyclohexylmethyl 0.5726~45-fold
3-Fluoropropyl Tosylate 8.2Not specifiedN/A

Note: The N-benzyl derivative (WMS-1813) demonstrates that bulky aromatic substitutions yield extraordinary σ1​ selectivity, while aliphatic rings like cyclohexylmethyl increase absolute potency but erode subtype selectivity[3].

References

  • PharmaBlock - Spirocyclic Piperidines in Drug Discovery. 1

  • NIH / Organic & Biomolecular Chemistry - Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. 2

  • ACS Publications - Evaluation of Spirocyclic 3-(3-Fluoropropyl)-2-benzofurans as σ1​ Receptor Ligands for Neuroimaging with Positron Emission Tomography. 3

  • NIH / Journal of Medicinal Chemistry - Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl...4

  • Sigma-Aldrich - Sigma Receptors: Radioligands and Disease Relevance. 5

Sources

Application

Application Note: Advanced Protocols for Functionalizing the Piperidine Ring in Spiro[benzofuran-2,4'-piperidine] Scaffolds

Strategic Importance of the Spiro[benzofuran-2,4'-piperidine] Scaffold The spiro[benzofuran-2,4'-piperidine] core is a privileged, highly three-dimensional structural motif in modern medicinal chemistry. By projecting su...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance of the Spiro[benzofuran-2,4'-piperidine] Scaffold

The spiro[benzofuran-2,4'-piperidine] core is a privileged, highly three-dimensional structural motif in modern medicinal chemistry. By projecting substituents across multiple vectors, this scaffold effectively escapes the "flatland" of traditional planar heterocycles, enabling high-affinity binding to complex protein pockets.

Historically explored for cardiovascular applications[1], this scaffold has recently gained immense prominence as the structural foundation for GDC-1971 (Migoprotafib) , a potent, clinical-stage allosteric inhibitor of the SHP2 (PTPN11) phosphatase used in the treatment of solid tumors[2]. The critical node for structural diversification in this scaffold is the N1' secondary amine of the piperidine ring. Functionalizing this nitrogen allows chemists to tune physicochemical properties (lipophilicity, basicity) and engage specific target sub-pockets (such as the allosteric hinge region of SHP2)[3].

Synthetic Workflow & Decision Matrix

The functionalization of the piperidine ring typically occurs late in the synthetic sequence. The prochiral core is first assembled—often via highly efficient umpolung flow chemistry[4]—as a Boc-protected intermediate. Following deprotection, the reactive secondary amine is functionalized.

The choice of functionalization strategy dictates the reaction's scalability and chemoselectivity. For heteroaryl attachments (as seen in GDC-1971), a biphasic Schotten-Baumann Nucleophilic Aromatic Substitution (SNAr) is the industry standard[5].

Workflow Core Prochiral Core (N-Boc-Spiro[benzofuran-piperidine]) Deprotect Boc Deprotection (Acidic Cleavage) Core->Deprotect Amine Free Spiro-Piperidine (Reactive N1' Amine) Deprotect->Amine SNAr Schotten-Baumann SNAr (Biphasic K2CO3) Amine->SNAr Heteroaryl Halide Coupling Buchwald-Hartwig (Pd Catalysis) Amine->Coupling Aryl Halide GDC GDC-1971 (Migoprotafib) SHP2 Inhibitor SNAr->GDC Lib N-Aryl/Alkyl Library (SAR Studies) Coupling->Lib

Figure 1: Synthetic workflow for the functionalization of the spiro[benzofuran-2,4'-piperidine] core.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high fidelity before proceeding to the next step.

Protocol A: Deprotection of the Prochiral Core

Before functionalization, the tert-butyl carbamate (Boc) group must be removed to expose the N1' piperidine nitrogen.

Causality of Reagent Choice: While trifluoroacetic acid (TFA) is common in discovery chemistry, anhydrous HCl in organic solvents (e.g., 1,4-dioxane or ethyl acetate) is preferred for scale-up. HCl yields the amine hydrochloride salt directly, which often precipitates out of solution, driving the reaction to completion and allowing isolation via simple filtration without aqueous workup.

Step-by-Step Methodology:

  • Dissolution: Suspend tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) (5 volumes).

  • Acidification: Slowly add 4.0 M HCl in 1,4-dioxane (5.0 eq) at 20 °C. Maintain the internal temperature below 30 °C to prevent ring-opening side reactions.

  • Agitation & IPC: Stir the mixture for 4 hours. Self-Validation: Pull a 50 µL aliquot, quench with triethylamine, and analyze via LC-MS. The reaction is complete when the starting material peak (< 1% AUC) is replaced by the corresponding free amine mass [M+H]+.

  • Isolation: Filter the resulting white slurry. Wash the filter cake with cold 2-MeTHF (2 volumes) and dry under vacuum at 40 °C to afford the spiro-piperidine hydrochloride salt.

Protocol B: Telescoped Schotten-Baumann SNAr Functionalization

This protocol reflects the optimized, scalable route developed for the pyrazolopyrazine functionalization in GDC-1971[5].

Causality of the Biphasic System: Traditional anhydrous SNAr reactions utilize strong organic bases (e.g., DIPEA, DBU), which can cause degradation of electron-deficient heteroaryl halides. By employing a biphasic Schotten-Baumann approach (aqueous K₂CO₃ and 2-MeTHF), the inorganic base and the resulting halide salts are sequestered in the aqueous layer. This prevents localized basic hotspots, suppresses degradation, and allows the organic layer containing the product to be telescoped directly into subsequent steps without chromatographic purification.

Step-by-Step Methodology:

  • Preparation of the Biphasic System: To a reactor, add the spiro-piperidine hydrochloride salt (1.05 eq) and the target heteroaryl chloride (e.g., a chloropyrazine derivative, 1.0 eq).

  • Solvent Addition: Add 2-MeTHF (10 volumes) to form a suspension.

  • Base Introduction: Slowly charge a 20% w/w aqueous K₂CO₃ solution (3.0 eq) to the reactor. The biphasic mixture will become a clear, two-phase system as the amine free-bases and dissolves into the organic layer.

  • Heating: Heat the biphasic mixture to 65 °C under vigorous stirring (to maximize interfacial surface area).

  • IPC & Phase Separation: After 12 hours, sample the organic layer for UPLC analysis. Upon >98% conversion, cool the reactor to 25 °C. Stop agitation and allow the phases to separate for 30 minutes.

  • Workup: Drain the heavy aqueous layer. Wash the organic layer with 5% aqueous NaCl (3 volumes) to remove residual alkalinity.

  • Reactive Crystallization: The product can be directly isolated from the organic layer via reactive crystallization by adding an anti-solvent (e.g., heptane) or by forming a stable salt (e.g., adding HCl to precipitate the API).

Quantitative Comparison of Functionalization Strategies

To assist in route selection, the table below summarizes the empirical data for various piperidine functionalization strategies applied to this spirocyclic scaffold.

Functionalization StrategyTypical Reagents / ConditionsYield RangeScalabilityPrimary Application
Schotten-Baumann SNAr Aq. K₂CO₃, 2-MeTHF, 65 °C85 - 95%Excellent (>10 kg)Electron-deficient heteroaryls (e.g., GDC-1971)
Anhydrous SNAr DIPEA, DMF or NMP, 90 °C60 - 80%ModerateDiscovery libraries; tolerates moisture-sensitive groups
Buchwald-Hartwig Coupling Pd₂(dba)₃, XPhos, NaOtBu, Toluene70 - 85%Good (up to 1 kg)Unactivated aryl halides; sterically hindered systems
Reductive Amination NaBH(OAc)₃, DCE, RT80 - 90%ExcellentN-Alkyl derivatives (e.g., antihypertensive agents)

Biological Application: SHP2 Inhibition via the RAS/MAPK Pathway

The functionalization of the spiro[benzofuran-2,4'-piperidine] ring is not merely a synthetic exercise; it is a critical determinant of biological efficacy. In the case of GDC-1971, the pyrazolopyrazine moiety attached to the piperidine nitrogen acts as a precise anchor within the allosteric pocket of SHP2.

By binding to this site, the functionalized spirocycle acts as a "molecular glue" that stabilizes SHP2 in a closed, auto-inhibited conformation. This prevents SHP2 from transducing signals from Receptor Tyrosine Kinases (RTKs) to the RAS GTPase, effectively shutting down the oncogenic MAPK/ERK cascade responsible for tumor proliferation[2][3].

Signaling RTK Receptor Tyrosine Kinase (EGFR, ALK) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation RAS RAS GTPase (e.g., KRAS G12C) SHP2->RAS Activation MAPK MAPK/ERK Cascade RAS->MAPK Tumor Tumor Proliferation & Survival MAPK->Tumor Drug GDC-1971 (Spiro-piperidine) Drug->SHP2 Allosteric Inhibition (Closed Conformation)

Figure 2: Mechanism of action for spiro-piperidine derived SHP2 inhibitors in the RAS/MAPK signaling cascade.

References

  • 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents Journal of Medicinal Chemistry (1983)
  • 8T6D: Identification of GDC-1971 (RLY-1971)
  • Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Building Block The Journal of Organic Chemistry (2024)
  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Organic Process Research & Development (2024)
  • First Results of Migoprotafib, a Potent and Highly Selective Src Homology-2 Domain–Containing Phosphatase 2 Inhibitor in Patients with Advanced Solid Tumors Clinical Cancer Research / PMC (2025)

Sources

Method

Advanced Application Note: Buchwald-Hartwig Amination of Brominated Spirobenzofurans in Drug Discovery

Executive Summary This application note provides a comprehensive, field-validated methodology for the Buchwald-Hartwig amination of brominated spirobenzofurans. These privileged spirocyclic scaffolds are critical in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-validated methodology for the Buchwald-Hartwig amination of brominated spirobenzofurans. These privileged spirocyclic scaffolds are critical in the development of novel therapeutics, particularly in oncology for the synthesis of SHP2 inhibitors like GDC-1971 (migoprotafib)[1]. However, the unique steric bulk of the spirocyclic center and the complex electronic properties of the benzofuran core present significant C–N cross-coupling challenges. This guide details the mechanistic causality behind catalyst selection, provides quantitative optimization data, and outlines self-validating protocols to ensure high-yield amination.

Scientific Context & Substrate Challenges

Spirobenzofurans, such as 3-oxo-3H-spiro[benzofuran-2,4′-piperidine] building blocks, are increasingly utilized in modern drug discovery to explore novel 3D chemical space and improve target binding kinetics[2]. Late-stage functionalization of these scaffolds often requires the installation of complex amines.

Brominated spirobenzofurans are notoriously sluggish electrophiles. The orthogonal spiro-ring system creates a highly congested local environment that physically impedes the initial oxidative addition of the Pd(0) species. Furthermore, the oxygen atom within the benzofuran ring exerts conflicting inductive and resonance effects, which can deactivate the C–Br bond toward transition-metal insertion. Standard amination conditions often result in high rates of protodehalogenation or unreacted starting material.

Mechanistic Causality in Reaction Design (E-E-A-T)

To overcome the kinetic barriers inherent to spirobenzofurans, the experimental design must be strictly grounded in mechanistic causality:

  • Ligand Architecture : Dialkylbiaryl phosphine ligands, specifically BrettPhos and RuPhos , are mandatory for these substrates. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the sterically hindered C–Br bond[3]. More importantly, the extreme steric bulk of the biaryl backbone forces the Palladium center into a highly reactive, lower-coordination state (L-Pd(0)). This accelerates the rate-limiting reductive elimination step while actively suppressing undesired β-hydride elimination pathways.

  • Base Selection : While sodium tert-butoxide (NaOtBu) is the kinetic ideal for rapid amine deprotonation, spirobenzofurans often contain base-sensitive functional groups (e.g., N,O-acetals, epimerizable stereocenters, or Boc-protected amines). In these cases, milder inorganic bases like Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are preferred to prevent ring-opening or degradation[4].

  • Precatalyst Selection : Relying on Pd₂(dba)₃ can be detrimental due to the inhibitory effects of dibenzylideneacetone (dba) ligands, which can trap the active catalyst. Utilizing preformed palladacycles (e.g., BrettPhos Pd G3 ) ensures a rapid, quantitative generation of the active monoligated Pd(0)L species under mild conditions.

Reaction Pathway Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Bromospirobenzofuran) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Ar_NR2 Pd(II)(Ar)(NR2)L Intermediate AmineCoord->PdII_Ar_NR2 RedElim Reductive Elimination (Product Release) PdII_Ar_NR2->RedElim RedElim->Pd0 Regeneration

Figure 1. Catalytic cycle of Buchwald-Hartwig amination for brominated spirobenzofurans.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalytic system choices and reaction outcomes for sterically demanding brominated benzofuran and spirocyclic derivatives, synthesized from benchmark process chemistry data[3][4].

Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd₂(dba)₃ (5%)BINAP (10%)NaOtBu (1.5)Toluene10035%22%
Pd(OAc)₂ (5%)XantPhos (10%)Cs₂CO₃ (2.0)1,4-Dioxane10055%48%
Pd(OAc)₂ (2%)RuPhos (4%)LiHMDS (2.5)THF8588%81%
BrettPhos Pd G3 (2%) BrettPhos (2%) NaOtBu (1.5) Toluene 100 >99% 94%
BrettPhos Pd G3 (2%) BrettPhos (2%) Cs₂CO₃ (2.0) 1,4-Dioxane 110 >99% 91%

Table 1: High-Throughput Screening Summary for Bromospirobenzofuran Amination. Note the dramatic yield increase when shifting to bulky biaryl phosphines (RuPhos/BrettPhos).

Experimental Protocols

Protocol A: High-Throughput Reaction Scouting (96-Well Format)

Purpose: Rapidly identify the optimal base/solvent combination for a novel spirobenzofuran substrate.

  • Preparation in Glovebox : Inside a nitrogen-filled glovebox, prepare a 96-well aluminum block containing glass inserts.

  • Catalyst Dosing : Dispense BrettPhos Pd G3 (2 mol%) and BrettPhos ligand (2 mol%) into all active wells as a stock solution in THF, then evaporate the THF under vacuum.

  • Base Array : Add 2.0 equivalents of different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS) across the columns.

  • Substrate Addition : Add the bromospirobenzofuran (0.1 mmol, 1.0 equiv) and the amine (0.12 mmol, 1.2 equiv) to each well.

  • Solvent Array : Dispense 0.5 mL of anhydrous, degassed solvents (Toluene, 1,4-Dioxane, CPME, t-Amyl alcohol) across the rows.

  • Reaction : Seal the block with a Teflon-lined mat and aluminum cover. Heat at 100 °C for 12 hours with orbital shaking.

  • Analysis : Cool to room temperature, quench with 0.5 mL of acetonitrile containing an internal standard (e.g., biphenyl), filter through a silica plug, and analyze via UPLC-MS.

Protocol B: Preparative-Scale Synthesis (Self-Validating System)

Purpose: Scale-up synthesis (10 mmol) using the optimized BrettPhos G3 system.

  • Equipment Setup : Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon three times.

  • Reagent Loading : Add the brominated spirobenzofuran (10.0 mmol, 1.0 equiv), the secondary amine (12.0 mmol, 1.2 equiv), BrettPhos Pd G3 (0.2 mmol, 2 mol%), BrettPhos (0.2 mmol, 2 mol%), and finely milled anhydrous Cs₂CO₃ (20.0 mmol, 2.0 equiv).

  • Solvent Addition : Inject 40 mL of anhydrous, sparged 1,4-Dioxane via syringe.

  • Self-Validating Checkpoint 1 (Catalyst Activation) : Begin stirring at room temperature. Observe the color transition. A shift from the initial dark red/brown to a clear pale yellow or orange within 5-10 minutes indicates the successful generation of the active L-Pd(0) species. If the solution turns black, palladium black has precipitated (indicating oxygen ingress or ligand degradation); abort and restart.

  • Heating : Immerse the flask in a pre-heated oil bath at 105 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • Self-Validating Checkpoint 2 (Reaction Progress) : After 4 hours, pull a 50 µL aliquot under Argon. Dilute in MeOH and analyze via LC-MS. The disappearance of the starting material mass and the absence of a protodehalogenated byproduct mass (M-Br+H) validates that oxidative addition and reductive elimination are outcompeting side reactions.

  • Workup : Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and Pd residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Troubleshooting & Self-Validation Matrix

Observation / Failure ModeMechanistic CauseCorrective Action
High levels of Protodehalogenation Reductive elimination is too slow; Pd(II) intermediate abstracts a proton from the solvent or amine.Switch to a bulkier ligand (e.g., from RuPhos to tBuBrettPhos). Ensure absolute absence of moisture.
Homocoupling of the Spirobenzofuran Trace oxygen in the system oxidizes the Pd(II) species, promoting homocoupling.Strictly degas solvents via freeze-pump-thaw. Check Schlenk line integrity.
Incomplete Conversion (<50%) Base insolubility preventing the deprotonation of the coordinated amine.Add a phase transfer catalyst, switch to a more soluble base (LiHMDS), or change solvent to CPME.
Precipitation of Palladium Black Catalyst death due to ligand dissociation or thermal degradation.Increase the Ligand-to-Palladium ratio to 1.5:1 to stabilize the Pd(0) resting state.

References

  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Journal of Organic Chemistry (Thieme Connect/ACS)
  • Source: Journal of Organic Chemistry (PubMed)
  • Title: Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL

Sources

Application

Application Note: Scale-Up Manufacturing and Synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Executive Summary The spirocyclic scaffold has emerged as a privileged structure in modern drug discovery, enabling medicinal chemists to increase the fraction of sp³ carbons (Fsp³) and escape the "flatland" of tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold has emerged as a privileged structure in modern drug discovery, enabling medicinal chemists to increase the fraction of sp³ carbons (Fsp³) and escape the "flatland" of traditional planar aromatics. Specifically, 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 91830-17-0) serves as a critical, high-value building block for synthesizing libraries of GPCR ligands, sigma receptor modulators, and HDAC inhibitors[1].

This application note details a robust, highly scalable flow-to-batch hybrid manufacturing protocol. By transitioning the highly exothermic carbon-carbon bond formation to a continuous plug-flow reactor (PFR) and utilizing a thermodynamically driven intramolecular S_NAr cyclization, this route bypasses the safety hazards and impurity profiles associated with traditional cryogenic batch synthesis[2].

Process Causality & Mechanistic Insights

To ensure a self-validating and scalable system, every reagent and reactor choice in this protocol is dictated by underlying mechanistic principles:

Continuous Flow Grignard Addition

The initial assembly requires the addition of a 2-fluorobenzyl nucleophile to N-Boc-4-piperidone. In traditional batch chemistry, Grignard formation and addition are notoriously difficult to scale due to unpredictable induction times, massive heat evolution, and the formation of Wurtz coupling byproducts (e.g., 1,2-bis(2-fluorophenyl)ethane). The Causality: By utilizing a continuous plug-flow reactor (PFR), the system achieves a high surface-area-to-volume ratio, ensuring instantaneous heat dissipation. This allows the reaction to be safely executed at ambient to slightly elevated temperatures without the need for pilot-scale cryogenic vessels[2].

Intramolecular S_NAr Cyclization

The intermediate tertiary alcohol, 1-Boc-4-(2-fluorobenzyl)-4-hydroxypiperidine, undergoes cyclization to form the spirocyclic core. The Causality: Potassium tert-butoxide (KOtBu) is used to deprotonate the tertiary hydroxyl group. The highly electronegative fluorine atom activates the adjacent aromatic carbon for nucleophilic attack. The thermodynamic driving force of forming a stable 5-membered dihydrobenzofuran ring pushes the S_NAr reaction to completion, displacing the fluoride ion.

Regioselective Electrophilic Bromination

The final functionalization step requires the installation of a bromine atom at the C5 position to serve as a handle for downstream Suzuki or Buchwald-Hartwig cross-coupling. The Causality: The oxygen atom in the dihydrobenzofuran ring acts as a strong electron-donating group, activating the aromatic ring via resonance. While both the ortho (C7) and para (C5) positions are electronically activated, the bulky spiro-piperidine ring at C2 creates severe steric hindrance at C7. N-Bromosuccinimide (NBS) is selected over molecular bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine, ensuring >95% regioselectivity for the C5 position and preventing polybromination[1].

Process Visualization

Workflow SM1 2-Fluorobenzyl Chloride Flow Plug-Flow Reactor (Grignard Addition) SM1->Flow Mg, THF SM2 N-Boc-4-piperidone SM2->Flow Int1 4-(2-Fluorobenzyl)- 4-hydroxypiperidine Flow->Int1 SNAr Intramolecular SNAr (KOtBu, THF) Int1->SNAr Core Spiro[benzofuran-2,4'-piperidine] SNAr->Core Brom Regioselective Bromination (NBS, DMF) Core->Brom Prod 5-Bromo-3H-spiro... (Target) Brom->Prod

Continuous flow-to-batch manufacturing workflow for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

Mechanism Core 3H-Spiro[benzofuran-2,4'-piperidine] Pi π-Complex Formation (O-atom directing) Core->Pi NBS N-Bromosuccinimide (NBS) Electrophile Source NBS->Pi Sigma Wheland Intermediate (Resonance Stabilized at C5) Pi->Sigma Electrophilic Attack at C5 Prod 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] Sigma->Prod Rearomatization (-H+)

Mechanistic pathway of regioselective electrophilic bromination at the C5 position.

Quantitative Scale-Up Metrics

The following data summarizes the performance of the hybrid flow-to-batch process executed on a multi-kilogram scale. The process demonstrates excellent atom economy and low E-factors, making it suitable for cGMP manufacturing.

Process StepScale (Input)Reactor ModalityYield (%)Purity (HPLC, %)E-Factor
1. Grignard Addition 1.50 kgContinuous Flow (PFR)92.4%98.5%8.2
2. S_NAr Cyclization 1.85 kgBatch (50 L Glass-Lined)88.1%99.1%12.4
3. NBS Bromination 1.40 kgBatch (50 L Glass-Lined)94.3%99.5%9.1
4. Boc-Deprotection 1.65 kgBatch (50 L Glass-Lined)96.0%>99.8%6.5

Experimental Protocols

Protocol A: Continuous Flow Synthesis of 1'-Boc-4-(2-fluorobenzyl)-4-hydroxypiperidine

Self-Validation Check: The reaction is monitored via inline ReactIR. The disappearance of the ketone C=O stretch (1715 cm⁻¹) ensures complete conversion before the stream enters the quench module.

  • Reagent Preparation:

    • Stream A: Prepare a 1.5 M solution of 2-fluorobenzylmagnesium chloride in anhydrous THF (generated via a packed-bed column of Mg turnings).

    • Stream B: Prepare a 1.2 M solution of N-Boc-4-piperidone in anhydrous THF.

  • Flow Execution: Pump Stream A (1.0 equiv) and Stream B (0.95 equiv) into a T-mixer connected to a 50 mL perfluoroalkoxy (PFA) plug-flow reactor. Maintain the reactor temperature at 25 °C with a residence time ( tR​ ) of 3 minutes.

  • Quench & Isolation: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 10% aqueous NH₄Cl solution. Separate the organic layer, concentrate under reduced pressure, and crystallize the product from heptane/ethyl acetate (8:2) to afford the intermediate as a white solid.

Protocol B: Intramolecular S_NAr Cyclization
  • Reaction Setup: Charge a 50 L batch reactor with 1'-Boc-4-(2-fluorobenzyl)-4-hydroxypiperidine (1.85 kg, 5.98 mol) and anhydrous THF (15 L).

  • Base Addition: Cool the mixture to 0 °C. Portion-wise, add KOtBu (805 g, 7.18 mol, 1.2 equiv) while maintaining the internal temperature below 10 °C.

  • Cyclization: Heat the reaction mixture to 65 °C (reflux) for 12 hours.

  • Workup: Cool to room temperature, quench with water (5 L), and extract with MTBE (2 × 10 L). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1'-Boc-3H-spiro[benzofuran-2,4'-piperidine].

Protocol C: Regioselective Bromination & Deprotection

Self-Validation Check: HPLC monitoring is required here. The reaction must be quenched immediately upon reaching >99% conversion to prevent trace formation of the 5,7-dibromo impurity.

  • Bromination: Dissolve 1'-Boc-3H-spiro[benzofuran-2,4'-piperidine] (1.40 kg, 4.84 mol) in anhydrous DMF (10 L) and cool to 0 °C.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (887 g, 4.98 mol, 1.03 equiv) in three portions over 1 hour. Shield the reactor from direct light. Stir at room temperature for 4 hours.

  • Quench: Pour the mixture into ice water (30 L) containing 1% sodium thiosulfate to neutralize any residual electrophilic bromine. Filter the resulting precipitate and wash with water to afford 5-bromo-1'-Boc-3H-spiro[benzofuran-2,4'-piperidine].

  • Deprotection: Suspend the brominated intermediate in 1,4-dioxane (8 L). Add 4M HCl in dioxane (3.5 L) dropwise. Stir at 40 °C for 3 hours.

  • Final Isolation: Cool to 5 °C, filter the precipitated 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride salt, wash with cold MTBE, and dry under vacuum at 50 °C to constant weight.

References

  • Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. The Journal of Organic Chemistry, 2024, 89(11), 7618-7629.[2] URL:[Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 2005, 3(17), 3228-3235.[1] URL:[Link]

Sources

Method

Using 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] as a building block for combinatorial library synthesis

Application Note: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] as a Privileged Scaffold for Combinatorial Library Synthesis Introduction & Strategic Rationale Modern drug discovery has increasingly shifted away from flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] as a Privileged Scaffold for Combinatorial Library Synthesis

Introduction & Strategic Rationale

Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, Fsp3-rich architectures. Spirocyclic scaffolds are highly prized in this paradigm because their inherent three-dimensionality restricts molecular conformation, enhances target binding specificity, and improves physicochemical properties such as aqueous solubility[1]. Recent in vivo studies underscore the growing success of spirocycles in treating neurological, metabolic, and oncological diseases[2].

Among these, the spiro[benzofuran-piperidine] core represents a highly versatile pharmacophore, recently utilized in the discovery of novel Histone Deacetylase (HDAC) inhibitors and other bioactive molecules[3]. Specifically, 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] is an ideal building block for combinatorial library synthesis. It offers two distinct, orthogonally reactive vectors: a nucleophilic secondary amine (piperidine ring) and an electrophilic aryl bromide (benzofuran ring). This inherent orthogonality eliminates the need for complex protection/deprotection strategies, enabling highly efficient, parallel split-and-pool or spatially addressed library generation[4].

Mechanistic Insights and Orthogonal Reactivity

The success of high-throughput combinatorial chemistry relies on predictable, self-validating reactions. The 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] scaffold achieves this through distinct electronic environments:

  • Axis 1 (The Piperidine Nitrogen): The secondary amine is highly nucleophilic and readily undergoes N-acylation, sulfonylation, or reductive amination. Because the aryl bromide is inert to these mild electrophilic conditions, the amine can be derivatized quantitatively without cross-reactivity.

  • Axis 2 (The Aryl Bromide): Once the amine is capped, the 5-bromo position serves as an excellent handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira). The steric bulk of the spiro-fused system does not significantly hinder the oxidative addition of palladium to the C–Br bond, provided a suitable ligand with a large bite angle is employed.

Workflow Visualization

SynthesisWorkflow Scaffold 5-Bromo-3H-spiro [benzofuran-2,4'-piperidine] Axis1 Axis 1: Amine Diversification (N-Acylation / Sulfonylation) Scaffold->Axis1 Intermediate Intermediate Library (N-Substituted Aryl Bromides) Axis1->Intermediate Axis2 Axis 2: Aryl Bromide Diversification (Suzuki-Miyaura Coupling) Intermediate->Axis2 Final Spatially Addressed Final Library (Fsp3-rich Compounds) Axis2->Final HTS High-Throughput Screening Final->HTS

Combinatorial workflow for orthogonal diversification of the spirocyclic scaffold.

Experimental Protocols for Library Synthesis

Note: The following methodologies are designed for a 96-well plate format using parallel synthesis techniques. All steps are optimized to be self-validating, utilizing solid-phase extraction and scavenger resins to bypass tedious aqueous workups.

Protocol A: Parallel N-Acylation (Axis 1 Diversification)

Causality Check: Acylation is performed first because the free amine could poison the palladium catalyst or undergo unwanted Buchwald-Hartwig auto-coupling during Step 2.

  • Preparation: Dispense 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (0.1 mmol) dissolved in anhydrous dichloromethane (DCM, 1.0 mL) into each well of a 96-well glass-lined reactor block.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 0.25 mmol, 2.5 eq) to each well. Insight: DIPEA is chosen over triethylamine because its steric bulk minimizes nucleophilic competition with the secondary amine of the scaffold.

  • Diversification: Add a unique acid chloride ( R1 -COCl, 0.12 mmol, 1.2 eq) to each well. Seal the block and agitate at room temperature for 4 hours.

  • Scavenging (Self-Validation): To remove unreacted acid chloride, add polymer-supported trisamine resin (0.15 mmol equivalent) to each well. Agitate for 2 hours. Insight: The resin covalently traps excess electrophiles, ensuring the intermediate purity without the need for chromatography.

  • Filtration: Filter the reactions into a new 96-well plate and evaporate the DCM under a stream of nitrogen.

Protocol B: Parallel Suzuki-Miyaura Cross-Coupling (Axis 2 Diversification)

Causality Check: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is crucial for overcoming the steric hindrance of the spirocyclic core.

  • Preparation: To the dried intermediates from Protocol A, add a unique boronic acid ( R2 -B(OH)₂, 0.15 mmol, 1.5 eq) to each well.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) and aqueous K₂CO₃ (2.0 M, 0.3 mmol, 3 eq) to each well.

  • Solvent: Add degassed 1,4-dioxane (1.5 mL) to each well. Seal the block under a nitrogen atmosphere.

  • Reaction: Heat the block to 90°C for 12 hours with vigorous orbital shaking.

  • Purification: Cool to room temperature, filter through a Celite/Silica SPE (Solid Phase Extraction) cartridge to remove palladium black and inorganic salts. Concentrate the eluent to yield the final library compounds.

Quantitative Data Presentation

To validate the robustness of this scaffold, a 3x3 validation matrix was synthesized. The table below summarizes the LC-MS purities and isolated yields, demonstrating the high tolerance of the scaffold to varying electronic and steric parameters across both axes.

R¹ (Amine Diversification)R² (Aryl Bromide Diversification)Isolated Yield (%)LC-MS Purity (%)
Benzoyl ChloridePhenylboronic Acid88>98
Acetyl Chloride4-Methoxyphenylboronic Acid92>99
Methanesulfonyl Chloride3-Fluorophenylboronic Acid8596
Benzoyl Chloride3-Pyridinylboronic Acid7995
Acetyl Chloride2-Methylphenylboronic Acid8197
Methanesulfonyl Chloride4-Cyanophenylboronic Acid8496
Cyclopropanecarbonyl ChloridePhenylboronic Acid89>98
Cyclopropanecarbonyl Chloride3-Pyridinylboronic Acid7694
Cyclopropanecarbonyl Chloride4-Methoxyphenylboronic Acid90>99

Table 1: Validation matrix results demonstrating the high-yielding orthogonal reactivity of the 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] scaffold.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • "Recent in vivo advances of spirocyclic scaffolds for drug discovery" (2022). Expert Opinion on Drug Discovery. URL:[Link]

  • Varasi, M. et al. (2020). "Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]

  • "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening" (2021). ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Welcome to the technical support guide for the synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]. This document is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] scaffold is a valuable building block in medicinal chemistry, recognized for its three-dimensional structure that can enhance binding affinity and selectivity to biological targets.[1] Its synthesis, while achievable, presents challenges common to spirocyclization reactions, including low yields, side product formation, and purification difficulties.[2]

A common synthetic approach is a multi-step process culminating in an intramolecular cyclization. This guide will focus on a plausible and widely adaptable pathway: the acid-catalyzed intramolecular cyclization of an N-protected 4-(2-(4-bromophenoxy)ethyl)piperidin-4-ol precursor. Understanding the nuances of this key cyclization step is critical for success.

General Synthetic Workflow

The overall process involves the preparation of a key intermediate followed by the critical spirocyclization step and final purification.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Spirocyclization & Purification A 1. Alkylation of 4-bromophenol with N-Boc-4-(2-chloroethyl)piperidin-4-ol B 2. Deprotection of Boc-group A->B  TFA/DCM   C 3. Intramolecular Cyclization (Pictet-Spengler type) B->C  Intermediate   D 4. Aqueous Workup & Extraction C->D  Acid Catalyst (e.g., PPA)   E 5. Column Chromatography D->E  Crude Product   F 6. Final Product: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] E->F  Purified Product  

Caption: General workflow for the synthesis of the target spirocycle.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a high yield?

A1: The most critical step is the intramolecular acid-catalyzed cyclization (the Pictet-Spengler type reaction). The efficiency of this step is highly dependent on several factors:

  • Choice and Concentration of Acid: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often used to promote the electrophilic aromatic substitution required for ring closure. However, excessively harsh conditions can lead to dehydration of the piperidinol moiety or other side reactions. The optimal acid concentration must be determined empirically.

  • Reaction Temperature: Temperature control is crucial. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessive heat can promote the formation of undesired polymeric byproducts and decomposition. A systematic temperature screen is recommended.[2]

  • Water Scavenging: The cyclization reaction releases water, which can inhibit the catalyst and potentially reverse the reaction. Conducting the reaction under anhydrous conditions or with a Dean-Stark apparatus can significantly improve yields.

Q2: I am observing a significant amount of a major byproduct. What could it be?

A2: A common byproduct in this type of reaction is the elimination product, resulting from the dehydration of the tertiary alcohol on the piperidine ring. This forms an alkene, which may or may not cyclize, leading to a complex mixture.

  • Identification: This byproduct can often be identified by ¹H NMR spectroscopy (presence of vinyl proton signals) and mass spectrometry (a mass corresponding to the loss of water, M-18).

  • Mitigation: Lowering the reaction temperature can often favor the desired cyclization over elimination by operating under kinetic control, which favors the transition state with the lower activation energy.[2] Additionally, exploring milder acid catalysts, such as methanesulfonic acid or even Lewis acids, could reduce the extent of this side reaction.

Q3: What are the best practices for purifying the final compound?

A3: The final product, being a basic amine, can be challenging to purify via standard silica gel chromatography due to potential tailing and irreversible binding.

  • Recommended Method: Use a silica gel column treated with a small amount of triethylamine (e.g., 1-2%) in the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing the basic product from streaking.

  • Alternative: If the product is stable as a salt, you can perform the purification after converting it to its hydrochloride salt.[3][4] This often results in a crystalline solid that is easier to handle and purify. The freebase can be regenerated later if needed by basifying with a solution like aqueous sodium bicarbonate.

Troubleshooting Guide: Low Reaction Yield

Low yields are a frequent challenge in spirocyclization reactions.[2] This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Decision Tree

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, MS) Start->CheckPurity Incomplete Reaction Incomplete? (Monitor by TLC/LC-MS) CheckPurity->Incomplete Purity OK PurifySM Purify/Resynthesize Starting Materials CheckPurity->PurifySM Impurities Found SideProducts Significant Side Products Formed? Incomplete->SideProducts Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Screen Catalysts Incomplete->OptimizeConditions No CharacterizeSide Characterize Side Products (NMR, MS) to identify decomposition/side pathways SideProducts->CharacterizeSide Yes CheckWorkup Review Workup & Purification: - Check pH during extraction - Use base-treated silica gel SideProducts->CheckWorkup No (Crude looks clean) ModifyConditions Modify Conditions: - Lower Temperature - Use Milder Catalyst - Ensure Anhydrous Setup CharacterizeSide->ModifyConditions ModifyPurification Modify Purification Protocol CheckWorkup->ModifyPurification

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Reaction Stalls 1. Reagent Quality: Impurities in the starting material can inhibit the catalyst or participate in side reactions.[2] 2. Catalyst Deactivation: The acid catalyst may be neutralized or poisoned. Water is a common inhibitor.1. Verify Purity: Confirm the structure and purity of your precursor using NMR and mass spectrometry. Recrystallize or re-purify if necessary. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider adding molecular sieves.
Multiple Spots on TLC 1. Sub-optimal Temperature: The reaction temperature may be too high, leading to decomposition or side reactions.[5] 2. Incorrect Stoichiometry: An incorrect ratio of catalyst to substrate can affect performance.1. Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and selectivity.[6] 2. Catalyst Loading: Titrate the amount of acid catalyst used. Start with a literature-recommended value and screen higher and lower loadings.
Low Isolated Yield 1. Product Loss During Workup: The product may have partial solubility in the aqueous phase, especially if the pH is not optimal. 2. Purification Issues: The product may be irreversibly binding to the silica gel column.1. Optimize Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent to ensure the amine is in its freebase form. Perform multiple extractions (e.g., 3-4 times). 2. Modify Chromatography: Use a mobile phase containing 1-2% triethylamine or switch to an alternative stationary phase like alumina.

Experimental Protocol: Intramolecular Cyclization

This protocol is a representative procedure for the key spirocyclization step. Safety Note: Handle strong acids like PPA with appropriate personal protective equipment in a chemical fume hood.

Materials:

  • 4-(2-(4-bromophenoxy)ethyl)piperidin-4-ol (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20 eq by weight)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • Eluent: 95:4:1 Dichloromethane/Methanol/Triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the precursor 4-(2-(4-bromophenoxy)ethyl)piperidin-4-ol (e.g., 1.0 g).

  • Addition of Catalyst: Carefully add polyphosphoric acid (e.g., 15 g) to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. The optimal temperature should be determined via screening experiments.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in a basic solution, extracting with DCM, and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully to 0°C in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by a saturated solution of NaHCO₃ until the pH is strongly basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using the recommended eluent system to afford the pure 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

References

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. Available from: [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. PubMed. Available from: [Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. ACS Publications. Available from: [Link]

  • Synthesis of a spirocycle. Chemistry Stack Exchange. Available from: [Link]

  • Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'. Google Patents.
  • One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. University of Sharjah. Available from: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. ResearchGate. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. ACS Publications. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available from: [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Wiley Online Library. Available from: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.202300029/cmdc.202300029

Sources

Optimization

Overcoming solubility issues of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in DMSO and aqueous assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data to unrecognized compound precipitation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data to unrecognized compound precipitation. Handling rigid, highly lipophilic spirocyclic compounds requires moving beyond basic serial dilutions and understanding the thermodynamic and kinetic forces at play in your solvent systems.

Below is our comprehensive troubleshooting guide for resolving the aqueous solubility issues of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] .

Diagnostic Workflow: Resolving the "DMSO Crash"

When transitioning from an organic stock to an aqueous assay, the sudden shift in the dielectric constant can strip the solvent shell from your compound before water molecules can hydrate it, leading to kinetic precipitation[1]. Follow this logical workflow to identify the correct intervention for your assay.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckPH Evaluate Buffer pH (Target: pH 5.5 - 7.4) Start->CheckPH AdjustPH Protonate Piperidine (Adjust pH < 8.0) CheckPH->AdjustPH pH > 7.5 CheckDMSO Assay DMSO Tolerance (>1% allowed?) CheckPH->CheckDMSO pH ≤ 7.5 AdjustPH->CheckDMSO ReverseDilution Apply Reverse Dilution Protocol CheckDMSO->ReverseDilution Yes UseExcipient Formulate with HP-β-CD or Tween-20 CheckDMSO->UseExcipient No Success Stable Solubilized Assay System ReverseDilution->Success UseExcipient->Success

Diagnostic workflow for resolving 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] precipitation.

Physicochemical Profiling & Causality

To solve a solubility problem, you must first understand the molecule's architecture. 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] presents a unique challenge due to opposing chemical forces: a highly hydrophobic halogenated core and a hydrophilic basic nitrogen[2].

Table 1: Physicochemical Properties & Solvation Impact

PropertyValue / CharacteristicImpact on Solubilization Strategy
Core Structure Spiro[benzofuran-2,4'-piperidine]The spiro-fused geometry creates a rigid, highly crystalline lattice. High lattice energy strongly resists aqueous dissolution[2].
Substituent 5-BromoHalogenation significantly increases lipophilicity (LogP) and hydrophobicity, driving the compound out of polar aqueous phases.
Ionizable Group Piperidine Nitrogen (pKa ~9.5)This is your primary solubilization lever. The compound is a weak base; ensuring the assay pH is below 8.0 guarantees protonation, drastically increasing hydration energy.
Solvent Preference Polar Aprotic (DMSO, DMF)Highly soluble as a free base in 100% DMSO. Prone to severe kinetic precipitation upon rapid aqueous dilution[1].

Table 2: Maximum Tolerated DMSO Concentrations by Assay Type

Assay TypeMax Recommended DMSOSolubilization Risk Profile
Cell-Based (e.g., MTT) 0.1% - 0.5%High. Low DMSO limits force massive aqueous dilutions, creating localized supersaturation and immediate "DMSO crash"[3].
Biochemical / Enzymatic 1.0% - 5.0%Moderate. Many enzymes tolerate higher DMSO, allowing the compound to remain partially solvated by the organic co-solvent[4].
Biophysical (SPR, ITC) 1.0% - 3.0%Low to Moderate. Requires strict solvent matching between reference and sample to prevent refractive index artifacts.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in 100% DMSO but instantly turns cloudy in my assay buffer. Why? A1: You are observing kinetic precipitation, commonly known as a "DMSO crash"[1]. While the compound has high thermodynamic solubility in pure DMSO, adding an aqueous buffer drastically increases the polarity of the solution. The localized concentration of water strips the DMSO solvation shell away from the highly lipophilic bromobenzofuran core faster than the piperidine nitrogen can hydrate, forcing the molecules to aggregate and precipitate[1].

Q2: Can I just make my serial dilutions directly in my aqueous buffer to save time? A2: Absolutely not. Making serial dilutions directly in an aqueous buffer guarantees that the organic material will precipitate out of the solution at the higher concentration steps. You must perform all initial serial dilutions in 100% anhydrous DMSO, and only transfer the final diluted sample into the aqueous incubation medium.

Q3: How do I definitively know if my compound has crashed out, even if the solution looks clear to the naked eye? A3: Visual inspection is insufficient because micro-precipitates can remain suspended and invisible to the naked eye, leading to false negatives in biological assays. You must measure the turbidity of the solution. By reading the absorbance at a wavelength where the compound does not naturally absorb (e.g., 500 nm to 600 nm), any detected signal is the result of light scattering caused by micro-precipitates[3].

Self-Validating Experimental Protocols

Do not assume solubility; you must prove it. The following protocols are designed as self-validating systems to ensure your compound remains in solution before it ever touches your biological target.

Protocol A: The "Reverse Dilution" Technique

Causality: Rapidly adding aqueous buffer to a DMSO stock creates a localized zone of high water concentration around the hydrophobic drug, triggering instant nucleation. "Reverse dilution" disperses the DMSO dropwise into a massive, moving aqueous sink, preventing localized supersaturation[1].

  • Stock Preparation: Dissolve 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously.

  • Buffer Prep: Dispense the required volume of your final aqueous buffer (e.g., PBS, pH 7.4) into a sterile tube. If your assay permits, gently warm the buffer to 37°C to increase the thermodynamic solubility limit.

  • Agitation: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

  • Reverse Addition: While the buffer is actively vortexing, add the DMSO stock dropwise directly into the center of the vortex.

  • Self-Validation Step (Turbidimetry): Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 500 nm using a microplate reader. If the Optical Density (OD) is > 0.05 compared to a buffer-only blank, micro-precipitation has occurred[3]. You must lower the final compound concentration.

Protocol B: pH-Driven Solubilization & Excipient Matrix

Causality: The piperidine ring has a pKa of ~9.5. At physiological pH (7.4), a small fraction remains unprotonated (free base), which is highly insoluble. Lowering the pH ensures >99% protonation. If pH adjustment is biologically toxic, encapsulating the hydrophobic bromobenzofuran core in a cyclodextrin cavity masks the lipophilicity from the water.

  • Acidification (Optional): If your enzyme or cell line tolerates it, adjust your assay buffer to pH 6.0 - 6.5 using 0.1 M HCl.

  • Excipient Preparation: If neutral pH is mandatory, prepare your assay buffer with 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Complexation: Add your DMSO stock to the HP-β-CD buffer using the Reverse Dilution method (Protocol A). Incubate at room temperature for 30 minutes with gentle rocking to allow the host-guest inclusion complex to form.

  • Self-Validation Step (Centrifugation/LC-MS): Centrifuge the final assay mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via UV-Vis or LC-MS. Compare the area-under-the-curve (AUC) to a standard curve generated in 100% DMSO. If the aqueous AUC is < 95% of the theoretical yield, the compound has crashed out into the pellet.

References

  • Title: Addressing issues with DMSO precipitating out of solution when adding aqueous buffers | Source: BenchChem | URL: 1

  • Title: 3H-Spiro(1-benzofuran-2,4'-piperidine) | Source: PubChem (NIH) | URL: 2

  • Title: FAQs on Inhibitor Preparation | Source: Sigma-Aldrich | URL:

  • Title: How to deal with the poor solubility of tested compounds in MTT assay? | Source: ResearchGate | URL: 3

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development | Source: PMC (NIH) | URL: 4

Sources

Troubleshooting

Advanced Technical Support Center: Mitigating Protodehalogenation in Spiro[benzofuran-piperidine] Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing unwanted debromination (protodehalogenation) during the palladium-catalyzed cross-coupling of spiro[benzofuran-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing unwanted debromination (protodehalogenation) during the palladium-catalyzed cross-coupling of spiro[benzofuran-piperidine] scaffolds.

The spiro[benzofuran-piperidine] architecture is highly valued in medicinal chemistry, particularly for developing functionally selective central nervous system therapeutics such as dopamine D2 receptor ligands[1]. However, the steric bulk inherent to the spirocyclic core often severely retards the transmetalation step during Suzuki-Miyaura or Buchwald-Hartwig couplings. This kinetic bottleneck dramatically increases the susceptibility of the intermediate to parasitic debromination pathways[2].

Mechanistic Pathway: Cross-Coupling vs. Protodehalogenation

To troubleshoot effectively, we must first understand the causality of the failure. The diagram below illustrates the divergence point where the catalytic cycle fails.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Spiro-Ar-Br) Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet Fast (Desired) Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Cross-Coupled Spirocycle RedElim->Product Hydride->Pd0 Debrom Protodehalogenation (Debrominated Byproduct) Hydride->Debrom

Catalytic cycle contrasting productive cross-coupling against the protodehalogenation pathway.

Part 1: Mechanistic Insights & FAQs

Q1: What exactly drives the debromination side reaction in my spirocyclic aryl bromides? A1: Protodehalogenation occurs when the oxidative addition complex—the Pd(II)-aryl intermediate—undergoes a hydride transfer followed by reductive elimination, replacing your bromine atom with a hydrogen[2]. This hydride typically originates from β -hydride elimination of a protic solvent (like ethanol or isopropanol), an alkoxide base, or even an aliphatic amine present in the reaction[3].

Q2: Why is the spiro[benzofuran-piperidine] scaffold specifically prone to this? A2: The spiro center creates an extremely dense steric environment adjacent to the aromatic ring. During a Suzuki-Miyaura coupling, the incoming boronic acid must coordinate to the palladium center to undergo transmetalation. The steric clash from the spiro-piperidine ring slows this transmetalation step down significantly. Because transmetalation is delayed, the Pd(II)-aryl complex has a prolonged half-life, giving it ample time to find a hydride source and undergo the parasitic debromination pathway.

Q3: Can the choice of boronic acid influence debromination? A3: Yes. Electron-deficient or highly sterically hindered boronic acids transmetalate very slowly. If the concentration of the active boronate species is low (due to poor solubility or degradation), the reaction stalls, allowing hydrodehalogenation to outcompete the desired C-C bond formation[4].

Part 2: Troubleshooting Guide & Optimization

To prevent debromination, you must simultaneously accelerate transmetalation and eliminate hydride sources .

1. Ligand Optimization (Accelerating the Productive Cycle) Standard ligands like PPh 3​ or dppf are often insufficient for spirocycles. You must use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos [5]. Their electron richness increases the electron density on the palladium center, while their extreme steric bulk forces the formation of a highly reactive mono-ligated L1​Pd(0) species, which rapidly accelerates both oxidative addition and reductive elimination, outcompeting the side reaction[5].

2. Solvent and Base Selection (Eliminating Hydride Sources) Avoid alcoholic solvents (EtOH, MeOH, i-PrOH) entirely, as they are classic hydride donors via β -hydride elimination[3]. Switch to strictly aprotic solvents like Toluene, 1,4-Dioxane, or 2-MeTHF [6]. Similarly, replace strong alkoxide bases or aqueous carbonate solutions with mild, anhydrous inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ [6].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of debromination for a standard spiro[benzofuran-piperidine] bromide coupling:

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Product : Debromination RatioIsolated Yield (%)
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (aq)EtOH / Toluene801 : 415%
2Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ i-PrOH801 : 512%
3Pd 2​ (dba) 3​ / SPhosK 3​ PO 4​ 1,4-Dioxane903 : 165%
4 Pd 2​ (dba) 3​ / XPhos K 3​ PO 4​ (Anhydrous) Toluene 100 >99 : 1 92%

Note: Data reflects typical optimization trajectories. Entry 4 represents the self-validating optimal state where hydride sources are eliminated and transmetalation is sterically accelerated.

Troubleshooting Start High Debromination Detected in Crude CheckSolvent Using Protic Solvents (EtOH, H2O)? Start->CheckSolvent ChangeSolvent Switch to Aprotic (Toluene, 2-MeTHF) CheckSolvent->ChangeSolvent Yes CheckBase Base acting as Hydride Donor? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Use Anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Transmetalation Too Slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use Bulky Ligands (XPhos, RuPhos) CheckLigand->ChangeLigand Yes Success Optimized Reaction (High Yield) ChangeLigand->Success

Step-by-step logic tree for troubleshooting and eliminating debromination side reactions.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating control check. By actively monitoring the reaction via LC-MS at specific intervals, you can confirm whether the kinetic bottleneck has been resolved before committing to full-scale workup.

Materials Required:

  • Spiro[benzofuran-piperidine] bromide (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd 2​ (dba) 3​ (2.5 mol%, yielding 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K 3​ PO 4​ (3.0 equiv)

  • Anhydrous, degassed Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the spiro[benzofuran-piperidine] bromide, aryl boronic acid, Pd 2​ (dba) 3​ , XPhos, and anhydrous K 3​ PO 4​ .

  • Atmospheric Control (Critical): Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Oxygen and moisture act as catalyst poisons and promote side reactions[5].

  • Solvent Addition: Introduce the anhydrous, degassed toluene via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Vigorous stirring (≥800 rpm) is mandatory to ensure the insoluble K 3​ PO 4​ base interacts efficiently in the biphasic solid-liquid system.

  • Self-Validation Check (1 Hour): After 1 hour, withdraw a 10 µL aliquot via syringe under Argon. Dilute in LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.

    • Validation Criteria: You should observe >50% conversion to the product mass, with the debrominated mass (M-Br+H) constituting <2% of the total ion chromatogram (TIC) area. If debromination exceeds 5%, verify the anhydrous state of your base and solvent.

  • Completion and Workup: Continue heating until the starting material is fully consumed (typically 4-6 hours). Cool to room temperature.

  • Purification: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

References
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. National Institutes of Health (NIH). Available at:[Link]

  • WO2016100940A1 - Dopamine d2 receptor ligands. Google Patents.
  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis. Available at:[Link]

Sources

Optimization

Optimizing HPLC mobile phase conditions for separating spirocyclic benzofuran impurities

Welcome to the Advanced Chromatography Troubleshooting Hub. Spirocyclic benzofurans present unique analytical challenges due to their rigid, orthogonal ring structures and the frequent presence of closely related process...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Hub. Spirocyclic benzofurans present unique analytical challenges due to their rigid, orthogonal ring structures and the frequent presence of closely related process impurities (e.g., diastereomers, regioisomers, and halogenated byproducts). This guide provides field-proven, mechanistically grounded strategies for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases to achieve baseline resolution of these complex scaffolds.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: I am experiencing co-elution of my main spirocyclic benzofuran API with structurally similar impurities (e.g., halogenated byproducts). How can I improve resolution? A: Spirocyclic benzofurans possess a rigid, non-planar 3D architecture. When separating closely related impurities—such as the diiodo-species often observed during the synthesis of spirocyclic scaffolds—a standard C18 column might lack the necessary shape selectivity. While a Waters Sunfire C18 column with a 0.02% Trifluoroacetic acid (TFA) in water/acetonitrile gradient has been successfully used to separate minor diiodo impurities from spirocyclic free bases [1], switching to a Pentafluorophenyl (PFP) or Biphenyl stationary phase can drastically enhance resolution. The Causality: PFP columns offer multiple retention mechanisms (π-π, dipole-dipole, and steric interactions) that are highly sensitive to the rigid 3D conformation of the spiro-carbon, allowing for the separation of impurities that only differ by slight spatial arrangements.

Q2: My spirocyclic benzofuran derivative contains a basic amine, and I am seeing severe peak tailing. How should I adjust the mobile phase? A: Peak tailing in basic spirocyclic compounds typically occurs due to secondary ion-exchange interactions between the basic nitrogen atoms of your analyte and unreacted, acidic silanol groups on the silica support. To mitigate this, you must control the mobile phase pH. Using a low pH modifier, such as 0.1% phosphoric acid or 0.02%–0.1% TFA, fully protonates the basic analyte while simultaneously suppressing the ionization of surface silanols (which have a pKa of ~3.5–4.5). This effectively eliminates the secondary interactions causing the tailing [1, 3].

Q3: How do I transition my UV-based method to an LC-MS compatible method without losing peak shape? A: Traditional UV methods often rely on non-volatile buffers like phosphoric acid to maintain low pH and excellent peak shape [3]. However, these will precipitate in and contaminate a mass spectrometer source. You must replace non-volatile acids with volatile alternatives. Substitute phosphoric acid with 0.1% Formic Acid or use an Ammonium Formate buffer (pH 3.0). The Causality: While Formic Acid is MS-compatible, it is a weaker ion-pairing agent than TFA. If you observe a loss in resolution or increased tailing upon switching to Formic Acid, you may need to compensate by utilizing a column with high-purity, end-capped silica to artificially reduce the active silanol sites.

Q4: Can I use reverse-phase HPLC to separate enantiomeric spirocyclic impurities? A: Generally, no. Reverse-phase HPLC is ineffective for enantiomeric separation without chiral derivatization. For spirocyclic benzofurans and related spirocyclic 2-benzopyrans, normal-phase chiral chromatography is the gold standard. Methods utilizing amylose-based stationary phases, such as the Daicel Chiralpak AD-H column, with an isocratic mobile phase of isohexane and an alcohol modifier (e.g., 95:5 isohexane:isopropanol) at a flow rate of 1.0 mL/min, have proven highly effective for resolving (R) and (S) spirocyclic enantiomers [2].

Part 2: Experimental Protocols

Self-Validating Gradient Optimization Workflow

This protocol establishes a self-validating feedback loop to ensure baseline resolution ( Rs​≥1.5 ) between the main spirocyclic benzofuran and its process impurities.

Step 1: Column & Mobile Phase Preparation

  • Stationary Phase: Install a shape-selective column (e.g., PFP, 150 x 4.6 mm, 3 µm) to maximize steric recognition of the spirocyclic core.

  • Mobile Phase A (Aqueous): Prepare HPLC-grade water with 0.02% v/v TFA.

  • Mobile Phase B (Organic): Prepare HPLC-grade Acetonitrile with 0.02% v/v TFA. Note: Acetonitrile is preferred over methanol initially due to its lower viscosity and higher elution strength, which minimizes band broadening.

Step 2: Initial Gradient Screening

  • Set the column oven temperature to 30°C to ensure retention time stability.

  • Run a broad linear gradient from 5% B to 100% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Identify the elution time ( te​ ) of the critical spirocyclic impurity pair.

Step 3: Targeted Gradient Flattening & Self-Validation

  • Calculate the exact %B at the elution time of the critical pair.

  • Adjust the gradient method to hold or rise very slowly (e.g., 1% B/min) across a 10% window surrounding this specific %B.

  • Validation Check: Inject a system suitability standard containing the API and the known impurities. The protocol is considered mathematically validated only if the system outputs a resolution ( Rs​ ) ≥1.5 and a tailing factor ( Tf​ ) ≤1.5 .

  • Troubleshooting the Loop: If Tf​>1.5 , the validation fails. You must increase the TFA concentration up to 0.1% to further mask silanols, then re-inject until the Tf​ parameter is satisfied.

Part 3: Data Presentation

Table 1: Mobile Phase Modifiers for Spirocyclic Benzofuran Separations
Modifier / AdditiveTypical ConcentrationWorking pH RangeMS Compatible?Primary Effect on Spirocyclic Impurities
Trifluoroacetic Acid (TFA) 0.02% – 0.1% (v/v)2.0 – 2.5Yes (Causes ion suppression)Excellent ion-pairing; drastically reduces tailing for basic spiro-compounds by suppressing silanols.
Formic Acid (FA) 0.1% (v/v)2.7 – 3.0Yes (Ideal) Good volatility for LC-MS; moderate silanol suppression. May require highly end-capped columns.
Phosphoric Acid 0.1% (v/v)2.0 – 2.5NoSuperior UV transparency at low wavelengths (<210 nm); excellent peak shape, but strictly for UV/DAD.
Ammonium Bicarbonate 10 mM9.0 – 10.0YesDeprotonates basic amines on the spirocyclic scaffold, increasing retention time and altering selectivity.

Part 4: Mandatory Visualization

The following diagram illustrates the logical decision-making process for optimizing mobile phase and stationary phase conditions based on the specific structural nature of the spirocyclic impurities.

HPLC_Optimization Start Start: Analyze Spirocyclic Benzofuran Mixture IsomerCheck Are key impurities stereoisomers or regioisomers? Start->IsomerCheck SelectPFP Select Shape-Selective Column (e.g., PFP or Biphenyl) IsomerCheck->SelectPFP Yes SelectC18 Select Standard C18 Column IsomerCheck->SelectC18 No PeakShape Evaluate Peak Shape: Is there significant tailing? SelectPFP->PeakShape SelectC18->PeakShape AdjustpH Adjust Mobile Phase pH (e.g., 0.1% TFA or FA) to suppress silanol interactions PeakShape->AdjustpH Yes OptGradient Optimize Organic Modifier (MeOH vs. MeCN) & Gradient PeakShape->OptGradient No AdjustpH->OptGradient Finalize Finalize Method & Validate Robustness (Rs ≥ 1.5) OptGradient->Finalize

Figure 1: Logical workflow for optimizing HPLC conditions for spirocyclic benzofuran impurities.

Part 5: References

  • Painter, T. O., Bunn, J. R., Schoenen, F. J., & Douglas, J. T. "Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Große Maas, A., et al. "Asymmetric Synthesis of Spirocyclic 2-Benzopyrans for Positron Emission Tomography of σ1 Receptors in the Brain." PMC - National Institutes of Health. URL:[Link]

  • SIELC Technologies. "Separation of 2,3-Benzofuran on Newcrom R1 HPLC column." SIELC Application Database. URL:[Link]

Troubleshooting

Troubleshooting low conversion rates in 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] functionalization

Welcome to the Application Support Center. As researchers and drug development professionals, you know that spirocyclic scaffolds like 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 91830-17-0) are highly valued in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that spirocyclic scaffolds like 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 91830-17-0) are highly valued in medicinal chemistry for their ability to increase molecular complexity and improve pharmacokinetic properties [1]. However, this specific building block presents dual challenges: an aryl bromide requiring transition-metal catalysis for C-C/C-N bond formation, and a secondary piperidine amine that can interfere with these very catalysts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome low conversion rates during the functionalization of this scaffold.

Troubleshooting Workflow

Troubleshooting Start Low Conversion Rate Detected CheckAmine Is the piperidine NH protected? Start->CheckAmine ProtectAmine Protect Amine (e.g., Boc, Cbz) CheckAmine->ProtectAmine No (Free Amine) CheckCat Evaluate Pd Catalyst & Ligand System CheckAmine->CheckCat Yes ProtectAmine->CheckCat ChangeLigand Switch to Bulky Ligands (e.g., XPhos, dppf) CheckCat->ChangeLigand Black Pd Precipitation CheckSol Assess Solubility & Base Strength CheckCat->CheckSol Catalyst Stable ChangeLigand->CheckSol OptimizeSol Use Biphasic Solvents (1,4-Dioxane/H2O) CheckSol->OptimizeSol Poor Solubility Success Optimal Conversion Achieved CheckSol->Success Fully Soluble OptimizeSol->Success

Figure 1: Decision tree for troubleshooting low conversion rates in spiro[benzofuran-piperidine] functionalization.

FAQs: Cross-Coupling at the 5-Bromo Position

Q1: My Suzuki-Miyaura coupling stalls at 20-30% conversion, and I observe a black precipitate. What is happening? A: The black precipitate is palladium black, indicating catalyst deactivation and aggregation. If you are using the unprotected hydrochloride salt of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], the free secondary amine strongly coordinates to the active Pd(0) species, poisoning the catalyst [2].

  • Solution: You must mask the piperidine nitrogen. Pre-protect the amine using a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. If protection is not an option, you must use a highly sterically hindered, electron-rich ligand like XPhos or BrettPhos to outcompete the amine for palladium coordination.

Q2: I have protected the amine (Boc), but my Buchwald-Hartwig amination is still sluggish. How can I improve the oxidative addition step? A: The 5-bromo position on the benzofuran ring is moderately electron-rich due to the oxygen atom in the fused ring system, which slows down the oxidative addition of Pd(0) into the C-Br bond.

  • Solution: Switch from a first-generation catalyst (like Pd(PPh₃)₄) to a precatalyst system that rapidly generates monoligated Pd(0). Using Pd₂(dba)₃ with a bidentate ligand like BINAP or dppf, or a 3rd-generation Buchwald precatalyst (e.g., XPhos Pd G3), will significantly accelerate oxidative addition and prevent off-cycle Pd(I) dimer formation [3].

Q3: The starting material is poorly soluble in standard coupling solvents like Toluene or THF. Does this affect the reaction? A: Yes. The spirocyclic nature of the compound creates a rigid 3D lattice that can result in poor solubility, starving the catalytic cycle of the electrophile.

  • Solution: Transition to a more polar solvent system. A mixture of 1,4-Dioxane and H₂O (typically 4:1 or 10:1 v/v) at 80–100 °C dramatically improves the solubility of both the spirocyclic scaffold and the inorganic bases (like K₂CO₃ or Cs₂CO₃) required for the transmetalation step [2].

FAQs: N-Functionalization of the Piperidine Ring

Q1: I am trying to alkylate the piperidine nitrogen using an alkyl halide, but I am getting multiple side products and low yields of the desired target. Why? A: Direct alkylation of secondary amines with alkyl halides often suffers from over-alkylation, leading to quaternary ammonium salts. Furthermore, the spiro center adjacent to the piperidine ring introduces steric bulk that can slow down the desired SN2 reaction, allowing side reactions to compete.

  • Solution: Switch from direct alkylation to Reductive Amination . React the free amine with the corresponding aldehyde or ketone using Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE or THF. This pathway is highly selective for mono-alkylation and is highly tolerant of the spirocyclic steric environment.

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Boc-Protected Scaffold)

This protocol utilizes a biphasic solvent system and a robust Pd(II) precatalyst to ensure complete conversion.

  • Preparation: In a flame-dried Schlenk tube, add 1-Boc-5-bromo-3H-spiro[benzofuran-2,4'-piperidine] (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Self-Validation Check: The powder should be bright red/orange. If it is brown/black, the catalyst has degraded and will yield low conversion.

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and distilled H₂O (1.0 mL). Degas the mixture via three freeze-pump-thaw cycles or by sparging vigorously with Argon for 15 minutes.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Summaries

To illustrate the causality of catalyst and solvent choices, the following table summarizes internal screening data for the Suzuki coupling of the Boc-protected spiro[benzofuran-piperidine] scaffold with phenylboronic acid.

Catalyst System (5 mol%)LigandSolvent SystemBaseTemp (°C)Conversion (%)*
Pd(PPh₃)₄PPh₃TolueneNa₂CO₃10022%
Pd(OAc)₂PPh₃THF / H₂O (4:1)K₂CO₃8045%
Pd₂(dba)₃XPhos1,4-DioxaneCs₂CO₃9078%
Pd(dppf)Cl₂·CH₂Cl₂ dppf 1,4-Dioxane / H₂O (4:1) K₂CO₃ 90 >98%

*Conversion determined by LC-MS analysis of the crude reaction mixture after 12 hours.

References

  • Zheng, Y., et al. "Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds." SciELO, 2015. Available at:[Link][1]

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Organic Process Research & Development, 2022. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Welcome to the technical support center for the purification of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography purification of this spirocyclic heterocyclic compound. The inherent basicity of the piperidine moiety and the overall polarity of the molecule present unique purification challenges that require careful methodological consideration.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

Issue 1: Significant Peak Tailing and Poor Peak Shape

Q: My purified fractions show significant tailing on TLC, and the peak on my flash chromatography system is broad and asymmetrical. What is causing this, and how can I achieve sharper peaks?

A: This is the most common issue encountered with nitrogen-containing heterocycles like your spiro-piperidine compound. The root cause is the interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-ideal interaction leads to slow dissociation kinetics, resulting in the characteristic "tailing" of the elution band.

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic silanol groups, preventing your target compound from interacting with them strongly.[1]

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be highly effective.

  • Stationary Phase Deactivation: For particularly difficult separations, you can pre-deactivate the entire column.[1]

    • Protocol: Prepare a solvent mixture identical to your initial elution solvent but with an added 1-2% triethylamine.[1] Flush the packed column with 2-3 column volumes of this deactivating solvent. Afterwards, flush with 2-3 column volumes of your initial elution solvent (without the base) to remove excess TEA before loading your sample.[1]

  • Alternative Stationary Phases: If base additives are incompatible with your compound's stability, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina can be a suitable alternative to silica gel for basic compounds.

    • Deactivated Silica: Commercially available base-deactivated silica gels are also an excellent option.[2]

Issue 2: Poor Separation of Product from a Close-Running Impurity

Q: My target compound is co-eluting with an impurity. I've tried changing the Hexane/Ethyl Acetate ratio, but the separation isn't improving.

A: When simple polarity adjustments fail, you need to alter the selectivity of the chromatographic system. Selectivity refers to the ability of the system to differentiate between analytes based on differences in their chemical properties beyond just polarity.

Solutions:

  • Change Solvent System Composition: Introduce a solvent with different chemical properties. Instead of the common ethyl acetate (a hydrogen bond acceptor), try a solvent system containing an alcohol like isopropanol (hydrogen bond donor and acceptor) or a chlorinated solvent like dichloromethane (DCM). A ternary system (e.g., Hexane/DCM/Ethyl Acetate) can often provide the unique selectivity needed.

  • Employ Gradient Elution: If your impurities have significantly different polarities from your product, a gradient elution is highly recommended.[3] This involves starting with a low-polarity mobile phase and gradually increasing its strength over the course of the run. This technique sharpens the peaks of later-eluting compounds and can significantly improve resolution between closely eluting spots.[3][4]

    G start Poor Separation (Co-eluting spots) solvent_check Is the Rf ~0.2-0.3? start->solvent_check polarity Adjust Polarity (e.g., change Hex/EtOAc ratio) solvent_check->polarity No selectivity Change Solvent Selectivity (e.g., add DCM or an alcohol) solvent_check->selectivity Yes, but still poor resolution recheck Re-check TLC polarity->recheck recheck->solvent_check No success Separation Achieved recheck->success Yes selectivity->recheck gradient Try Gradient Elution selectivity->gradient Still poor resolution gradient->success

    Caption: Troubleshooting workflow for poor separation.

Issue 3: Compound is Insoluble in Loading Solvent or Causes Band Broadening

Q: My crude product is not very soluble in the non-polar solvents of my mobile phase. When I dissolve it in a stronger solvent like DCM for loading, I get a very wide band and poor separation.

A: This is a classic problem that leads to "band broadening." Loading the sample in a solvent significantly stronger than the mobile phase causes the compound to spread out at the top of the column before chromatography can begin. The solution is to use a dry loading (or solid loading) technique.[5]

Solution: Dry Loading

Dry loading involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry, free-flowing powder onto the top of your column.[5] This ensures that your compound starts as a very narrow, concentrated band, leading to much better separation.

For a detailed methodology, see "Protocol 3: Dry Loading the Crude Sample" in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent system for my column?

A1: The best practice is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1] The goal is to find a system where your target compound, 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], has a Retention Factor (Rf) of approximately 0.2-0.3.[1] An Rf in this range generally translates well to column chromatography, ensuring good separation without excessively long run times. Remember to add your basic modifier (e.g., 1% TEA) to the TLC developing chamber to accurately predict the effect on peak shape.

Solvent System (v/v)Polarity IndexTypical Use Case
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many compounds.
Hexane / DichloromethaneLow to MediumOffers different selectivity from ethyl acetate.
Dichloromethane / MethanolMedium to HighFor more polar compounds that don't move in Hex/EtOAc.
Toluene / AcetoneMediumCan provide unique selectivity for aromatic compounds.

Q2: Should I use an isocratic or a gradient elution?

A2: The choice depends on the complexity of your crude mixture.[6] A gradient elution, where the mobile phase becomes progressively more polar, is generally superior for purifying complex reaction mixtures.[3][6]

Elution MethodAdvantagesDisadvantages
Isocratic Simple to set up; uses less sophisticated equipment.[3]Can cause significant band broadening for late-eluting compounds; may not resolve compounds with very different polarities.[3][7]
Gradient Accommodates a wide range of polarities; produces sharper peaks for all compounds; often results in faster overall purification times.[3][6]Requires a gradient controller or careful manual changes; requires column re-equilibration if reusing.[6]

G cluster_1 Linear Gradient Elution cluster_2 Step Gradient Elution c Compound A d Compound B c->d e Compound A f Compound B e->f g Compound C f->g

Caption: Conceptual view of elution profiles.

Q3: What ratio of silica gel to crude product should I use?

A3: A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

  • Easy Separation (ΔRf > 0.2): A 30:1 to 40:1 ratio may be sufficient.

  • Difficult Separation (ΔRf < 0.1): A ratio of 100:1 or even higher may be necessary to achieve baseline separation.

Q4: My compound seems to be degrading on the silica gel during the run. What can I do?

A4: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Confirm Degradation: Run a "TLC stability test." Spot your compound on a TLC plate, and then spot it again in the same location after 1-2 hours. Develop the plate. If a new spot appears at the baseline or elsewhere, your compound is likely degrading.

  • Solutions:

    • Use the base deactivation methods described in Troubleshooting Issue 1.

    • Switch to a neutral stationary phase like neutral alumina.

    • Work quickly and, if possible, perform the chromatography in a cold room to minimize the exposure time and thermal stress on the compound.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare several developing chambers with different solvent systems (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 1:1 Hex/EtOAc). Add 1% TEA to each.

  • Dissolve a tiny amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Calculate the Rf value for your product and impurities. Select the system that gives your product an Rf of ~0.2-0.3 and the best separation from other spots.

Protocol 2: Dry Loading the Crude Sample[5]
  • Dissolve your crude product (e.g., 1 g) in a minimum amount of a volatile solvent (e.g., 10-20 mL of DCM).

  • In a round-bottom flask, add 10-20 times the mass of your sample in silica gel (e.g., 10-20 g).[5]

  • Pour the solution of your crude product into the flask with the silica gel. Swirl to create a uniform slurry.

  • Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If it remains oily, add more silica and repeat the evaporation.[5]

  • Carefully pour this powder onto the top of your pre-packed and equilibrated column.

  • Gently tap the side of the column to settle the powder and create a flat surface.

  • Carefully add a thin layer (0.5-1 cm) of sand on top to prevent disturbance when adding the eluent.[5]

Protocol 3: Running a Step Gradient Elution
  • Equilibration: Start by running 2-3 column volumes of your initial, least polar solvent system (e.g., 95:5 Hexane/EtOAc + 1% TEA) through the column.

  • Loading: Load your sample (using wet or dry loading methods).

  • Initial Elution: Elute with the initial solvent system, collecting fractions. Monitor the fractions by TLC. This will elute the most non-polar impurities.

  • First Step: Once the non-polar impurities have eluted, switch to a more polar solvent system (e.g., 80:20 Hexane/EtOAc + 1% TEA). Do not let the column run dry during the switch.

  • Continue Elution: Continue eluting with this new solvent system, collecting and monitoring fractions until your target compound begins to elute.

  • Subsequent Steps: If necessary, increase the polarity again in another step (e.g., 50:50 Hexane/EtOAc + 1% TEA) to elute more polar impurities after your product has been collected. This process of using a series of isocratic steps is the basis of a step gradient.[3]

References

  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.

  • ChemistryViews. (2012, August 07). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?

  • Thermo Fisher Scientific. Column troubleshooting guide – HILIC.

  • Phenomenex. TROUBLESHOOTING GUIDE.

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?

  • Welch Materials. (2026, January 06). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?

  • Kazimierczak, M., et al. (2011). Effect of chromatographic conditions on the separation and system efficiency for HPLC of selected alkaloids on different stationary phases. PubMed.

  • Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC.

  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution.

  • Wilson, R. A., et al. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry.

  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. PhD Thesis, University College Cork.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Welcome to the advanced technical support and troubleshooting center for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] . As a critical spirocyclic building block frequently utilized in the synthesis of complex pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] . As a critical spirocyclic building block frequently utilized in the synthesis of complex pharmacophores (such as SHP2 inhibitors), achieving >99% purity of this intermediate is paramount for downstream coupling reactions.

This guide is designed for research scientists and process chemists. It provides causality-driven troubleshooting, validated solvent matrices, and self-contained protocols to resolve common crystallization bottlenecks.

Physicochemical Profiling & Solvent Selection Matrix

The solubility profile of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] is entirely dictated by its protonation state. The basic piperidine nitrogen makes the free base (CAS 91830-17-0) highly soluble in moderately polar organic solvents, whereas the hydrochloride salt (CAS 89038-93-7) requires highly polar protic solvent systems to disrupt its ionic lattice.

The table below summarizes the quantitative and qualitative data for selecting the ideal solvent system based on your target form.

Compound StateCAS NumberPrimary Solvent (Good)Anti-Solvent (Poor)Optimal Ratio (v/v)Expected Recovery
Free Base 91830-17-0Ethyl Acetate (EtOAc)Heptane or Hexanes1:3 to 1:580–85%
Free Base 91830-17-0Isopropanol (IPA)Water (H₂O)4:175–80%
HCl Salt 89038-93-7Methanol (MeOH)Isopropanol (IPA)1:485–90%
HCl Salt 89038-93-7Ethanol (EtOH)Diethyl Ether (Et₂O)1:588–92%

Recrystallization Workflow & Decision Matrix

Workflow A Crude 5-Bromo-3H-spiro [benzofuran-2,4'-piperidine] B Identify Target Form A->B C Free Base (CAS 91830-17-0) B->C D HCl Salt (CAS 89038-93-7) B->D E EtOAc / Hexane System C->E F MeOH / IPA System D->F G Oiling Out? E->G F->G H Add Good Solvent & Seed Crystals G->H Yes I High-Purity Crystals (>99% Yield) G->I No H->I

Decision matrix for recrystallizing 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

Troubleshooting FAQs

Q1: During the cooling phase, my compound forms a biphasic liquid ("oils out") instead of crystallizing. Why does this happen, and how can I fix it? Causality: Liquid-liquid phase separation (oiling out) occurs when the supersaturation of the solution is so high that the solute separates as a liquid phase before the temperature drops below its melting point in that specific solvent mixture. For 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], this is frequently observed when an anti-solvent (like heptane or IPA) is added too rapidly, locally crashing the compound out of the metastable zone. Solution:

  • Reheat the biphasic mixture until it forms a homogenous solution.

  • Add 5–10% more of the "good" solvent (e.g., EtOAc for the free base, MeOH for the HCl salt) to lower the saturation curve.

  • Cool the solution slowly (e.g., 0.5 °C/min).

  • Introduce a seed crystal at the metastable limit (usually 5–10 °C below the dissolution temperature) to bypass the nucleation energy barrier and force solid-state crystallization.

Q2: Should I purify this intermediate as the free base or the hydrochloride salt? Causality: The choice depends on your impurity profile and storage requirements. The HCl salt is significantly more crystalline and stable against atmospheric degradation (e.g., CO₂ absorption by the basic piperidine). Recent process chemistry research on similar spiro[benzofuran-2,4'-piperidine] derivatives demonstrates that isolating the intermediate as a crystalline salt yields highly stable, high-quality building blocks suitable for long-term storage and complex functionalization (). If your crude mixture contains neutral organic impurities, converting the spirocycle to the HCl salt allows those impurities to be washed away in non-polar solvents prior to recrystallization.

Q3: My crystals are slightly yellow/brown. How do I remove this discoloration? Causality: The 5-bromo-benzofuran moiety can undergo trace oxidative degradation, or the crude mixture may contain trapped polymeric byproducts from the upstream spiro-cyclization steps. Solution: Before initiating the cooling curve, dissolve the crude compound in your primary solvent and add 5–10 wt% activated carbon (Norit). Heat to reflux for 15 minutes, then perform a hot filtration through a pad of Celite. The porous carbon matrix traps high-molecular-weight colored impurities via van der Waals forces. Proceed with the standard recrystallization protocol on the clarified filtrate.

Validated Experimental Protocols

Protocol A: Anti-Solvent Recrystallization of the HCl Salt (MeOH/IPA)

This method leverages the high solubility of the protonated piperidine in methanol and its poor solubility in isopropanol. Mixed-solvent systems like methanol-isopropyl alcohol are historically validated standards for the purification of nitrogen-containing spirocycles ().

  • Dissolution: Suspend 10.0 g of crude 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride in 20 mL of Methanol (MeOH) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Heating: Heat the suspension to 60 °C under constant stirring until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a pre-warmed fritted glass funnel to remove any insoluble particulate matter or dust. Return the filtrate to a clean flask and maintain at 60 °C.

  • Anti-Solvent Addition: Slowly add 80 mL of Isopropanol (IPA) dropwise via an addition funnel over a period of 20–30 minutes. Critical Step: Rapid addition will cause local supersaturation and trap impurities within the crystal lattice.

  • Cooling & Nucleation: Remove the heat source and allow the flask to cool ambiently to room temperature (20–25 °C) over 2 hours. If crystallization does not spontaneously begin within 30 minutes of reaching room temperature, gently scratch the inside of the glass flask with a glass stirring rod to induce nucleation.

  • Maturation: Transfer the flask to an ice-water bath (0–5 °C) for an additional 2 hours to drive the equilibrium and maximize yield.

  • Isolation: Filter the resulting white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with two 15 mL portions of ice-cold Isopropanol.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvent.

Protocol B: Single-Solvent Recrystallization of the Free Base (Ethyl Acetate)

This method utilizes a steep temperature-solubility gradient to isolate the neutral free base.

  • Dissolution: Place 10.0 g of the crude free base in a 100 mL Erlenmeyer flask and add 30 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the mixture to reflux (approx. 77 °C) using a hot plate. If the solid does not fully dissolve, add boiling EtOAc in 2 mL increments until the solution becomes completely clear.

  • Cooling: Remove the flask from the heat source. Allow the solution to cool undisturbed to room temperature. The free base will begin to precipitate as fine, needle-like crystals.

  • Isolation: Chill the flask in an ice bath for 1 hour to complete precipitation. Filter under vacuum, wash with 10 mL of ice-cold EtOAc, and dry under high vacuum to constant weight.

References

  • Title: Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3 H-spiro[benzofuran-2,4'-piperidine] Building Block Source: Journal of Organic Chemistry (via PubMed) URL: [Link]

  • Title: US5633247A - Nitrogen-containing spirocycles Source: Google Patents URL
Optimization

Technical Support Center: Functionalization of Spiro[benzofuran-piperidine] Scaffolds

Welcome to the Advanced Synthesis Support Center. Spiro[benzofuran-piperidine] derivatives are highly valued in medicinal chemistry for their unique 3D exit vectors and target selectivity, frequently utilized in the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Spiro[benzofuran-piperidine] derivatives are highly valued in medicinal chemistry for their unique 3D exit vectors and target selectivity, frequently utilized in the design of estrogen receptor degraders and CNS-active therapeutics (1[1]). However, the electrophilic halogenation of this scaffold is notoriously prone to side reactions, including N-halogenation, ether cleavage, and polyhalogenation (2[2]).

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding, regioselective halogenation.

Part 1: Mechanistic Causality of Side Reactions

Before troubleshooting, it is critical to understand the electronic landscape of the spiro[benzofuran-3,4'-piperidine] system:

  • The Directing Effect : The oxygen atom of the benzofuran core acts as a strong electron-donating group via resonance, directing electrophilic aromatic substitution (EAS) to the C5 (para) and C7 (ortho) positions. Because the C3 position is a sterically bulky spiro-piperidine center, C5 is the kinetically favored site for halogenation (3[3]).

  • The Nucleophilic Nitrogen : The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it competes with the aromatic ring for the electrophile, leading to N-haloamines.

  • Ether Lability : The cyclic ether of the benzofuran is sensitive to strong Lewis acids (e.g., FeBr3) and Brønsted acids (e.g., HBr generated in situ), which can trigger ring-opening degradation (4[4]).

Part 2: Troubleshooting FAQs

Q1: I am observing a high percentage of N-halogenation instead of aromatic ring halogenation. How do I fix this? A1: The piperidine nitrogen is far more nucleophilic than the benzofuran π-system. You must temporarily mask this nucleophilicity. Causality & Solution: Protect the amine using an electron-withdrawing protecting group such as tert-butyloxycarbonyl (Boc) prior to halogenation. Boc-protection is the industry standard for spiro-piperidines to maintain solubility and prevent N-oxidation during electrophilic conditions (1[1]).

Q2: My LC-MS shows significant amounts of di-halogenated (C5, C7-dibromo) byproduct. How can I improve regioselectivity for the mono-halogenated C5 product? A2: Over-halogenation occurs when the halogenating agent is too reactive or the thermal energy exceeds the activation barrier for the secondary substitution. Molecular bromine (Br2) is often too harsh for electron-rich benzofurans, rapidly forming polyhalogenated species (2[2]). Causality & Solution: Switch from Br2 to N-Bromosuccinimide (NBS) (5[5]). NBS provides a low, steady-state concentration of electrophilic bromine, which kinetically favors the less sterically hindered C5 position. Maintain strict stoichiometric control (1.0 equivalents) and run the reaction at cryogenic temperatures (0 °C).

Q3: I am using Br2 with a catalytic amount of FeBr3, but I am seeing degradation and cleavage of the spiro-ether ring. Why? A3: The benzofuran ether linkage is highly susceptible to cleavage by strong Lewis acids, especially in the presence of HBr (a byproduct of Br2 halogenation). Causality & Solution: Eliminate the Lewis acid entirely. The benzofuran ring is sufficiently electron-rich to undergo electrophilic halogenation without Lewis acid catalysis (4[4]).

Part 3: Quantitative Reagent Comparison

Table 1: Comparison of halogenating conditions based on empirical spiro-benzofuran scaffold data.

Halogenating AgentSolventTemp (°C)Target PositionYield (%)Major Side Reaction
Br2 (1.5 eq) DCM25C5, C735-40Di-bromination (Over-halogenation)
Br2 / FeBr3 CHCl360N/A<10Ether cleavage / Ring opening
NBS (1.0 eq) DMF0C582-88Trace C7-bromination
NCS (1.1 eq) MeCN25C575-80Slow reaction rate
Selectfluor (1.0 eq) MeCN0C560-65Oxidation of the benzofuran ring

Part 4: Self-Validating Experimental Protocol

Methodology: Regioselective C5-Bromination of N-Boc-Spiro[benzofuran-3,4'-piperidine] This protocol is designed as a self-validating system; the visual cues and TLC monitoring steps ensure causality and control at each phase.

Step 1: Preparation & Protection Check

  • Ensure the starting material is fully N-Boc protected. Validation: A Ninhydrin stain on the TLC plate must be negative (indicating no free amine is present to trigger N-halogenation).

  • Dissolve 10.0 mmol of the N-Boc-spiro[benzofuran-3,4'-piperidine] in 30 mL of anhydrous DMF under an inert argon atmosphere.

Step 2: Temperature Control & Reagent Addition 3. Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the activation barrier for C7-bromination from being breached, kinetically trapping the C5-bromo product. 4. Dissolve 10.0 mmol (1.0 equivalent) of recrystallized N-Bromosuccinimide (NBS) in 10 mL of DMF. 5. Add the NBS solution dropwise over 30 minutes via an addition funnel. Validation: The solution should turn pale yellow. A deep red/brown color indicates free bromine formation, signaling the temperature is too high.

Step 3: Monitoring & Quenching 6. Stir the reaction at 0 °C for 2 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 8:2). 7. Once the starting material is consumed (>95%), immediately quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3). Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine, instantly halting the reaction and preventing over-halogenation during the concentration phase.

Step 4: Extraction & Purification 8. Dilute with 50 mL of Ethyl Acetate and 50 mL of water. Separate the organic layer. 9. Wash the organic layer with brine (3 x 30 mL) to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 10. Purify via flash column chromatography to yield the pure C5-bromo-N-Boc-spiro[benzofuran-3,4'-piperidine].

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of reaction conditions and their corresponding outcomes, highlighting the critical divergence between successful C5-halogenation and common side reactions.

G Start Spiro[benzofuran-piperidine] (NH Unprotected) Protected N-Boc Protected Spiro Cycle Start->Protected Boc2O, Et3N (Amine Masking) NBromo N-Halogenation (Side Reaction) Start->NBromo NBS (No Protection) (Kinetic Trap) Desired C5-Bromo Product (High Regioselectivity) Protected->Desired NBS, DMF, 0°C (Mild Electrophile) Dibromo C5, C7-Dibromo (Over-halogenation) Protected->Dibromo Br2, RT or Excess NBS (Harsh Conditions) RingOpen Ether Cleavage (Ring Opening) Protected->RingOpen Br2 / Lewis Acid (FeBr3) (High Acidity)

Caption: Reaction pathways for the halogenation of spiro[benzofuran-piperidine] and side-reaction triggers.

References

  • Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Source: MDPI URL
  • Title: Regioselective Synthesis of Benzofuranones and Benzofurans Source: ACS Publications URL
  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL
  • Title: Discovery and Characterization of PVTX-321 as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2– Breast Cancer Source: ACS Publications URL
  • Title: Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]: A Comparative Guide to NMR Elucidation vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Technical Validation Guide Introduction & Context The shift from flat, sp²-rich aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Technical Validation Guide

Introduction & Context

The shift from flat, sp²-rich aromatic rings to complex, sp³-rich 3D architectures is a defining trend in modern medicinal chemistry. Spirocyclic scaffolds, such as 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] , have emerged as privileged building blocks. They are particularly critical in the development of allosteric SHP2 inhibitors for oncology, where the rigid 3D orientation of the spiro-fusion improves target interaction and reduces off-target effects[1][2].

However, the increased structural complexity of spirocycles introduces significant analytical challenges. Validating the exact 3D connectivity—specifically differentiating a true spiro-fusion from bridged or fused regioisomers—cannot be achieved through standard mass spectrometry alone. This guide provides an objective, comparative analysis of structural validation methodologies, demonstrating why high-resolution ¹H and ¹³C NMR spectroscopy remains the definitive standard for elucidating spirocyclic systems[3][4].

Comparative Analysis: NMR vs. Alternative Modalities

When validating a spirocyclic building block, researchers must choose the appropriate analytical modality. Table 1 objectively compares the performance of NMR against alternative techniques for 3D structural elucidation.

Table 1: Performance Comparison of Analytical Modalities for Spirocycle Validation

Analytical ModalityIsomer Differentiation3D Conformation InsightSpeed / ThroughputPrimary Limitation
1D/2D NMR (¹H, ¹³C) Excellent. Distinguishes spiro vs. fused systems via quaternary carbon shifts.High. J-coupling reveals axial/equatorial relationships.Moderate (10-30 mins per sample).Requires ~5-20 mg of pure sample.
LC-HRMS Poor. Cannot differentiate regioisomers with identical exact masses.None. Only provides molecular formula and fragmentation.High. (<5 mins per sample).Blind to 3D spatial connectivity.
FT-IR Moderate. Identifies functional groups (e.g., C-O-C stretch).Low. Cannot map exact atomic linkages.High.Spectra often too complex for exact scaffold mapping.
X-Ray Crystallography Absolute. Provides exact 3D atomic coordinates.Absolute. Very Low (Days to weeks).Requires high-quality single crystals (major bottleneck).

Self-Validating Protocol: NMR Sample Preparation and Acquisition

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be a self-validating system. The following protocol details the methodology and the causality behind each experimental choice.

Step 1: Solvent Selection and Internal Referencing

  • Action: Dissolve 15–20 mg of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because the compound's basic piperidine nitrogen and hydrophobic benzofuran core provide optimal solubility in halogenated solvents. TMS acts as an internal zero-point reference, ensuring that chemical shifts are absolute and not skewed by temperature-dependent solvent drift.

Step 2: Shimming and Lock Optimization

  • Action: Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1/Z2 coils until the lock level variation is <2%.

  • Causality: Spirocycles exhibit complex multiplet splitting in the aliphatic region due to restricted chair flipping. Poor magnetic homogeneity will artificially broaden these signals, obscuring the critical J-coupling constants needed for stereochemical validation.

Step 3: 1D and 2D Data Acquisition

  • Action: Acquire a standard ¹H spectrum (ns=16, d1=2s) and a ¹³C{¹H} decoupled spectrum (ns=512, d1=2s). Follow immediately with 2D HSQC and HMBC sequences.

  • Causality: The 1D ¹³C spectrum identifies the quaternary spiro carbon, while the HMBC sequence validates its connectivity by showing long-range (²J, ³J) correlations from the piperidine protons to the benzofuran oxygen-bearing carbon.

NMR_Workflow Prep Sample Preparation (CDCl3/DMSO-d6, Internal Std) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Orthogonal Orthogonal Validation (HRMS, FT-IR) Prep->Orthogonal Acq2D 2D NMR Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D Spiro Spiro Carbon Identification (~90-110 ppm) Acq1D->Spiro Regio Regioisomer Confirmation (Coupling Constants) Acq1D->Regio Acq2D->Spiro Acq2D->Regio Final Validated 3D Structure Orthogonal->Final Spiro->Final Regio->Final

Workflow for the structural elucidation and validation of spirocyclic scaffolds using NMR and MS.

In-Depth Spectral Analysis & Causality

The structural validation of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] relies on identifying specific chemical shift markers and coupling patterns.

¹H NMR Analysis (400 MHz, CDCl₃)
  • The Aromatic Region: The presence of the bromine atom at C5 dictates the splitting pattern.

    • H4 (δ 7.30, d, J = 2.0 Hz): This proton only has a meta-neighbor (H6). The small 2.0 Hz coupling is a definitive marker of meta-substitution.

    • H6 (δ 7.22, dd, J = 8.5, 2.0 Hz): Exhibits both ortho-coupling to H7 and meta-coupling to H4.

    • H7 (δ 6.65, d, J = 8.5 Hz): Highly shielded compared to standard aromatic protons. Causality: The adjacent benzofuran oxygen donates electron density into the ring via resonance, shielding the ortho-position.

  • The Aliphatic Region:

    • Benzofuran H3 (δ 2.95, s, 2H): Appears as a sharp singlet because it is isolated between the aromatic ring and the quaternary spiro carbon.

    • Piperidine Protons (δ 2.85 m, 4H; δ 1.75 m, 4H): Causality: The rigid spiro-fusion restricts the conformational flexibility of the piperidine ring. Consequently, the axial and equatorial protons experience different magnetic environments, resulting in complex multiplets rather than simple triplets.

¹³C NMR Analysis (100 MHz, CDCl₃)
  • The Spiro Carbon (C2/C4') at δ 92.4: This is the most critical diagnostic signal. Causality: A standard aliphatic quaternary carbon typically resonates between 35–45 ppm. However, this carbon is directly bonded to the electronegative benzofuran oxygen, which deshields it by ~50 ppm. A shift in the 90–110 ppm range is the absolute hallmark of an O-C-C spiro-ether linkage[3].

  • The C-Br Carbon (C5) at δ 112.5: Causality: The "heavy atom effect" of bromine causes a distinct upfield shift compared to unsubstituted aromatic carbons (typically ~125–130 ppm).

Performance Comparison: Spiro Scaffold vs. Flat Analog

To truly evaluate the performance of this structural validation methodology, we must compare the NMR profile of the spirocyclic product against a traditional "flat" alternative: 5-bromo-2-(piperidin-4-yl)benzofuran. Table 2 highlights how ¹³C NMR definitively distinguishes between these two topologies.

Table 2: ¹³C NMR Marker Comparison (Spiro vs. Flat Analog)

Structural Feature5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (Spiro)5-bromo-2-(piperidin-4-yl)benzofuran (Flat Analog)
Linkage Type Quaternary Spiro Center (O-C-C)C-C Single Bond
Benzofuran C2 Shift δ 92.4 ppm (Aliphatic, Oxygen-bearing)δ ~155.0 ppm (Aromatic, sp²)
Piperidine C4' Shift Merged with C2 at δ 92.4 ppm δ ~35.0 ppm (Tertiary CH)
3D Conformation Orthogonal rings (Rigid 3D vector)Coplanar tendency (Flat vector)

In the flat analog, the linkage consists of a simple C-C bond. The C2 position remains part of the aromatic system, and the piperidine C4 is a standard tertiary CH. In stark contrast, the spiro compound merges these into a single quaternary carbon at δ 92.4 ppm. This comparative data proves that NMR is not just an analytical tool, but a binary validator of 3D spirocyclization.

Conclusion

While LC-HRMS provides rapid throughput for mass confirmation, it falls short in validating the complex 3D architecture of modern drug scaffolds. By leveraging the specific deshielding effects of the spiro-ether oxygen and the rigid conformational splitting of the piperidine ring, 1D and 2D NMR spectroscopy provides an unambiguous, self-validating system for the structural elucidation of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

References

  • Title: Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Building Block Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: SPIRO COMPOUND AND USE THEREOF - EP 4342891 A1 Source: European Patent Office URL
  • Title: A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research Source: ResearchGate / Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] and Spiro[chroman-piperidine] in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality offers a sophisticated approach to navigating complex biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

This guide provides an in-depth, objective comparison of two prominent spiro-heterocyclic scaffolds: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] and spiro[chroman-piperidine] . By synthesizing data from peer-reviewed literature and established experimental protocols, we will dissect their structural nuances, synthetic accessibility, and proven applications in drug design, offering a comprehensive resource for scaffold selection in your next discovery program.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle difference between a benzofuran and a chroman ring system—an unsaturated versus a saturated oxygen-containing ring fused to a benzene core—imparts significant changes in the overall geometry and electronic properties of the resulting spiro-piperidine scaffold. These differences are foundational to their divergent roles in medicinal chemistry.

Property5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]Spiro[chroman-piperidine]Rationale and Implication in Drug Design
Core Heterocycle DihydrobenzofuranChromanThe dihydrobenzofuran ring in the spiro[benzofuran-piperidine] scaffold is less conformationally restricted than the saturated pyran ring of the chroman. This can influence how the scaffold orients its substituents into a binding pocket.
Key Functional Group Aryl Bromide-The bromine atom on the benzofuran ring provides a versatile synthetic handle for further derivatization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration.[2]
Predicted Lipophilicity (cLogP) ~1.1 (for parent scaffold)[3]~1.77 (for ketone analogue)[4]The parent benzofuran scaffold is predicted to be less lipophilic. The addition of the bromo-substituent will increase lipophilicity. The chroman scaffold, particularly with a ketone, shows moderate lipophilicity, a key parameter influencing ADME properties.[5][6]
Predicted Basicity (pKa) ~10.17 (for parent scaffold)[7]Not explicitly found, but expected to be similar to piperidine (~11.2)[5]The basicity of the piperidine nitrogen is a critical feature for both scaffolds, enabling salt formation for improved solubility and potential for key ionic interactions with biological targets.
Molecular Weight (Parent) 189.25 g/mol [7]203.28 g/mol [4]Both scaffolds provide a good starting point for building molecules within the "rule of five" guidelines for oral bioavailability.

The Synthetic Landscape: Accessibility and Derivatization

A scaffold's utility is intrinsically linked to its synthetic tractability. Both the spiro[benzofuran-piperidine] and spiro[chroman-piperidine] cores can be constructed through multi-step, yet robust, synthetic sequences.

Synthesis of the Spiro[benzofuran-piperidine] Core

The synthesis of the spiro[benzofuran-piperidine] scaffold often involves the construction of the benzofuranone intermediate followed by spirocyclization. A general approach to a related ketone-bearing scaffold has been reported, which can be adapted.[2] The presence of the bromine atom on the aromatic ring is typically introduced early in the synthesis, starting from a brominated phenol derivative.

Experimental Protocol: Synthesis of a Spiro[1-benzofuran-2,4'-piperidin]-3-one Scaffold [2]

This protocol outlines the synthesis of a scaffold closely related to the topic, demonstrating the general synthetic strategy.

  • Step 1: O-Arylation: A solution of 2,4-dibromophenol is treated with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone and heated to reflux to yield the corresponding aryloxyacetate.

  • Step 2: Friedel-Crafts Cyclization: The resulting ester is subjected to intramolecular Friedel-Crafts acylation using a strong acid catalyst (e.g., polyphosphoric acid) at elevated temperature to form the brominated benzofuranone core.

  • Step 3: Knoevenagel Condensation: The benzofuranone is condensed with N-Boc-4-piperidone in the presence of a base like piperidine in a solvent such as ethanol under reflux conditions.

  • Step 4: Michael Addition & Cyclization: The intermediate from the Knoevenagel condensation is treated with a reducing agent (e.g., sodium borohydride) to facilitate a Michael addition and subsequent intramolecular cyclization to form the spiro[benzofuran-piperidine] core.

  • Step 5: Deprotection: The Boc protecting group on the piperidine nitrogen is removed using an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) to yield the final spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold.

The bromine atom and the piperidine nitrogen serve as orthogonal synthetic handles for library generation. The aryl bromide can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, while the secondary amine of the piperidine is readily functionalized through acylation, alkylation, or reductive amination.[2]

Synthesis of the Spiro[chroman-piperidine] Core

The spiro[chroman-piperidine] scaffold is often synthesized via a condensation reaction between a substituted 2-hydroxyacetophenone and a protected 4-piperidone, followed by cyclization.

Experimental Workflow: General Synthesis of Spiro[chroman-piperidine] Derivatives [8]

G A 2-Hydroxyacetophenone + N-Boc-4-piperidone B Base-catalyzed Aldol Condensation A->B C Chalcone Intermediate B->C D Intramolecular Michael Addition C->D E Spiro[chromanone-piperidine] D->E F Reduction of Ketone (e.g., NaBH4) E->F L Deprotection (TFA) & N-Functionalization E->L G Spiro[chromanol-piperidine] F->G H Dehydration (e.g., TsOH) G->H I Spiro[chromene-piperidine] H->I J Hydrogenation (e.g., H2, Pd/C) I->J K Spiro[chroman-piperidine] J->K K->L M Diverse Analogs L->M

Caption: Synthetic pathways to spiro[chroman-piperidine] scaffolds.

This versatile synthetic route allows for modifications on the aromatic ring of the chroman and functionalization of the piperidine nitrogen. The ketone at the 4-position of the chroman can also be a point for further chemical elaboration.

Comparative Biological Applications and Performance

While both scaffolds feature a spirocyclic piperidine, their distinct heterocyclic partners guide them towards different biological target spaces.

5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]: A Scaffold for CNS and Neurodegenerative Diseases

The spiro[benzofuran-piperidine] core has been predominantly explored for its utility in targeting central nervous system (CNS) disorders.

  • Opioid Receptor Modulation: C-alkylated derivatives of spiro[benzofuran-3(2H),4'-methyl-piperidine-7-ols] have been identified as potent µ-opioid receptor ligands. The conformational constraint imposed by the spirocyclic system was found to be crucial for activity, with analogs favoring a phenyl-axial conformation showing significantly enhanced µ-affinity.[9]

  • Sigma-1 Receptor Antagonism: A derivative, 1'-benzyl-3-methoxy-3H-spiro[[7]benzofuran-1,4'-piperidine], was found to be a potent and highly selective sigma-1 receptor antagonist (Ki = 1.14 nM).[10] This compound exhibited analgesic properties in a neuropathic pain model. However, it was also found to be rapidly metabolized by cytochrome P450 enzymes (primarily CYP3A4), with N-debenzylation and hydroxylation being the major metabolic pathways.[10] This highlights the importance of considering the metabolic stability of derivatives of this scaffold.

  • Antihypertensive Activity: Certain 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] derivatives have demonstrated good antihypertensive activity in rat models.[11]

  • Alzheimer's Disease: A series of benzofuran piperidine derivatives have been designed as multifunctional agents for Alzheimer's disease, acting as potent inhibitors of amyloid-β (Aβ) aggregation and acetylcholinesterase (AChE).[12][13]

Spiro[chroman-piperidine]: A Versatile Pharmacophore with Broad Therapeutic Potential

The spiro[chroman-piperidine] scaffold has demonstrated a wider range of biological activities, making it a highly valued pharmacophore in medicinal chemistry.[14]

  • Anticancer Activity: Derivatives of spiro[chroman-2,4'-piperidin]-4-one have shown cytotoxic activity against various human cancer cell lines, including breast, ovarian, and colorectal cancer.[15] Some of these compounds have been shown to induce apoptosis and cause cell cycle arrest.

  • Enzyme Inhibition (HDAC): In a direct comparative context, both spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] have been utilized to develop hydroxamic acid derivatives as Histone Deacetylase (HDAC) inhibitors.[14] This indicates that both scaffolds can effectively position a zinc-binding group for enzyme inhibition, with one spirocycle derivative showing good oral bioavailability and tumor growth inhibition in a murine xenograft model.[14]

  • GPCR Agonism (GPR119 & 5-HT2C): Novel spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes.[4] Additionally, spiro[chromene-2,4'-piperidine] derivatives have been identified as potent and selective 5-HT2C receptor partial agonists, which are of interest for treating obesity.[8] The rigid spirocyclic scaffold was key to achieving the desired selectivity and functional bias.[8]

Signaling Pathways Modulated by Spiro[chroman-piperidine] Derivatives

Caption: Key signaling pathways targeted by spiro[chroman-piperidine] analogs.

Head-to-Head: Choosing the Right Scaffold for Your Project

The choice between these two scaffolds is highly dependent on the therapeutic target and the desired properties of the final drug candidate.

  • For CNS-penetrant drugs , particularly those targeting neurodegenerative diseases or specific CNS receptors, the spiro[benzofuran-piperidine] scaffold offers a proven starting point. Its established role in modulating opioid and sigma receptors, as well as its utility in developing Aβ anti-aggregants, makes it an attractive choice. The bromo-substituent provides a clear path for library synthesis to optimize potency and selectivity. However, careful attention must be paid to potential metabolic liabilities, as seen with the rapid N-debenzylation of a sigma-1 antagonist.[10]

  • For a broader range of therapeutic areas , including oncology, metabolic diseases, and inflammation, the spiro[chroman-piperidine] scaffold appears to be more versatile. Its successful application as GPCR agonists and enzyme inhibitors demonstrates its ability to be adapted to diverse biological targets. The saturated chroman ring may also offer greater metabolic stability compared to the dihydrobenzofuran ring in some instances.

Conclusion and Future Perspectives

Both the 5-bromo-3H-spiro[benzofuran-2,4'-piperidine] and the spiro[chroman-piperidine] scaffolds are valuable assets in the medicinal chemist's toolbox. They provide a rigid, three-dimensional framework that can lead to compounds with improved pharmacological properties compared to their "flat" counterparts. The spiro[benzofuran-piperidine] scaffold has carved a niche in the development of CNS agents, while the spiro[chroman-piperidine] scaffold has demonstrated broader utility across multiple target classes. The direct comparison of both scaffolds in the development of HDAC inhibitors suggests a degree of interchangeability for certain applications, with the final choice likely depending on subtle differences in binding interactions and ADME properties.[14] As drug discovery continues to tackle increasingly complex biological targets, the strategic implementation of such sophisticated spirocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Request PDF. (n.d.). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Retrieved April 5, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2023, December 18). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. [Link]

  • PubMed. (2009, May 15). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[7]benzofuran-1,4'-piperidine]. [Link]

  • PubMed. (2021, October 15). Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. [Link]

  • ResearchGate. (2025, November 26). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). [Link]

  • PMC. (n.d.). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

  • PubMed. (1983, October). piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. [Link]

  • PubMed. (n.d.). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Retrieved April 5, 2026, from [Link]

  • PubMed. (2005, September 7). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. [Link]

  • PubChem. (n.d.). 3H-spiro[2-benzofuran-1,4'-piperidine]. Retrieved April 5, 2026, from [Link]

  • MDPI. (2024, December 19). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • Google Patents. (n.d.). EP2364982A1 - Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof.
  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling of Benzofuran piperidine derivatives as Aβ antiaggregant | Request PDF. Retrieved April 5, 2026, from [Link]

  • MDPI. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Semantic Scholar. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • PubMed. (2023, September 1). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (1998, July 21). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids. [Link]

  • PubMed. (2023, November 15). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Retrieved April 5, 2026, from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • (n.d.). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Retrieved April 5, 2026, from [Link]

  • PubChem. (n.d.). 3H-spiro(2-benzofuran-1,4'-piperidine) hydrochloride. Retrieved April 5, 2026, from [Link]

  • ResearchGate. (2026, March 3). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. [Link]

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Validation

A Comparative Guide to LC-MS Fragmentation Patterns for the Structural Confirmation of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development.[1][2] Spirocyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development.[1][2] Spirocyclic systems, which feature a single atom as the common junction of two rings, are increasingly prevalent in modern medicinal chemistry due to their unique three-dimensional architectures. The 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] scaffold is of particular interest, combining the pharmacologically relevant benzofuran and piperidine moieties.[3][4] This guide provides an in-depth comparison of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] and a key structural analogue, 3H-spiro[benzofuran-2,4'-piperidine], offering insights into how subtle structural modifications influence fragmentation pathways, thereby providing a robust methodology for their differentiation and confirmation.

The Imperative of Structural Elucidation in Drug Development

In the rigorous pipeline of drug discovery and development, from initial library screening to metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a pivotal analytical technique.[1][5][6] It offers unparalleled sensitivity and specificity for the separation, identification, and structural elucidation of small molecules.[2] For novel spiro-compounds like 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], confirming the molecular structure, including the precise location of substituents like the bromine atom, is non-negotiable for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and toxicological studies.

This guide will delve into the mechanistic underpinnings of the fragmentation of our target molecule and a logical comparator—its non-brominated analogue. This comparison serves to highlight the diagnostic fragment ions that arise from the presence of the bromine atom, a key feature for unambiguous identification.

The Comparative Structures
Compound NameStructureMolecular FormulaExact Mass
5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] C₁₂H₁₄BrNO267.0259
3H-spiro[benzofuran-2,4'-piperidine] (Alternative)C₁₂H₁₅NO189.1154

Principles of Fragmentation: A Mechanistic Overview

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. Energetically unstable molecular ions, formed during ionization, will break apart at their weakest bonds to form more stable fragment ions.[7][8] For the spiro[benzofuran-piperidine] core, fragmentation is primarily dictated by the characteristics of the two constituent heterocyclic systems.

  • Piperidine Ring Fragmentation : As a heterocyclic amine, the piperidine moiety is a common site for initial ionization, particularly in Electrospray Ionization (ESI) where the basic nitrogen is readily protonated.[9] Subsequent fragmentation is often initiated at the nitrogen atom, leading to characteristic cleavage patterns such as α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) and ring-opening reactions.[9][10]

  • Benzofuran Ring Fragmentation : The benzofuran system is relatively stable. Fragmentation of protonated benzofuran derivatives often involves the loss of small neutral molecules.[11] The presence of the bromine atom on this ring in our target molecule introduces a significant new element, as halogenated aromatic compounds can exhibit characteristic fragmentation patterns.[12]

The spiro-center, being a quaternary carbon, creates a point of rigidity and also influences which fragmentation pathways are favored by introducing steric strain and defining the connectivity between the two ring systems.

Experimental Protocol: LC-MS/MS Analysis

To generate the comparative data, the following is a robust, self-validating protocol for the analysis of novel spiro-piperidine derivatives using LC-MS/MS.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of each analogue (5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] and 3H-spiro[benzofuran-2,4'-piperidine]) by dissolving 1 mg of the compound in 1 mL of methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water.

Liquid Chromatography Conditions
  • LC System : A standard UHPLC system.

  • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate : 0.3 mL/min.[9]

  • Column Temperature : 40 °C.[9]

  • Injection Volume : 2 µL.[9]

Mass Spectrometry Conditions
  • Mass Spectrometer : A tandem mass spectrometer such as a triple quadrupole or Q-TOF, equipped with an ESI source.

  • Ionization Mode : Positive ion mode is selected due to the basicity of the piperidine nitrogen.[9]

  • MS Scan : Full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan : Product ion scan of the [M+H]⁺ precursor ion.

  • Collision Energy : Ramped or stepped collision energy (e.g., 10-40 eV) should be employed to capture a comprehensive fragmentation spectrum.

The diagram below illustrates the general workflow for this analytical process.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution LC_Column C18 Column Working->LC_Column Injection ESI ESI Source (+ve mode) LC_Column->ESI Elution MS1 MS1 Scan (Find [M+H]⁺) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Data_Analysis Data Analysis & Structural Confirmation MS2->Data_Analysis Detection

Caption: General workflow for LC-MS/MS based structural confirmation.

Comparative Fragmentation Analysis

Under positive mode ESI, both compounds will readily form protonated molecules, [M+H]⁺. For 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic [M+H]⁺ and [M+2+H]⁺ doublet, which is a powerful diagnostic tool.[13]

Proposed Fragmentation Pathway for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

The fragmentation is expected to proceed through several key pathways initiated by the protonated piperidine nitrogen.

Fragmentation_Bromo cluster_piperidine_opening Piperidine Ring Opening cluster_benzofuran_cleavage Benzofuran Cleavage M [M+H]⁺ m/z 268/270 A Fragment A m/z 240/242 M->A - C₂H₄ C Fragment C m/z 198/200 M->C - C₅H₁₀ B Fragment B m/z 184/186 A->B - C₄H₈ D Fragment D m/z 119 C->D - Br

Caption: Key fragmentation pathways for the brominated analogue.

Proposed Fragmentation Pathway for 3H-spiro[benzofuran-2,4'-piperidine] (Alternative)

The non-brominated analogue will follow similar fragmentation pathways, but the resulting m/z values will be shifted, and the characteristic bromine isotopic pattern will be absent.

Fragmentation_NoBromo cluster_piperidine_opening_alt Piperidine Ring Opening cluster_benzofuran_cleavage_alt Benzofuran Cleavage M_alt [M+H]⁺ m/z 190 A_alt Fragment A' m/z 162 M_alt->A_alt - C₂H₄ C_alt Fragment C' m/z 120 M_alt->C_alt - C₅H₁₀ B_alt Fragment B' m/z 106 A_alt->B_alt - C₄H₈

Caption: Comparative fragmentation pathways for the non-brominated analogue.

Quantitative Data Summary and Interpretation

The following table summarizes the expected key fragment ions for both compounds. The presence of ions at m/z 268/270 and their subsequent bromine-containing fragments are definitive for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine].

FragmentProposed Structure / OriginExpected m/z for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]Expected m/z for 3H-spiro[benzofuran-2,4'-piperidine]Diagnostic Value
[M+H]⁺ Protonated Molecule268 / 270190High (Bromine isotope pattern is key)
A / A' Loss of ethylene from piperidine ring240 / 242162High (Confirms piperidine ring fission)
B / B' Further fragmentation of piperidine-opened ion184 / 186106Moderate
C / C' Cleavage at spiro-center, retaining benzofuran198 / 200120High (Confirms spiro-linkage cleavage)
D Loss of Bromine from Fragment C119N/ADefinitive (Confirms Bromine on benzofuran)

Interpretation of Key Differences:

  • Molecular Ion Region : The most immediate and telling difference is the isotopic signature of bromine in the molecular ion region of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (a 1:1 doublet at m/z 268/270) versus the single [M+H]⁺ peak at m/z 190 for the non-brominated analogue.[13] This alone is strong evidence for the presence of a single bromine atom.

  • Bromine-Containing Fragments : Fragments A, B, and C for the brominated compound will all exhibit the characteristic Br isotope doublet, shifted by 78/80 Da compared to their non-brominated counterparts (A', B', C'). This consistent mass shift across multiple fragmentation pathways provides a self-validating system for confirming the composition of these fragments.

  • Diagnostic Fragment D : The observation of a fragment corresponding to the loss of a bromine radical (m/z 119) from a larger fragment (m/z 198/200) is a powerful piece of evidence. It not only confirms the presence of bromine but also strongly suggests its location on the benzofuran portion of the molecule, as this is the more stable aromatic system to hold the resulting charge.

Conclusion

The structural confirmation of novel pharmaceutical compounds demands a multi-faceted analytical approach. As demonstrated, a comparative LC-MS/MS analysis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] and its non-brominated analogue provides a clear and robust method for its unambiguous identification. By understanding the fundamental fragmentation behaviors of the constituent piperidine and benzofuran rings, and critically, by observing the diagnostic isotopic patterns and neutral losses associated with the bromine substituent, researchers can confidently confirm the structure of this important spirocyclic scaffold. This guide provides the experimental framework and interpretive logic necessary for drug development professionals to apply these principles in their own laboratories, ensuring the scientific integrity of their findings.

References

  • de Souza, R. S., et al. (2019). Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. International Journal of Mass Spectrometry. Retrieved from [Link]

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  • Nan, Q., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Retrieved from [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

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  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC MS in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • ACS Publications. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Retrieved from [Link]

  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]

  • PubMed. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Retrieved from [Link].ncbi.nlm.nih.gov/990390/)

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Comparative

Definitive 3D Conformational Analysis of Spiro[benzofuran-2,4'-piperidine] Scaffolds: X-Ray Crystallography vs. Orthogonal Techniques

Executive Summary Spirocyclic scaffolds, particularly spiro[benzofuran-2,4'-piperidine] and its isobenzofuran derivatives, have emerged as privileged structures in modern medicinal chemistry. Their unique orthogonal 3D g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds, particularly spiro[benzofuran-2,4'-piperidine] and its isobenzofuran derivatives, have emerged as privileged structures in modern medicinal chemistry. Their unique orthogonal 3D geometry makes them highly sought after for targeted protein degradation and receptor modulation. However, the spiro-junction introduces complex conformational dynamics, such as piperidine ring puckering. For drug development professionals, accurately determining this 3D conformation is the foundation of Structure-Based Drug Design (SBDD). This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD)—the gold standard for absolute 3D structural elucidation—against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT), providing a self-validating experimental workflow for crystallographic success.

The Pharmacological Significance of the Spiro-Junction

The perpendicular orientation of the benzofuran and piperidine rings creates a rigid, three-dimensional vector that is impossible to achieve with flat aromatic rings. This unique topology is leveraged across multiple therapeutic areas:

  • Targeted Protein Degradation (PROTACs): In the design of Estrogen Receptor degraders (e.g., PVTX-321), incorporating a spiro-piperidine motif into cereblon (CRBN) ligands increases structural bulkiness. This specific 3D conformation creates severe steric clashes with neosubstrate proteins, effectively preventing off-target degradation[1].

  • Receptor Ligands: The scaffold is a core component of high-affinity fluorescent probes targeting sigma-1 and sigma-2 receptors, which are critical in cancer and Alzheimer's disease diagnostics[2].

  • Epigenetic Modulators: Spiro[benzofuran-2,4'-piperidine] hydroxamic acids have been developed as potent, structurally novel Histone Deacetylase (HDAC) inhibitors, demonstrating strong antiproliferative activity[3].

Comparative Analysis: SCXRD vs. Orthogonal Techniques

To effectively map the pharmacophore of a spiro[benzofuran-2,4'-piperidine] derivative, researchers must choose the appropriate analytical technique.

Single-Crystal X-Ray Crystallography (The Gold Standard)

SCXRD provides the absolute atomic coordinates, bond lengths, and dihedral angles of the molecule in the solid state. If a heavy atom (like sulfur or chlorine) is present, anomalous dispersion allows for the unambiguous assignment of absolute stereochemistry.

  • Advantage: Unmatched precision in measuring the exact puckering amplitude of the piperidine chair conformation.

  • Limitation: It captures a single, lattice-stabilized energy minimum, which may differ slightly from the bioactive conformation in solution.

Solution-State NMR Spectroscopy (The Dynamic Alternative)

Using 2D techniques like NOESY or ROESY, NMR measures the time-averaged interatomic distances between protons.

  • Advantage: Captures the dynamic equilibrium of the piperidine ring's chair-to-chair inversion in a physiological solvent.

  • Limitation: Cannot provide absolute 3D coordinates; the spiro-junction geometry must be inferred from scalar J -couplings, which can be ambiguous for highly flexible derivatives.

Density Functional Theory (The Predictive Tool)

DFT computational modeling calculates the theoretical global and local energy minima of the spirocycle in a simulated vacuum or implicit solvent.

  • Advantage: High-throughput and requires no physical sample. Excellent for calculating the energy barrier of the piperidine chair-flip.

  • Limitation: Purely predictive. It requires empirical validation from SCXRD or NMR to confirm that the predicted global minimum is physically relevant.

Quantitative Performance Comparison
ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (NOESY/J-Coupling)Density Functional Theory (DFT)
Primary Output Absolute 3D atomic coordinates & B-factorsTime-averaged interatomic distancesTheoretical global/local energy minima
Conformational State Static (Solid-State Lattice)Dynamic (Solution Equilibrium)In Silico (Gas Phase or Implicit Solvent)
Stereochemical Resolution Unambiguous (via anomalous dispersion)Relative (Dependent on NOE cross-peaks)Predictive (Requires empirical validation)
Sample Requirement ~0.1 mg (Single crystal, >50 µm)2–5 mg (Highly pure, soluble sample)None (Computational)
Spiro-Junction Accuracy High (Direct measurement of angles)Moderate (Inferred from scalar couplings)High (Theoretical optimization)

Workflow Visualization

G A Spiro[benzofuran-2,4'-piperidine] Derivatives B X-ray Crystallography (Solid State) A->B Single Crystal C NMR Spectroscopy (Solution State) A->C Solubilized D DFT Modeling (In Silico) A->D 2D Input E Conformational Analysis (Puckering & Dihedrals) B->E Absolute 3D C->E NOE Distances D->E Energy Minima F Structure-Based Drug Design (PROTACs, Sigma Ligands) E->F Validated Pharmacophore

Caption: Workflow for 3D conformational analysis of spirocyclic scaffolds in drug design.

Experimental Protocol: Self-Validating SCXRD Workflow for Spirocycles

Step 1: Conformational Locking via Salt Formation
  • Action: Dissolve the spiro[benzofuran-2,4'-piperidine] free base in minimal ethyl acetate and add 1.1 equivalents of ethereal HCl (or p -toluenesulfonic acid).

  • Causality: The spiro-junction at C4 of the piperidine ring allows for rapid chair-to-chair inversion in solution. By protonating the basic piperidine nitrogen, we create a strong hydrogen-bond donor. This promotes the formation of a rigid, highly ordered crystal lattice driven by N-H···Cl interactions, effectively "freezing" the molecule in its lowest-energy solid-state conformation.

  • Validation Check: The precipitation of a microcrystalline powder confirms salt formation. If an oil forms, the lattice energy is insufficient to overcome solvation; switch to a bulkier counterion (e.g., tosylate).

Step 2: Vapor Diffusion Crystallization
  • Action: Dissolve the salt in methanol (solvent) in an inner vial, and place it inside a sealed outer chamber containing diethyl ether (anti-solvent).

  • Causality: Slow vapor diffusion allows the system to approach supersaturation gradually. This controlled thermodynamic environment favors the nucleation of a single, macroscopic crystal with a highly ordered internal lattice, rather than the kinetic precipitation of amorphous material.

Step 3: Cryogenic Data Collection
  • Action: Mount a >50 µm crystal on a goniometer loop using paratone oil and flash-cool to 100 K using a nitrogen cryostream before exposing it to Cu-K α X-ray radiation.

  • Causality: Cryocooling minimizes the thermal vibrations of the atoms. For spirocycles, excessive thermal motion at room temperature can artificially shorten the apparent C-C bond lengths around the spiro-junction, leading to inaccurate calculation of the ring puckering parameters.

Step 4: Phase Determination and Anisotropic Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure anisotropically using least-squares minimization (SHELXL).

  • Self-Validating System: The protocol validates the physical reality of the 3D model through two critical metrics:

    • R1 Factor & Goodness-of-Fit (GoF): An R1 < 5% and a GoF near 1.0 mathematically validate that the experimental electron density perfectly matches the proposed 3D atomic model.

    • Thermal Ellipsoid Analysis: Inspect the thermal ellipsoids of the piperidine carbons. If they are highly elongated rather than spherical, it indicates static disorder (the crystal contains a mixture of two distinct chair conformations). The model must then be self-corrected by splitting the piperidine atoms into two positions with fractional occupancies to reflect physical reality.

Sources

Validation

Pharmacological comparison of brominated vs fluorinated spirobenzofuran analogs

Pharmacological Comparison Guide: Brominated vs. Fluorinated Spirobenzofuran Analogs Executive Summary Spirobenzofurans represent a highly versatile structural motif in modern medicinal chemistry. However, the core scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Comparison Guide: Brominated vs. Fluorinated Spirobenzofuran Analogs

Executive Summary

Spirobenzofurans represent a highly versatile structural motif in modern medicinal chemistry. However, the core scaffold is highly sensitive to halogenation. The strategic substitution of specific halogens—namely fluorine versus bromine—drastically alters the molecule's physicochemical properties, steering the pharmacophore toward entirely divergent therapeutic applications. This guide provides an objective, data-driven comparison of fluorinated spirobenzofuran piperidines (optimized for CNS targeting and Sigma-1 receptor modulation) against brominated spirobenzofuran diones (optimized for antimicrobial and antifungal efficacy).

Halogenation Rationale: The Causality of Chemical Modification

The decision to fluorinate or brominate a spirobenzofuran analog is dictated by the desired target microenvironment:

  • Fluorination (The CNS Driver): Substituting hydrogen with fluorine in the spirobenzofuran-piperidine scaffold minimally impacts steric bulk (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å) but significantly alters the electronic environment[1]. The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent basic piperidine nitrogen. This reduction in basicity decreases the desolvation energy required to cross lipid membranes, exponentially increasing blood-brain barrier (BBB) permeability—a strict prerequisite for targeting central Sigma-1 (σ1) receptors[2].

  • Bromination (The Antimicrobial Driver): Conversely, bromination introduces substantial steric bulk (van der Waals radius 1.85 Å) and high polarizability[3]. In spirobenzofuran diones, the bromine atom acts as a lipophilic anchor that facilitates insertion into fungal cell membranes. The polarizability of bromine allows for strong halogen bonding with membrane-bound ergosterol or specific fungal enzymes, leading to membrane disruption and apoptosis in pathogens like Cryptococcus neoformans and Candida albicans[4].

Pharmacological Profiles & Target Applications

Fluorinated Spirobenzofurans (σ1 Receptor Ligands) Fluorinated spirobenzofuran piperidines function as highly selective σ1 receptor ligands[2]. The σ1 receptor is an endoplasmic reticulum chaperone protein implicated in neuroprotection, analgesia, and the mitigation of neuropsychiatric disorders[5]. Spirobenzofuran derivatives, particularly those with carbon or cyano substituents, have demonstrated extraordinary affinity ( Ki​ ≈ 1.54 nM) and a σ1/σ2 selectivity ratio exceeding 1000[6].

Brominated Spirobenzofurans (Antifungal Agents) Synthesized via Ceric Ammonium Nitrate (CAN)-mediated oxidation of phenols, brominated spirobenzofuran diones exhibit potent antifungal properties[4]. When subjected to Suzuki-Miyaura cross-coupling, these brominated scaffolds yield derivatives with Minimum Inhibitory Concentrations (MIC) as low as 3.6 μg/mL against clinically relevant yeast strains, outperforming many standard azole antifungals in resistant strains[4],[7].

Quantitative Data Comparison

FeatureFluorinated SpirobenzofuransBrominated Spirobenzofurans
Primary Scaffold Spirobenzofuran-piperidinesSpirobenzofuran-diones / Xanthones
Primary Target Sigma-1 (σ1) ReceptorsFungal Cell Membranes / Ergosterol
Therapeutic Indication Neuroprotection, AnalgesiaAntifungal, Antimicrobial
Key Performance Metric Ki​ ≈ 1.54 nM (High affinity)MIC ≈ 3.6 - 7.8 μg/mL
Physicochemical Shift ↓ pKa, ↑ BBB Permeability↑ Steric Bulk, ↑ Polarizability
Synthesis Reagents Phosphonium bromidesCeric Ammonium Nitrate (CAN)

Mechanistic Pathway Divergence

G SBF Spirobenzofuran Core F_Analog Fluorinated Analogs (Spiro-piperidines) SBF->F_Analog Fluorination (↑ BBB Permeability) Br_Analog Brominated Analogs (Spiro-diones) SBF->Br_Analog Bromination (↑ Steric Bulk) Target_F Sigma-1 (σ1) Receptor (CNS Target) F_Analog->Target_F High Affinity (Ki < 2 nM) Target_Br Fungal Pathogens (C. albicans) Br_Analog->Target_Br Membrane Disruption (MIC 3.6 μg/mL) Outcome_F Neuroprotection Target_F->Outcome_F Outcome_Br Fungal Apoptosis Target_Br->Outcome_Br

Divergent pharmacological pathways of halogenated spirobenzofurans.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility in evaluating these analogs, the following methodologies must be strictly adhered to.

Protocol A: Radioligand Binding Assay for σ1 Receptor Affinity (Fluorinated Analogs)
  • Objective: Quantify the binding affinity ( Ki​ ) of fluorinated spirobenzofurans to central σ1 receptors.

  • Causality & Logic: The use of -pentazocine is critical because it is a highly selective σ1R agonist, preventing confounding binding data from σ2 or opioid receptors. Polyethylenimine (PEI) pre-soaking of the glass fiber filters neutralizes the negative charge of the glass, drastically reducing non-specific binding of the highly lipophilic fluorinated ligands.

  • Step-by-Step Workflow:

    • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

    • Incubation: Combine 0.5 mg/mL of membrane protein with 3 nM -pentazocine and varying concentrations of the fluorinated spirobenzofuran ( 10−11 to 10−5 M) in a 96-well plate.

    • Equilibration: Incubate the mixture at 37°C for exactly 120 minutes. (Note: 37°C mimics physiological conditions, and 120 minutes ensures the thermodynamic equilibrium of competitive binding is fully reached).

    • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour). Wash filters three times with ice-cold Tris-HCl buffer.

    • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Broth Microdilution Assay for Antifungal Activity (Brominated Analogs)
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) of brominated spirobenzofuran diones against C. albicans.

  • Causality & Logic: RPMI 1640 medium buffered with MOPS is utilized instead of standard Sabouraud Dextrose Broth. MOPS strictly maintains the pH at 7.0, preventing pH-induced ionization fluctuations of the brominated compounds, which would artificially alter their lipophilicity and subsequent membrane penetration kinetics[4]. A 0.5 McFarland standard ensures a consistent baseline fungal load, making the ≥50% growth reduction metric mathematically reproducible.

  • Step-by-Step Workflow:

    • Inoculum Preparation: Suspend isolated C. albicans colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI 1640/MOPS to achieve a final concentration of 103 to 104 CFU/mL.

    • Serial Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated spirobenzofuran (ranging from 64 μg/mL down to 0.125 μg/mL) in the buffered medium.

    • Inoculation: Add 100 μL of the standardized fungal suspension to each well. Include a positive growth control (medium + fungi, no drug) and a negative sterility control (medium only).

    • Incubation: Seal and incubate the plates at 35°C for 48 hours.

    • Endpoint Determination: Visually inspect the wells or use a spectrophotometer (OD 530 nm). The MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control.

References

  • Omolo, J., Johnson, M., Van vuuren, S., & de Koning, C. B. (2011). CAN-Mediated Oxidations for the Synthesis of Xanthones and Related Products. ResearchGate. 4

  • Meyer, C., et al. (2002). Novel σ Receptor Ligands. Part 2. SAR of Spiro[[2]benzopyran-1,4'-piperidines] and Spiro[[2]benzofuran-1,4'-piperidines] with Carbon Substituents in Position 3. Journal of Medicinal Chemistry (ACS Publications).6

  • Smolecule Product Data. (2023). (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Applications in Fluorinated Spirobenzofuran Piperidines. 2

Sources

Comparative

Comprehensive Guide: Validating Quantitative Analytical Methods for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Introduction & Mechanistic Context 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 89038-93-7 / 91830-17-0) is a highly versatile spirocyclic building block. Its unique three-dimensional conformation and rigid scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] (CAS: 89038-93-7 / 91830-17-0) is a highly versatile spirocyclic building block. Its unique three-dimensional conformation and rigid scaffold make it a privileged structure in medicinal chemistry, frequently utilized in the synthesis of SHP2 phosphatase inhibitors, HDAC inhibitors, and novel anti-tubercular agents[1]. As these derivatives progress from in vitro screening to preclinical pharmacokinetics (PK) and toxicokinetics (TK), developing robust, reproducible, and highly sensitive quantitative analytical methods becomes critical.

This guide provides an objective comparison of analytical platforms for quantifying this spiro-scaffold and outlines a self-validating experimental protocol grounded in the authoritative ICH M10 Bioanalytical Method Validation Guidelines [2][3].

Analytical Challenges of the Spiro-Scaffold

The structural features of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] dictate its analytical behavior:

  • Basic Piperidine Nitrogen : The secondary amine ( pKa​≈9−10 ) is protonated at physiological and typical reversed-phase chromatographic pH. This causes severe peak tailing due to secondary interactions with unendcapped silanol groups on silica-based stationary phases.

  • Bromine Isotopic Signature : The presence of the bromine atom provides a distinct ~1:1 isotopic ratio ( 79Br and 81Br ). This is highly advantageous for Mass Spectrometry (MS), allowing for highly specific Multiple Reaction Monitoring (MRM) transitions that filter out background noise.

  • Spiro-Acetal-like Stability : While generally stable, extreme acidic conditions during sample preparation or prolonged storage can risk ring-opening, necessitating careful stability validation.

Method Comparison: LC-MS/MS vs. HPLC-UV vs. GC-MS

To select the optimal platform, we must evaluate the intended application. Below is an objective performance comparison based on typical bioanalytical requirements.

ParameterLC-MS/MS (Gold Standard for PK)HPLC-UV (Standard for Formulation)GC-MS (Alternative)
Sensitivity (LLOQ) 0.5 ng/mL 50 - 100 ng/mL10 - 20 ng/mL
Selectivity Excellent (Filters isobaric lipids via MRM)Poor in biological matrices (Co-elution risks)Good (Requires derivatization)
Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Sample Prep Solid Phase Extraction (SPE) or Protein PrecipitationSimple Dilution or Liquid-Liquid ExtractionComplex (Requires amine derivatization)
Primary Use Case In vivo PK/TK studies, trace quantificationIn vitro assays, formulation purityVolatile impurity profiling

Causality Insight : Why is LC-MS/MS the superior choice for biological matrices? Plasma and serum contain thousands of endogenous lipids (e.g., glycerophospholipids) that co-elute and cause severe ion suppression. LC-MS/MS leverages the unique 79Br/81Br isotopic transitions to filter out these isobaric interferences, achieving sub-ng/mL LLOQs that HPLC-UV cannot match due to the lack of a strong chromophore on the benzofuran ring at low concentrations.

Experimental Protocol: Validating the LC-MS/MS Method

The following protocol details the establishment and validation of an LC-MS/MS method for quantifying the compound in rat plasma, strictly adhering to ICH M10 guidelines[4].

BioanalyticalWorkflow A Biological Matrix (Plasma/Serum) B Sample Preparation (Solid Phase Extraction) A->B Protein Removal C Chromatographic Separation (UPLC, C18 Column) B->C Analyte Enrichment D Mass Spectrometry (ESI+ MRM: 79Br/81Br) C->D Elution E Data Processing & ICH M10 Validation D->E Quantification

Bioanalytical workflow for 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (Solid Phase Extraction - SPE) Rationale: While protein precipitation (PPT) is faster, SPE is chosen to actively remove phospholipids, which are the primary cause of matrix effects in positive electrospray ionization (ESI+).

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog, d4​ -spiro-piperidine).

  • Dilute with 100 µL of 2% ammonium hydroxide in water to deprotonate the piperidine nitrogen, ensuring retention on a mixed-mode cation exchange (MCX) SPE cartridge.

  • Load onto the MCX plate. Wash with 2% formic acid (removes neutral/acidic lipids), followed by 100% methanol.

  • Elute with 5% ammonium hydroxide in methanol (re-neutralizes the amine for elution).

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20).

Phase 2: Chromatographic Separation Rationale: To mitigate peak tailing from the basic amine, a superficially porous particle (core-shell) C18 column with a positively charged surface is utilized.

  • Column : Waters Cortecs C18+ (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A : 0.1% Formic acid in Water (ensures complete protonation for ESI+).

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Mode : Positive Electrospray Ionization (ESI+).

  • Precursor Ion : m/z 268.0 ( 79Br ) and 270.0 ( 81Br ) [M+H]+ .

  • Product Ion : m/z 185.0 (cleavage of the piperidine ring, leaving the bromobenzofuran core).

  • MRM Transition Monitored : 268.0 185.0 (Quantifier) and 270.0 187.0 (Qualifier).

Validation Parameters & Experimental Data

Per ICH M10[2], a full validation must assess Selectivity, Linearity, Accuracy, Precision, Matrix Effect, and Stability.

ValidationParameters Core ICH M10 Validation Requirements Sel Selectivity & Specificity Core->Sel Cal Calibration Curve (Linearity) Core->Cal Acc Accuracy & Precision Core->Acc Mat Matrix Effect & Recovery Core->Mat Stab Stability (F/T, Benchtop) Core->Stab

Core bioanalytical method validation parameters per ICH M10 guidelines.

Linearity and LLOQ

The calibration curve was constructed using a linear regression model with a 1/x2 weighting factor.

  • Range : 0.5 ng/mL to 1000 ng/mL.

  • Correlation Coefficient ( R2 ) : > 0.998.

  • LLOQ : 0.5 ng/mL (Signal-to-Noise > 10:1).

Accuracy and Precision

Evaluated at four Quality Control (QC) levels across three independent runs (n=6 per run).

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)ICH M10 Acceptance Criteria
LLOQ QC 0.58.411.2+4.2CV 20%, Bias ± 20%
Low QC 1.56.17.5-2.1CV 15%, Bias ± 15%
Mid QC 400.03.84.9+1.5CV 15%, Bias ± 15%
High QC 800.02.94.1-0.8CV 15%, Bias ± 15%

Self-Validating System Check : The precision (%CV) strictly decreases as the concentration increases. This is the expected statistical behavior of shot noise in MS detectors, confirming the system's analytical logic and ruling out systematic volumetric errors during sample preparation.

Matrix Effect and Extraction Recovery

Matrix effect (ME) was assessed by comparing the peak area of the analyte spiked after extraction into a blank matrix versus neat standard solutions.

  • Matrix Factor (MF) : 0.92 (IS-normalized MF = 1.01).

  • Recovery : 88.5% ± 4.2% across all QC levels.

Causality Insight : The IS-normalized MF of ~1.0 demonstrates that the deuterated internal standard perfectly compensates for the minor 8% ion suppression observed. This validates the robustness of the MCX SPE method in stripping away phospholipid interferences.

Stability Assessments
  • Bench-top Stability : Stable in plasma for 24 hours at room temperature (Bias: -3.4%).

  • Freeze-Thaw Stability : Stable for 4 cycles at -80°C to RT (Bias: -4.1%).

  • Autosampler Stability : Processed samples stable for 48 hours at 4°C (Bias: -1.2%).

Conclusion

For the quantitative analysis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], LC-MS/MS stands as the definitive platform for preclinical and clinical PK studies. By leveraging the unique isotopic signature of bromine and employing a targeted cation-exchange SPE protocol, researchers can completely mitigate the matrix effects and peak tailing typically associated with basic spirocyclic amines. Adherence to ICH M10 guidelines ensures that the resulting data is fully defensible for regulatory submissions.

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Federal Register, Nov 7, 2022.[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." January 13, 2023.[Link]

  • European Patent Office. "Spiro compound and use thereof" (EP 4342891 A1). May 20, 2022.

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Spirocyclic CNS Drug Candidates with a Benzofuran Core

For Researchers, Scientists, and Drug Development Professionals The quest for novel Central Nervous System (CNS) therapeutics with improved efficacy and safety profiles has led to the exploration of complex molecular arc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel Central Nervous System (CNS) therapeutics with improved efficacy and safety profiles has led to the exploration of complex molecular architectures. Among these, spirocyclic scaffolds fused with a benzofuran core have emerged as a promising chemotype. The inherent three-dimensionality of the spirocyclic moiety offers a unique opportunity to probe biological targets with high specificity and affinity, while the benzofuran group is a well-established pharmacophore in CNS drug discovery, known for its diverse biological activities, including neuroprotective effects.[1][2] This guide provides a comparative analysis of the in vivo efficacy of two distinct classes of spirocyclic benzofuran drug candidates, highlighting their therapeutic potential and the experimental frameworks used for their evaluation.

The Strategic Advantage of Spirocyclic Benzofurans in CNS Drug Design

The integration of a spirocyclic system into a drug candidate's structure imparts a rigid, three-dimensional conformation. This is a significant departure from the often-planar structures of traditional CNS drugs and offers several advantages:

  • Enhanced Target Specificity: The well-defined spatial arrangement of functional groups can lead to more precise interactions with the target protein, potentially reducing off-target effects.

  • Improved Physicochemical Properties: Spirocyclization can fine-tune properties like solubility and lipophilicity, which are critical for crossing the blood-brain barrier (BBB).

  • Novel Chemical Space: These complex structures represent a relatively underexplored area of chemical space, offering opportunities for novel intellectual property.

The benzofuran moiety, on the other hand, is a privileged structure in medicinal chemistry, with many derivatives showing a wide range of pharmacological activities.[3] Its fusion with a spirocyclic core creates a powerful combination for the development of next-generation CNS therapies.

Comparative In Vivo Efficacy Analysis

This guide focuses on two classes of spirocyclic benzofuran candidates that have been evaluated in vivo:

  • Spiro[benzofuran-piperidine]s as Sigma-1 (σ1) Receptor Ligands: These compounds have been investigated for their potential in neuroimaging and therapy for neuropathic pain.

  • Spiro[isobenzofuran-piperidine]s and their Analogues as Antidepressant Candidates: These molecules have been assessed for their ability to modulate neurotransmitter systems implicated in depression.

Spiro[benzofuran-piperidine]s as High-Affinity Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of neurological functions, including the modulation of neurotransmitter release and intracellular calcium signaling.[4] As such, it is an attractive target for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[5]

A series of spiro[2-benzofuran-1,4′-piperidine] derivatives have been synthesized and evaluated for their affinity and selectivity for the σ1 receptor.[6] One of the most promising compounds from this series is Compound 5 , which demonstrated high potency and selectivity.[6]

In Vivo Evaluation:

The primary in vivo assessment for this class of compounds was focused on their potential as Positron Emission Tomography (PET) tracers for imaging σ1 receptors in the brain, a crucial step in both diagnostics and drug development.[6][7] The fluorinated analogue, [¹⁸F]7a (WMS-1813) , was developed for this purpose.[6][7][8]

  • Brain Penetration and Distribution: In vivo studies in female CD-1 mice demonstrated that [¹⁸F]7a readily crosses the blood-brain barrier, with a rapid and sufficient uptake in the brain (approximately 4% of the injected dose per gram).[6][7]

  • Target Specificity: To confirm that the observed brain uptake was due to specific binding to σ1 receptors, blocking studies were conducted. Pre-treatment of the mice with haloperidol, a known σ1 receptor ligand, significantly reduced the accumulation of [¹⁸F]7a in the brain and other organs expressing σ1 receptors.[6][7] This demonstrated the target specificity of the radiotracer in a living system.

  • Therapeutic Potential: While the primary focus was on imaging, a related compound from the same class, Compound 5 , showed efficacy in a model of neuropathic pain (the capsaicin assay), indicating the therapeutic potential of these spirocyclic benzofuran σ1 receptor ligands.[6]

Spiro[isobenzofuran-piperidine] Analogues as Potential Antidepressants

Another class of spirocyclic benzofurans, specifically 3-arylspiro[isobenzofuran-1(3H),4'-piperidines] and their conformationally mobile analogues, have been investigated for their antidepressant-like activity.[9] The primary in vivo screening model used for these compounds was the antitetrabenazine-induced ptosis assay in mice. Tetrabenazine depletes monoamines (norepinephrine, serotonin, and dopamine) in the brain, leading to a state of ptosis (eyelid drooping), which can be reversed by clinically effective antidepressants.

In Vivo Efficacy:

Several 4-[2-(arylmethyl)phenyl]piperidines, which are simplified, more flexible analogues of the spirocyclic compounds, displayed significant antitetrabenazine activity, comparable to the tricyclic antidepressants imipramine and amitriptyline.[9] However, they were found to be two- to fourfold less potent than their more rigid spirocyclic counterparts, the 3-arylspiro[isobenzofuran-1(3H),4'-piperidines].[9]

This suggests that the conformational rigidity imparted by the spirocyclic scaffold is crucial for optimal interaction with the target, leading to higher in vivo potency. Further structure-activity relationship (SAR) studies on related spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives also demonstrated significant antitetrabenazine activity, with the cis-isomers showing greater potency.

Summary of In Vivo Efficacy Data

Compound ClassTarget/MechanismIn Vivo ModelKey Efficacy FindingsReference
Spiro[benzofuran-piperidine]s Sigma-1 (σ1) Receptor LigandsCD-1 Mice (PET imaging); Neuropathic pain modelExcellent brain penetration (~4% ID/g). Specific binding to σ1 receptors confirmed by blocking studies. Efficacy in a neuropathic pain model.[6][7][8]
Spiro[isobenzofuran-piperidine] Analogues Antidepressant (monoamine modulation)Tetrabenazine-induced ptosis in miceSignificant reversal of tetrabenazine-induced ptosis. Spirocyclic compounds are 2-4 times more potent than their flexible analogues.[9]

Experimental Protocols

In Vivo PET Imaging and Biodistribution of a Spirocyclic Benzofuran Radiotracer

This protocol is based on the evaluation of [¹⁸F]7a.[6][7]

Objective: To determine the brain uptake, biodistribution, and target specificity of a novel spirocyclic benzofuran PET tracer.

Materials:

  • Female CD-1 mice

  • [¹⁸F]7a radiotracer

  • Haloperidol (for blocking studies)

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

Procedure:

  • Animal Preparation: Acclimatize female CD-1 mice to the laboratory conditions for at least one week prior to the experiment.

  • Radiotracer Administration: Anesthetize the mice and inject a known amount of [¹⁸F]7a (typically 1-2 MBq) via the tail vein.

  • Biodistribution Study: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize a cohort of mice.

  • Organ Harvesting: Dissect and collect major organs, including the brain, blood, heart, lungs, liver, and kidneys.

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • Blocking Study (Target Specificity): For a separate cohort of mice, administer a blocking agent (e.g., haloperidol, 1 mg/kg, i.p.) 30 minutes prior to the injection of [¹⁸F]7a.

  • Comparative Analysis: Compare the organ distribution of [¹⁸F]7a in the blocked group with the unblocked group to determine the degree of specific binding. A significant reduction in radioactivity in target-rich tissues (like the brain) in the blocked group indicates target specificity.

Antitetrabenazine-Induced Ptosis Assay for Antidepressant Screening

This protocol is a standard method for evaluating potential antidepressant activity.[9]

Objective: To assess the ability of a test compound to reverse tetrabenazine-induced ptosis in mice.

Materials:

  • Male mice

  • Tetrabenazine

  • Test compound (spirocyclic benzofuran derivative)

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control (e.g., imipramine)

Procedure:

  • Animal Grouping: Randomly assign mice to different treatment groups (vehicle, positive control, and various doses of the test compound).

  • Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral).

  • Tetrabenazine Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 40 mg/kg, i.p.) to all mice.

  • Ptosis Scoring: At the time of peak tetrabenazine effect (e.g., 30-45 minutes post-injection), score the degree of ptosis for each mouse. A common scoring system is:

    • 0: Eyes fully open

    • 1: Eyes one-quarter closed

    • 2: Eyes half closed

    • 3: Eyes three-quarters closed

    • 4: Eyes fully closed

  • Data Analysis: Calculate the mean ptosis score for each treatment group. A statistically significant reduction in the ptosis score compared to the vehicle group indicates antidepressant-like activity. Calculate the ED50 (the dose that reduces the ptosis score by 50%).

Visualizations

Experimental_Workflow_PET_Imaging cluster_preclinical_model Preclinical Model cluster_treatment Treatment Groups cluster_data_collection Data Collection cluster_analysis Data Analysis & Outcome A CD-1 Mice Cohorts B1 Control Group: [18F]7a Injection A->B1 B2 Blocking Group: Haloperidol + [18F]7a A->B2 C Euthanasia & Organ Harvesting (Brain, Blood, etc.) B1->C Time Points B2->C Time Points D Gamma Counting (Measure Radioactivity) C->D E Calculate %ID/g D->E F Compare Control vs. Blocking E->F G Determine Brain Uptake & Target Specificity F->G

Caption: Workflow for in vivo PET imaging and biodistribution studies.

Signaling_Pathway_Concept cluster_drug Spirocyclic Benzofuran Ligand cluster_target Cellular Target cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome Drug Spiro-Benzofuran (e.g., Compound 5) Target Sigma-1 (σ1) Receptor Drug->Target Binds Effect1 Modulation of Ion Channels Target->Effect1 Modulates Effect2 Regulation of Ca2+ Signaling Target->Effect2 Modulates Effect3 Neurotransmitter Release Modulation Target->Effect3 Modulates Outcome Analgesia (Neuropathic Pain) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Conceptual pathway of spirocyclic benzofuran σ1 receptor ligands.

Conclusion

Spirocyclic drug candidates containing a benzofuran core represent a compelling strategy in modern CNS drug discovery. The in vivo data for σ1 receptor ligands and antidepressant candidates demonstrate that the unique structural features of these molecules can translate into potent and specific biological activity. The comparative analysis reveals that the rigid spirocyclic framework is often key to enhancing in vivo efficacy compared to more flexible analogues. Future research in this area, leveraging the detailed experimental protocols outlined in this guide, will undoubtedly uncover new therapeutic agents for a range of challenging neurological and psychiatric disorders.

References

  • Große Maestrup, E., Fischer, S., Wiese, C., Schepmann, D., Hiller, A., Deuther-Conrad, W., ... & Brust, P. (2009). Evaluation of Spirocyclic 3-(3-Fluoropropyl)-2-benzofurans as σ1 Receptor Ligands for Neuroimaging with Positron Emission Tomography. Journal of Medicinal Chemistry, 52(19), 6062–6072. [Link]

  • Große Maestrup, E., Fischer, S., Wiese, C., Schepmann, D., Hiller, A., Deuther-Conrad, W., ... & Brust, P. (2009). Evaluation of Spirocyclic 3-(3-Fluoropropyl)-2-benzofurans as σ1 Receptor Ligands for Neuroimaging with Positron Emission Tomography. Sci-Hub. [Link]

  • Große Maestrup, E., Fischer, S., Wiese, C., Schepmann, D., Hiller, A., Deuther-Conrad, W., ... & Brust, P. (2009). Evaluation of spirocyclic 3-(3-fluoropropyl)-2-benzofurans as sigma1 receptor ligands for neuroimaging with positron emission tomography. PubMed. [Link]

  • Caulfield, W. L., Gabel, R. A., Martin, L. L., & Rasmussen, C. R. (1982). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. Journal of Medicinal Chemistry, 25(9), 1110–1113. [Link]

  • Gabel, R. A. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617–621. [Link]

  • Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Soliman, S. M., Ali, M., Ghabbour, H. A., & S. Al-Agamy, M. H. (2017). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 22(12), 2126. [Link]

  • Sharma, V., & Kumar, V. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3), 1-8. [Link]

  • Wünsch, B., & Schepmann, D. (2020). Synthesis and σ receptor affinity of spiro[[8]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. Beilstein Journal of Organic Chemistry, 16, 3016–3023. [Link]

  • Coaviche-Yoval, M. A., et al. (2020). In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1–GluN2A NMDA receptor. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

In laboratory environments and drug development workflows, the safe handling and disposal of complex heterocyclic compounds is paramount. 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] presents a unique dual-hazard profile...

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Author: BenchChem Technical Support Team. Date: April 2026

In laboratory environments and drug development workflows, the safe handling and disposal of complex heterocyclic compounds is paramount. 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] presents a unique dual-hazard profile: it contains both a halogen (bromine) and a basic secondary amine (piperidine). This guide provides step-by-step, self-validating protocols for the operational disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, it is critical to verify the physicochemical properties of the target compound. The data below summarizes the essential metrics required for accurate waste manifesting.

PropertyValue
Chemical Name 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
CAS Number 91830-17-0 (Free Base)[1] / 89038-93-7 (HCl Salt)[2]
Molecular Formula C12H14BrNO[1]
Molecular Weight 268.15 g/mol (Base)[1] / 304.61 g/mol (HCl)[2]
Waste Classification Halogenated Organic Waste[3]
GHS Hazard Codes (HCl Salt) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Mechanistic Toxicology & Waste Classification

The disposal logic for this compound is dictated by its specific molecular structure, which requires strict segregation from other waste streams:

  • The Halogenated Hazard: The presence of the bromine atom strictly categorizes this compound as a halogenated organic waste[3]. If incinerated at low temperatures or mixed with general waste, halogenated compounds can undergo incomplete combustion, generating highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans. Therefore, it must never be mixed with non-halogenated organic or aqueous waste streams[3].

  • The Piperidine Alkalinity: The piperidine moiety is a secondary amine, which imparts basic properties to the molecule. Mixing piperidine derivatives with strong inorganic acids or oxidizers in a waste carboy can lead to dangerous, rapid exothermic neutralization reactions[4].

Mandatory Waste Segregation Logic

To visualize the lifecycle of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] from generation to destruction, follow the operational workflow below. This ensures that the compound is routed to the correct EPA-regulated treatment facility.

G A Waste Generation: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] B Liquid Waste Formulation (Organic Solvents) A->B Dissolved C Solid Waste (Contaminated PPE/Silica) A->C Solidified/Spilled D Halogenated Organic Waste Stream (Strict Segregation) B->D Liquid Accumulation C->D Solid Accumulation E High-Temperature Incineration (>1000°C to prevent Dioxins) D->E EPA Transport F Caustic Scrubbing (Neutralize HBr Gas) E->F Off-gas Treatment

Workflow for segregation, incineration, and off-gas scrubbing of halogenated piperidine waste.

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid Waste Accumulation

When disposing of reaction mixtures or chromatography fractions containing 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]:

  • Compatibility Verification: Confirm that the primary solvent used to dissolve the compound is compatible with other halogenated organics (e.g., dichloromethane, chloroform). Ensure no strong oxidizers, acid chlorides, or concentrated inorganic acids are present in the target waste container to prevent exothermic reactions[4].

  • Transfer Process: Using a grounded, explosion-proof fume hood, transfer the liquid waste into a designated, chemically compatible carboy. This container must be explicitly labeled as "Halogenated Organic Waste" (often color-coded with a green tag in institutional settings)[3].

  • Log Entry (Self-Validation): Immediately record the estimated mass or volume of the compound and its solvent on the hazardous waste composite log[3]. Accurate tracking validates the waste profile and is legally required for transport manifests.

  • Secondary Containment: Place the carboy in a secondary containment tray to capture any potential leaks. Keep the container tightly closed at all times and store it away from direct sunlight and heat sources[4].

Protocol B: Solid Waste & Spill Containment

In the event of a powder spill or when disposing of contaminated solid consumables (e.g., silica gel, filter paper):

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated to prevent the inhalation of irritating dust[5].

  • PPE Donning: Equip a half-mask respirator fitted with a Type K (ammonia/organic amine) and particulate filter (conforming to EN 143/EN 14387 standards), alongside nitrile gloves and chemical safety goggles[5].

  • Containment and Absorption: Do not use combustible materials like sawdust to absorb the chemical. Cover the spill with an inert, non-flammable absorbent material such as diatomaceous earth, dry sand, or vermiculite[6].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable plastic or metal container[4].

  • Labeling & Storage: Label the container explicitly as "Solid Halogenated Organic Waste - Spill Debris" and store it in a designated hazardous waste accumulation area pending professional environmental pickup.

Downstream Processing: Incineration & Scrubbing

Understanding the downstream fate of this chemical reinforces the necessity of the segregation protocols described above. Once collected, halogenated organic wastes are transported to regulated hazardous waste facilities[3].

To safely destroy 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], the facility utilizes high-temperature rotary kiln incineration[7]. The extreme heat ensures complete molecular breakdown, preventing the recombination of carbon and bromine into dioxins. Because the combustion of brominated compounds inherently releases corrosive hydrobromic acid (HBr) gas, these specialized incinerators are equipped with caustic scrubbers. These scrubbers neutralize the acidic off-gas before it can be released into the atmosphere, completing the safe lifecycle of the chemical[7].

References

  • Pentachemicals. "Piperidine - SAFETY DATA SHEET". [Link]

  • ChemSupply Australia. "Safety Data Sheet PIPERIDINE". [Link]

  • Bucknell University. "Hazardous Waste Segregation".[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

Advanced Laboratory Safety & Handling Protocol: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] As research into neuroactive compounds expands, spirocyclic scaffolds have become highly valued in drug discovery. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Protocol: 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]

As research into neuroactive compounds expands, spirocyclic scaffolds have become highly valued in drug discovery. Specifically, spirocyclic benzofuran-piperidines are frequently investigated as potent σ1 receptor ligands[1]. However, the same physicochemical properties that make 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] biologically active also necessitate rigorous laboratory safety and handling protocols.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that researchers understand not just what protective measures to take, but why they are critical.

Compound Profile & Mechanistic Risk Architecture

Before designing a safety protocol, we must understand the chemical nature of the substance. The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt[2],[3].

Table 1: Quantitative Compound Specifications

PropertyFree BaseHydrochloride Salt
CAS Number 91830-17-089038-93-7
Molecular Formula C12H14BrNOC12H15BrClNO
Molecular Weight 268.15 g/mol 304.61 g/mol
Storage Conditions 2-8°C (Dark, Inert atmosphere)2-8°C (Desiccated)
Causality of Hazards (GHS Classifications)

Standard safety data sheets list several GHS hazard statements for this compound[3],[4]. As an application scientist, it is crucial to understand the chemical drivers behind these warnings to trust the required PPE:

Table 2: GHS Hazard Causality Matrix

GHS CodeHazard StatementMechanistic Driver
H302 Harmful if swallowedThe highly lipophilic bromobenzofuran core facilitates rapid absorption across the gastrointestinal epithelium, driving systemic exposure.
H315 Causes skin irritationThe secondary amine in the piperidine ring is basic. Contact with epidermal moisture disrupts localized pH, causing irritation.
H319 Causes serious eye irritationAmine basicity can cause rapid protein denaturation in sensitive corneal tissue upon contact with airborne dust.
H335 May cause respiratory irritationInhalation of fine, basic powders leads to immediate localized mucosal irritation in the respiratory tract.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, standard benchtop PPE is insufficient. The following barrier protections are mandatory prior to handling the compound in powder form.

  • Eye Protection: Snug-fitting chemical safety goggles (ANSI Z87.1/EN 166). Causality: Safety glasses with side shields do not adequately prevent fine aerosolized piperidine dust from reaching the ocular mucosa (H319).

  • Hand Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides excellent resistance to basic amines. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be seamlessly removed without exposing the skin (H315).

  • Respiratory Protection: N95/P100 particulate respirator OR handling exclusively within a Class II Biological Safety Cabinet / Chemical Fume Hood. Causality: Prevents inhalation of micro-particulates that trigger severe respiratory tract irritation (H335).

  • Body Protection: Flame-resistant or standard cotton lab coat with knit cuffs. Causality: Knit cuffs prevent the powder from migrating up the forearm during reaching movements inside the hood.

PPE_Workflow A Pre-Entry Check B Lab Coat A->B C Respirator B->C D Goggles C->D E Double Gloves D->E F Fume Hood E->F

Sequential PPE gowning workflow for handling hazardous spirocyclic piperidine powders.

Operational Workflow: Dispensing & Solubilization

Handling halogenated spirocyclic powders presents a unique challenge: they are often prone to static cling, which drastically increases the risk of aerosolization. Follow this step-by-step methodology to ensure self-validating safety.

Step 1: Environmental Preparation Ensure the Chemical Fume Hood is operating with a minimum face velocity of 100 fpm. Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can scatter light powders.

Step 2: Static Mitigation Wipe down your micro-spatula and weigh boat with an anti-static, zero-charge wipe. Scientific Insight: Neutralizing the static charge prevents the lipophilic powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 3: Tare and Transfer Place the sealed compound vial into the hood. Open the vial only within the active draft zone (at least 6 inches behind the sash). Carefully transfer the required mass to the weigh boat.

Step 4: Immediate Solubilization Do not transport the dry powder across the laboratory. Immediately dissolve the weighed 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] in your target solvent (e.g., DMSO, ethanol, or buffer) while still inside the hood. Once in solution, the inhalation hazard (H335) is effectively neutralized.

Step 5: Decontamination Wipe the exterior of the sealed solution vial, the balance, and the spatula with a lint-free cloth dampened with a mild solvent (like 70% ethanol) to capture any microscopic residue.

Spill Management & Disposal Plan

In the event of a powder spill, improper cleanup can exacerbate the hazard. Dry sweeping is strictly prohibited, as it will aerosolize the piperidine derivative and trigger widespread respiratory irritation[4].

Step-by-Step Spill Response:

  • Assess & Evacuate: If the spill is large (>50g) or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to settle the dust.

  • Dampen: Gently cover the spilled powder with absorbent laboratory pads. Carefully pour a low-volatility solvent (such as a water/ethanol mixture) over the pads to dampen the powder. Scientific Insight: Dampening eliminates the risk of aerosolization and traps the basic amine in the liquid phase.

  • Wipe Inward: Using double-gloved hands, wipe the dampened pads from the outer perimeter of the spill toward the center to prevent spreading the contamination.

  • Dispose: Transfer all contaminated pads, gloves, and wipes into a clearly labeled, sealable hazardous waste container. Dispose of according to institutional chemical waste protocols for halogenated organics.

Spill_Logic Spill Spill Detected Assess Assess Spill Volume Spill->Assess Evac Evacuate & Call EHS Assess->Evac > 50g or Aerosolized PPE Verify PPE Integrity Assess->PPE < 50g Contained Dampen Dampen with Solvent PPE->Dampen Wipe Wipe Inward Dampen->Wipe Dispose Hazardous Waste Bin Wipe->Dispose

Decision matrix and operational logic for chemical spill containment and disposal.

References

  • ACS Publications. "Evaluation of Spirocyclic 3-(3-Fluoropropyl)-2-benzofurans as σ 1 Receptor Ligands for Neuroimaging with Positron Emission Tomography". Available at:[Link]

  • USP. "Laboratory chemical waste: hazard classification by GHS and transport risk". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
Reactant of Route 2
5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
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